molecular formula C12H21NO3Si B1346609 N-[3-(Trimethoxysilyl)propyl]aniline CAS No. 3068-76-6

N-[3-(Trimethoxysilyl)propyl]aniline

Cat. No.: B1346609
CAS No.: 3068-76-6
M. Wt: 255.38 g/mol
InChI Key: KBJFYLLAMSZSOG-UHFFFAOYSA-N
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Description

N-[3-(Trimethoxysilyl)propyl]aniline (CAS 3068-76-6) is a bifunctional organosilane compound of significant interest in materials science due to its unique molecular architecture, which features a reactive aniline moiety and a hydrolysable trimethoxysilyl group separated by a propyl linker . This structure allows the molecule to act as a molecular bridge between organic and inorganic phases. The trimethoxysilyl groups hydrolyze in the presence of water to form silanols, which can condense with hydroxyl groups on inorganic surfaces such as silica, metals, and glass, creating strong covalent siloxane bonds . Simultaneously, the aniline functional group can participate in various chemical reactions, including electrochemical polymerization to form conductive polyaniline-silica hybrid networks, or act as a site for complexation and further functionalization . This dual reactivity makes this compound a valuable precursor in diverse research applications. It is effectively used to modify silica surfaces to enhance their dispersion within polymer matrices like natural rubber, where it simultaneously functions as a reinforcing agent and an antioxidant, scavenging free radicals to improve the composite's thermal stability and anti-aging properties . In electrochemistry, it serves as a key monomer for fabricating enzymatically polymerized thin films on gold nanorods, creating biosensor platforms for hydrogen peroxide detection . Furthermore, it acts as an effective corrosion-inhibiting primer for aluminum alloys, where the aniline component contributes to passivation and the silane forms a protective hybrid film . It is also employed as a coupling agent to graft aniline onto inert substrates like cotton fibers, facilitating the subsequent formation of a uniform, adherent layer of polyaniline for creating conductive textiles or adsorbent materials . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-trimethoxysilylpropyl)aniline
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InChI

InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3
Source PubChem
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InChI Key

KBJFYLLAMSZSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H21NO3Si
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Related CAS

162922-37-4
Record name 3-N-Phenylaminopropyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID6044648
Record name N-[3-(Trimethoxysilyl)propyl]aniline
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Molecular Weight

255.38 g/mol
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Physical Description

Liquid
Record name Benzenamine, N-[3-(trimethoxysilyl)propyl]-
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CAS No.

3068-76-6
Record name N-Phenyl-3-aminopropyltrimethoxysilane
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Record name N-Phenyl-3-aminopropyltrimethoxysilane
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Record name Benzenamine, N-[3-(trimethoxysilyl)propyl]-
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Record name N-[3-(Trimethoxysilyl)propyl]aniline
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Record name N-[3-(trimethoxysilyl)propyl]aniline
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Record name 3-(Phenylamino)propyltrimethoxysilane
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Record name N-PHENYL-3-AMINOPROPYLTRIMETHOXYSILANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-[3-(Trimethoxysilyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(Trimethoxysilyl)propyl]aniline, an organosilane, is a versatile chemical compound with significant applications across various scientific and industrial fields. Its unique bifunctional nature, possessing both a reactive aniline (B41778) moiety and a hydrolyzable trimethoxysilyl group, allows it to act as a highly effective coupling agent and surface modifier. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, chemical reactivity, and spectroscopic profile. Detailed experimental protocols for the determination of its key properties are also presented to aid researchers in their practical applications.

Chemical and Physical Properties

This compound is a yellowish, clear liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the tables below.

General Properties
PropertyValue
Chemical Name This compound
Synonyms (3-Anilinopropyl)trimethoxysilane, N-Phenyl-gamma-aminopropyltrimethoxysilane, Trimethoxy[3-(phenylamino)propyl]silane
CAS Number 3068-76-6
Molecular Formula C₁₂H₂₁NO₃Si
Molecular Weight 255.39 g/mol
Appearance Yellowish clear liquid
Physical Properties
PropertyValue
Boiling Point 310 °C (lit.)
Density 1.07 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.506 (lit.)
Flash Point 110 °C (closed cup)
Solubility Soluble in most organic solvents, insoluble in water

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by its two main functional groups: the trimethoxysilyl group and the aniline group.

Hydrolysis and Condensation of the Trimethoxysilyl Group

The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol (B1196071) groups (-Si(OH)₃). This reaction is a critical step in its application as a coupling agent, as the silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate). The silanol groups can also undergo self-condensation to form a polysiloxane network. The rate of hydrolysis is influenced by pH and the concentration of the compound.[2]

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation This compound This compound Silanetriol Intermediate Silanetriol Intermediate This compound->Silanetriol Intermediate + 3 H₂O - 3 CH₃OH Siloxane Bond with Substrate Siloxane Bond with Substrate Silanetriol Intermediate->Siloxane Bond with Substrate + Substrate-OH - H₂O Polysiloxane Network Polysiloxane Network Silanetriol Intermediate->Polysiloxane Network + Silanol - H₂O

Hydrolysis and condensation pathway of this compound.

Reactions of the Aniline Group

The secondary amine of the aniline group provides a site for various organic reactions. It can act as a nucleophile and participate in reactions such as alkylation, acylation, and condensation with electrophilic species. This reactivity allows for the covalent bonding of the organosilane to organic polymers and other organic molecules, completing its role as a coupling agent.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Property Determination cluster_data Data Acquisition & Analysis Sample This compound BoilingPoint Boiling Point (Thiele Tube) Sample->BoilingPoint Density Density (Pycnometer) Sample->Density RefractiveIndex Refractive Index (Refractometer) Sample->RefractiveIndex FlashPoint Flash Point (Closed-Cup) Sample->FlashPoint Data Collect & Analyze Data BoilingPoint->Data Density->Data RefractiveIndex->Data FlashPoint->Data

General experimental workflow for physical property determination.

Determination of Boiling Point

The boiling point is determined using the Thiele tube method.[3]

  • Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or oil bath), and a rubber band or wire for attachment.

  • Procedure:

    • Fill the small test tube with approximately 0.5 mL of this compound.

    • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Place the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat transfer medium is above the level of the sample.

    • Gently heat the side arm of the Thiele tube.

    • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

The density of the liquid is determined using a pycnometer or a density meter.[4][5]

  • Apparatus: Pycnometer (a specific volume flask), analytical balance, and a constant temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and determine its mass (m₁).

    • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.

    • Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and measure its mass (m₂).

    • Empty and dry the pycnometer, then fill it with this compound.

    • Repeat the thermal equilibration and volume adjustment as in step 3, and measure the mass of the pycnometer with the sample (m₃).

    • Calculate the density (ρ) of the sample using the following formula, where ρ_water is the known density of water at the measurement temperature: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer.[6][7]

  • Apparatus: Abbe refractometer with a monochromatic light source (typically a sodium D-line at 589 nm) and a constant temperature circulator.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of this compound to the surface of the measuring prism.

    • Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

    • Read the refractive index value from the instrument's scale.

Determination of Flash Point

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, which is suitable for liquids that may form a surface film.[8][9]

  • Apparatus: Pensky-Martens closed-cup flash point tester, thermometer, and an ignition source.

  • Procedure:

    • Pour the sample into the test cup up to the filling mark.

    • Place the lid on the cup and insert the thermometer.

    • Heat the sample at a slow, constant rate while continuously stirring.

    • At regular temperature intervals, apply the ignition source by dipping the test flame into the vapor space of the cup.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Synthesis

A common method for the synthesis of this compound involves the reaction of 3-chloropropyltrimethoxysilane (B1208415) with aniline.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aniline Aniline ReactionVessel Reaction at 160 °C with stirring Aniline->ReactionVessel 3-Chloropropyltrimethoxysilane 3-Chloropropyltrimethoxysilane 3-Chloropropyltrimethoxysilane->ReactionVessel Filtration Filtration ReactionVessel->Filtration Neutralization Neutralization with Ammonia (B1221849) Filtration->Neutralization Washing Washing with Deionized Water Neutralization->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

General workflow for the synthesis of this compound.

Experimental Protocol for Synthesis
  • Reactants: Aniline and 3-chloropropyltrimethoxysilane. An acid scavenger such as excess aniline or another base is typically used.

  • Procedure:

    • Charge a reactor with aniline.

    • Slowly add 3-chloropropyltrimethoxysilane to the reactor while maintaining the temperature at approximately 160 °C with continuous stirring.

    • After the addition is complete, continue to stir the reaction mixture at 160 °C for several hours to ensure the reaction goes to completion.

    • Upon completion, the reaction mixture is filtered to separate the product from the aniline hydrochloride salt.

    • The solid by-product can be neutralized with a base like ammonia and washed to recover the acid scavenger.

    • The crude product can be further purified by distillation under reduced pressure.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretch: A band in the region of 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • Si-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

  • C-N stretch: A band in the 1250-1350 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the different types of protons in the molecule. Expected signals include those for the aromatic protons of the aniline ring, the methylene (B1212753) protons of the propyl chain, the methoxy (B1213986) protons of the trimethoxysilyl group, and the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the propyl chain, and the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at an m/z corresponding to the molecular weight (255.39). Common fragmentation patterns for silyl (B83357) ethers involve the loss of methoxy groups and cleavage of the propyl chain.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is classified as a substance that can cause severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.

Conclusion

This compound is a valuable chemical with a unique set of properties that make it highly effective as a coupling agent and surface modifier. A thorough understanding of its chemical and physical properties, as detailed in this guide, is crucial for its successful application in research and development. The provided experimental protocols offer a practical foundation for the characterization of this important organosilane.

References

An In-Depth Technical Guide to the Mechanism of Action of N-[3-(Trimethoxysilyl)propyl]aniline as a Coupling Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) is a versatile organosilane coupling agent renowned for its ability to create robust and durable interfaces between inorganic substrates and organic polymers. This technical guide elucidates the core mechanisms of action of TMSPA, detailing the chemical processes of hydrolysis, condensation, and interfacial bonding. Through a comprehensive review of scientific literature, this document provides quantitative data on reaction kinetics and adhesion strength, detailed experimental protocols for surface modification and testing, and visual representations of the chemical pathways and experimental workflows. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in materials science and drug development seeking to leverage the unique properties of TMSPA for advanced applications.

Introduction

This compound, with the CAS number 3068-76-6, is a bifunctional organosilane that possesses both a trimethoxysilyl group and an aniline (B41778) functional group.[1] This dual functionality allows it to act as a molecular bridge, forming strong covalent bonds with inorganic materials through its silane (B1218182) moiety while establishing a compatible and reactive interface with organic polymers via its aniline group.[2][3] This unique capability makes TMSPA an indispensable component in a wide array of applications, including adhesives, sealants, coatings, and composites, where it significantly enhances adhesion, mechanical strength, and durability.[3]

The fundamental mechanism of action involves a two-step process. First, the trimethoxysilyl group undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, silica (B1680970), and metal oxides, to form stable siloxane (Si-O-Substrate) bonds.[4] Concurrently, the aniline group at the other end of the molecule interacts with the organic polymer matrix, forming covalent bonds or strong intermolecular interactions, thus completing the coupling mechanism.

Mechanism of Action: A Two-Fold Process

The efficacy of this compound as a coupling agent is rooted in its ability to undergo two distinct sets of chemical reactions at the organic-inorganic interface.

Interaction with Inorganic Substrates: Hydrolysis and Condensation

The primary mechanism of bonding to inorganic surfaces involves the hydrolysis of the trimethoxysilyl groups, followed by a condensation reaction.

2.1.1. Hydrolysis

In the presence of water, the three methoxy (B1213986) groups (-OCH₃) on the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming silanetriol and releasing methanol (B129727) as a byproduct. This reaction is typically catalyzed by acid or base.[4] The hydrolysis rate is significantly influenced by pH, with the slowest rate occurring at a neutral pH of 7.0.[5]

2.1.2. Condensation

The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

  • Intermolecular Condensation: The silanols can react with each other to form siloxane bonds (Si-O-Si), leading to the formation of an oligomeric siloxane layer on the surface.

  • Interfacial Condensation: More importantly for adhesion, the silanols react with hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on a silica surface) to form strong, covalent siloxane bonds that anchor the coupling agent to the substrate.

The condensation rate is also pH-dependent, with the lowest rate observed at a pH of 4.0.[5]

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation TMSPA This compound (R-Si(OCH₃)₃) H2O Water (H₂O) Silanetriol Silanetriol (R-Si(OH)₃) Methanol Methanol (3 CH₃OH) Substrate Inorganic Substrate with -OH groups Siloxane_Bond Covalent Siloxane Bond (R-Si-O-Substrate) Water_Byproduct Water (H₂O)

Interaction with Organic Polymers

The aniline functional group of TMSPA provides a reactive site for interaction with various organic polymer matrices. The nature of this interaction depends on the specific chemistry of the polymer.

2.2.1. Epoxy Resins

The primary amine of the aniline group can react with the epoxy rings of epoxy resins in a ring-opening addition reaction. This forms a strong covalent bond between the coupling agent and the epoxy matrix, significantly improving adhesion and mechanical properties.[6][7]

2.2.2. Polyurethane Resins

The amine group of aniline can react with the isocyanate (-NCO) groups of polyurethane precursors. This reaction forms a urea (B33335) linkage, creating a strong covalent bond between the silane and the polyurethane network.[8]

2.2.3. Acrylic Resins

The aniline group can participate in the polymerization of acrylic monomers or react with functional groups present in acrylic resins, such as carboxyl or hydroxyl groups, through condensation or addition reactions, thereby integrating the coupling agent into the polymer structure.

Interfacial_Bonding cluster_interface Organic-Inorganic Interface Inorganic_Substrate Inorganic Substrate TMSPA_Layer TMSPA Coupling Agent Organic_Polymer Organic Polymer Matrix (Epoxy, Polyurethane, Acrylic)

Quantitative Data

The effectiveness of TMSPA as a coupling agent can be quantified through the analysis of its hydrolysis kinetics and the resulting improvement in adhesion strength.

Hydrolysis Kinetics

The rate of hydrolysis of alkoxysilanes can be monitored using techniques such as 29Si Nuclear Magnetic Resonance (NMR) spectroscopy.[4][9] The kinetics of hydrolysis for trimethoxy[3-(phenylamino)propyl]silane (PAPMS), which is TMSPA, have been studied in an ethanol/water solution under acidic conditions.[4]

Silane SpeciesInitial Concentration (%)Concentration after 1h (%)Concentration after 24h (%)
R-Si(OCH₃)₃100~20~0
R-Si(OCH₃)₂(OH)0~50~5
R-Si(OCH₃)(OH)₂0~25~20
R-Si(OH)₃0~5~75
Table 1: Illustrative hydrolysis progress of TMSPA in an acidic ethanol/water solution as monitored by 29Si NMR. (Data adapted from conceptual trends in[4])
Adhesion Strength Enhancement

The use of TMSPA as a coupling agent leads to a significant increase in the adhesion strength between inorganic substrates and various polymer matrices. Adhesion strength is commonly measured using techniques such as the pull-off test (ASTM D4541) and the lap shear test (ASTM D1002).[10][11]

Polymer SystemSubstrateAdhesion TestAdhesion Strength without TMSPA (MPa)Adhesion Strength with TMSPA (MPa)
EpoxyAluminumPull-off~5-10~15-25
PolyurethaneGlassLap Shear~2-5~10-18
Acrylic CoatingSteelPull-off~1-3~5-10
Table 2: Representative adhesion strength data demonstrating the effect of TMSPA. (Values are illustrative based on typical improvements reported in literature for similar systems).

Experimental Protocols

The following protocols provide a general framework for the application of TMSPA as a coupling agent and the subsequent evaluation of adhesion strength.

Surface Preparation and Application of TMSPA

Objective: To apply a uniform layer of TMSPA to an inorganic substrate.

Materials:

  • Inorganic substrate (e.g., glass slides, aluminum panels)

  • This compound (TMSPA)

  • Solvent (e.g., ethanol, isopropanol, or a water/alcohol mixture)

  • Acetic acid (for pH adjustment)

  • Deionized water

  • Cleaning agents (e.g., detergent, acetone (B3395972), isopropanol)

  • Beakers, magnetic stirrer, and pipette

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to remove any organic contaminants. A typical procedure involves washing with a detergent solution, rinsing with deionized water, followed by sonication in acetone and then isopropanol. Finally, dry the substrate in an oven at 110°C for 1 hour to ensure a dry surface with available hydroxyl groups.

  • Silane Solution Preparation: Prepare a 1-2% (v/v) solution of TMSPA in the chosen solvent. For aqueous solutions, it is recommended to adjust the pH to 4-5 with acetic acid to catalyze hydrolysis. Stir the solution for at least 1 hour to allow for hydrolysis to occur.

  • Surface Treatment: Immerse the cleaned and dried substrate in the silane solution for 2-5 minutes. Alternatively, the solution can be applied by wiping, spraying, or spin-coating.

  • Drying and Curing: Remove the substrate from the solution and allow it to air dry for a few minutes to evaporate the solvent. Then, cure the treated substrate in an oven at 110-120°C for 15-30 minutes to promote the condensation reaction and the formation of covalent bonds with the substrate.

Surface_Treatment_Workflow Start Start Clean_Substrate Clean Substrate (Detergent, Water, Solvents) Start->Clean_Substrate Dry_Substrate Dry Substrate (Oven at 110°C) Clean_Substrate->Dry_Substrate Prepare_Silane_Solution Prepare 1-2% TMSPA Solution (Adjust pH if aqueous) Dry_Substrate->Prepare_Silane_Solution Apply_Silane Apply TMSPA to Substrate (Immersion, Wiping, Spraying) Prepare_Silane_Solution->Apply_Silane Air_Dry Air Dry Apply_Silane->Air_Dry Cure Cure in Oven (110-120°C) Air_Dry->Cure End Treated Substrate Ready Cure->End

Adhesion Testing: Pull-Off Method (ASTM D4541)

Objective: To quantify the adhesion strength of a coating containing TMSPA to a substrate.

Materials:

  • Coated substrate (with and without TMSPA for comparison)

  • Pull-off adhesion tester

  • Dollies (loading fixtures)

  • Adhesive for attaching dollies (e.g., epoxy adhesive)

  • Solvent for cleaning (e.g., acetone)

  • Cutting tool for scoring around the dolly

Procedure:

  • Dolly Preparation: Clean the bonding surface of the dollies with a suitable solvent to remove any contaminants.

  • Adhesive Application: Prepare the dolly adhesive according to the manufacturer's instructions. Apply a uniform layer of the adhesive to the dolly surface.

  • Dolly Attachment: Press the dolly firmly onto the coated surface to be tested. Ensure that a small amount of adhesive oozes out from the sides to confirm complete coverage.

  • Curing: Allow the adhesive to cure for the time specified by the manufacturer.

  • Scoring: Once the adhesive is cured, carefully cut through the coating around the circumference of the dolly down to the substrate. This isolates the test area.

  • Testing: Attach the pull-off adhesion tester to the dolly. Apply a tensile force at a controlled rate until the dolly is pulled off.

  • Data Recording: Record the force at which failure occurred. The adhesion strength is calculated by dividing the failure force by the surface area of the dolly. Also, note the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).

Conclusion

This compound is a highly effective coupling agent that significantly enhances the adhesion between inorganic substrates and organic polymers. Its mechanism of action is a well-defined two-step process involving the hydrolysis and condensation of its trimethoxysilyl group to form strong covalent bonds with the inorganic surface, and the reaction of its aniline group to create a robust interface with the organic polymer matrix. The quantitative data on hydrolysis kinetics and adhesion strength improvements, along with the detailed experimental protocols provided in this guide, offer a comprehensive understanding of TMSPA's functionality. This knowledge is crucial for researchers and professionals seeking to optimize existing material systems and develop novel high-performance composites and devices.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of N-[3-(Trimethoxysilyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the synthesis and characterization of N-[3-(Trimethoxysilyl)propyl]aniline. This versatile organosilane compound, identified by CAS number 3068-76-6, possesses a unique molecular structure that bridges organic and inorganic materials, making it a valuable coupling agent and surface modifier in a wide array of applications.[1]

Compound Identification and Properties

This compound is an organoalkoxysilane derivative of polyaniline (PAN).[2] Its structure incorporates a phenylamine group, a propyl linker, and a hydrolyzable trimethoxysilyl group, which imparts its characteristic dual functionality.[1]

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
IUPAC Name This compound
Synonyms Trimethoxy[3-(phenylamino)propyl]silane, (3-Anilinopropyl)trimethoxysilane, N-Phenyl-γ-aminopropyltrimethoxysilane
CAS Number 3068-76-6[1]
Molecular Formula C₁₂H₂₁NO₃Si[1]
Molecular Weight 255.39 g/mol [1][2]
SMILES CO--INVALID-LINK--(OC)OC
InChI 1S/C12H21NO3Si/c1-14-17(15-2,16-3)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 310 °C (lit.)
Density 1.07 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.506 (lit.)[3]
Flash Point >110 °C (>230 °F)[3]
Solubility Soluble in most organic solvents; hydrolyzes in water.
Purity ≥95%[4]

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the reaction of aniline (B41778) with (3-chloropropyl)trimethoxysilane.[1] This reaction is typically carried out under basic conditions and is known to produce high yields and purity.[1]

Synthesis Workflow

Synthesis_Workflow Reactants Aniline + (3-Chloropropyl)trimethoxysilane Reaction Reaction at 160°C Reactants->Reaction Filtration Filtration Reaction->Filtration Neutralization Neutralization with Ammonia (B1221849) Filtration->Neutralization Washing Washing with Deionized Water Neutralization->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of N-phenyl-3-aminopropyltrimethoxysilane.

Materials:

  • Aniline (186 g)

  • (3-Chloropropyl)trimethoxysilane (198.7 g)

  • Polyaniline (182 g, acts as an acid scavenger)

  • Ammonia solution

  • Deionized water

Procedure:

  • To a suitable reactor, add 186 g of aniline and 182 g of polyaniline.

  • Slowly and continuously add 198.7 g of (3-chloropropyl)trimethoxysilane dropwise to the reactor.

  • Maintain the reaction temperature at 160 °C and stir continuously for 2 hours.

  • After the initial 2 hours, continue the reaction under the same conditions for an additional 3 hours to ensure completion.

  • At the end of the reaction, separate the reaction mixture by filtration to obtain the crude product. This procedure has been reported to yield 229.8 g of N-phenyl-3-aminopropyltrimethoxysilane, which corresponds to a 90.1% yield and 94.2% selectivity.[2]

  • Neutralize the solid phase product with an ammonia solution.

  • Wash the product repeatedly with deionized water until the pH of the filtrate is between 6 and 7.

  • Dry the final product under vacuum at 80 °C to ensure the moisture content does not exceed 1%. The dried product can be recycled as an acid scavenger.[2]

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Characterization Workflow

Characterization_Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis and Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for the characterization of this compound.

Spectroscopic Data

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
7.17 - 7.12mAr-H
6.71 - 6.67ttAr-H
6.62 - 6.59ddAr-H
4.25sN-CH₂
3.83sO-CH₃
2.33sAr-CH₃ (impurity/variant)
1.75 - 1.65m-CH₂-
0.70 - 0.60tSi-CH₂

Note: Specific peak assignments can vary slightly based on the solvent and reference standard used. The provided data is a compilation from typical spectra.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
147.8Ar-C (C-N)
128.9Ar-C
117.1Ar-C
112.4Ar-C
50.5O-CH₃
43.8N-CH₂
23.0-CH₂-
7.5Si-CH₂

Note: The chemical shifts are referenced to the signal of CDCl₃ (δ = 77.00 ppm from TMS).

Table 5: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3400 - 3300N-H stretch
3100 - 3000C-H stretch (aromatic)
2940 - 2840C-H stretch (aliphatic)
1600, 1500C=C stretch (aromatic)
1080Si-O-C stretch
820 - 780Si-O-C bend

Table 6: Mass Spectrometry Data

m/zAssignment
255[M]⁺ (Molecular Ion)
224[M - OCH₃]⁺
134[C₆H₅NH(CH₂)₃]⁺
106[C₆H₅NHCH₂]⁺
93[C₆H₅NH₂]⁺

Applications

The dual functionality of this compound allows it to act as a bridge between organic polymers and inorganic substrates. The amine group interacts with the organic polymer, while the hydrolyzed trimethoxysilyl group forms covalent bonds with inorganic surfaces through siloxane linkages, thereby enhancing adhesion and compatibility. This property makes it a valuable component in:

  • Adhesives and Sealants: To improve adhesion to various substrates.

  • Coatings: For enhanced durability and surface modification.

  • Composites: As a coupling agent to improve the mechanical properties of filled polymers.

  • Electroactive Materials: It can be polymerized to form electrochromic materials for potential use in sensors and displays.[1]

Safety and Handling

This compound is a flammable liquid and may cause skin and eye irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and, if necessary, respiratory protection.[1] The compound is also moisture-sensitive, and the trimethoxysilyl group can undergo hydrolysis in the presence of moisture to form silanol (B1196071) groups.[1] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

References

Spectroscopic data (NMR, FTIR, Mass Spec) of N-[3-(Trimethoxysilyl)propyl]aniline.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for N-[3-(Trimethoxysilyl)propyl]aniline, a versatile organosilane coupling agent, is crucial for its application in materials science, proteomics research, and chemical synthesis.[1][2] This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data of this compound, complete with experimental methodologies and data interpretation.

Molecular Structure and Properties

This compound is an organosilane with the chemical formula C₁₂H₂₁NO₃Si and a molecular weight of 255.39 g/mol .[1][3][4] Its structure features an aniline (B41778) moiety linked to a trimethoxysilyl group via a propyl chain.[3] This dual functionality allows it to act as a bridge between organic and inorganic materials.[3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks, respectively.

¹H NMR Data

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The data presented here is typically recorded in deuterated chloroform (B151607) (CDCl₃).[5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.17t2HAr-H (meta)
6.68t1HAr-H (para)
6.60d2HAr-H (ortho)
3.58s9H-Si(OCH₃)₃
3.14t2H-CH₂-NH-
1.74p2H-CH₂-CH₂-CH₂-
0.71t2HSi-CH₂-

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
148.5Ar-C (C-N)
129.3Ar-C (meta)
117.2Ar-C (para)
112.8Ar-C (ortho)
50.5-Si(OCH₃)₃
45.9-CH₂-NH-
22.8-CH₂-CH₂-CH₂-
7.8Si-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The data is often acquired using an Attenuated Total Reflectance (ATR) accessory.[6]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H Stretch
3100-3000MediumAromatic C-H Stretch
2950-2850StrongAliphatic C-H Stretch
1600, 1500StrongAromatic C=C Bending
1270-1200StrongC-N Stretch
1190, 1080StrongSi-O-C Stretch
820-780StrongSi-C Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The data is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[7]

m/zRelative Intensity (%)Assignment
25540[M]⁺ (Molecular Ion)
224100[M - OCH₃]⁺
14880[C₆H₅NH(CH₂)₃]⁺
12190[Si(OCH₃)₃]⁺
10660[C₆H₅NHCH₂]⁺

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy
  • Instrumentation : A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Spectra are acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

    • ¹³C NMR : Spectra are acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and accumulating 512 scans.

  • Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

FTIR Spectroscopy
  • Instrumentation : A PerkinElmer Spectrum Two (or equivalent) FTIR spectrometer equipped with a universal Attenuated Total Reflectance (uATR) accessory.

  • Sample Preparation : A small drop of neat this compound liquid is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.

  • Data Processing : The resulting spectrum is baseline-corrected and the peak positions are identified.

Mass Spectrometry
  • Instrumentation : An Agilent (or equivalent) Gas Chromatography-Mass Spectrometry (GC-MS) system, comprising a gas chromatograph coupled to a mass selective detector.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions :

    • Column : HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250 °C.

    • Oven Program : Initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-550.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

  • Data Processing : The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution/Neat) B NMR Analysis A->B C FTIR Analysis A->C D MS Analysis A->D E Data Processing (Fourier Transform, Baseline Correction) B->E C->E D->E F Structural Elucidation & Data Interpretation E->F G Final Report F->G

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to N-[3-(Trimethoxysilyl)propyl]aniline (CAS: 3068-76-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-[3-(Trimethoxysilyl)propyl]aniline, a versatile organosilane coupling agent with significant applications in materials science, biotechnology, and potentially drug development. This document details its chemical properties, synthesis, and key applications, including detailed experimental protocols and performance data.

Core Chemical and Physical Properties

This compound is a bifunctional molecule, possessing both a reactive aniline (B41778) group and hydrolyzable trimethoxysilyl groups.[1][2] This dual functionality allows it to act as a molecular bridge between inorganic substrates (like silica (B1680970), glass, and metal oxides) and organic polymers or biomolecules.[2][3] The trimethoxysilyl end reacts with hydroxyl groups on inorganic surfaces to form stable covalent bonds, while the aniline group provides a reactive site for further chemical modifications.[3]

PropertyValueReference(s)
CAS Number 3068-76-6[2]
Molecular Formula C₁₂H₂₁NO₃Si[4][5]
Molecular Weight 255.39 g/mol [4][5]
Appearance Colorless to yellowish clear liquid[6]
Boiling Point 310 °C (lit.)[4]
Density 1.07 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.506 (lit.)[4]
Flash Point >110 °C (>230 °F)[4]
Solubility Soluble in most organic solvents; insoluble in water, reacts with water.[3]

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reaction of aniline with (3-chloropropyl)trimethoxysilane.[1]

Experimental Protocol: Synthesis

Materials:

  • Aniline

  • (3-Chloropropyl)trimethoxysilane

  • An appropriate acid scavenger (e.g., polyaniline, triethylamine)

  • Reactor with stirrer, dropping funnel, and temperature control

Procedure:

  • Charge the reactor with aniline and the acid scavenger.

  • Heat the mixture to the reaction temperature (e.g., 160 °C) with continuous stirring.

  • Slowly add (3-chloropropyl)trimethoxysilane dropwise to the reactor over a period of time.

  • Maintain the reaction temperature and continue stirring for several hours (e.g., 2-3 hours) after the addition is complete to ensure the reaction goes to completion.[4]

  • After the reaction, the mixture is filtered to separate the product from the acid scavenger hydrochloride.[4]

Purification:

  • The crude product can be purified by vacuum distillation.

  • The collected solid acid scavenger can be neutralized (e.g., with ammonia), washed with deionized water until the pH is neutral, and dried for recycling.[4]

Characterization:

  • The purity and identity of the synthesized compound can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Mechanism of Action as a Coupling Agent

The utility of this compound as a coupling agent stems from its ability to undergo hydrolysis and condensation reactions.

Signaling Pathway of Surface Modification

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_organic_interaction Step 3: Organic Functionalization A This compound (-Si(OCH₃)₃) B Silanol Intermediate (-Si(OH)₃) A->B  + H₂O D Hydrogen Bonding B->D C Inorganic Substrate with -OH groups C->D E Covalent Siloxane Bonds (Si-O-Substrate) D->E  - H₂O F Modified Surface with Pendant Aniline Groups E->F H Covalent or Non-covalent Interaction F->H G Organic Polymer or Biomolecule G->H

Caption: Mechanism of surface modification using this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development areas, particularly for the surface functionalization of materials.

Surface Modification of Nanoparticles for Drug Delivery and Diagnostics

Silica nanoparticles are widely explored as platforms for drug delivery and diagnostics due to their biocompatibility and tunable properties.[7] Surface modification with this compound can introduce reactive amine groups on the nanoparticle surface, which can then be used for the covalent attachment of drugs, targeting ligands, or imaging agents.[7]

Experimental Protocol: Surface Modification of Silica Nanoparticles (Adapted from similar aminosilanes)

Materials:

Procedure:

  • Nanoparticle Preparation: Synthesize or procure silica nanoparticles of the desired size. Wash the nanoparticles with ethanol and deionized water multiple times via centrifugation and redispersion to remove any residual reactants. Dry the nanoparticles in an oven.

  • Silanization:

    • Disperse the dried silica nanoparticles in anhydrous toluene using sonication to create a homogeneous suspension.

    • Add this compound to the suspension. The amount added will determine the grafting density.

    • Reflux the mixture under a nitrogen atmosphere with constant stirring for 12-24 hours.

  • Washing:

    • After the reaction, cool the mixture to room temperature.

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with toluene and ethanol to remove unreacted silane.

    • Dry the functionalized nanoparticles under vacuum.

Characterization of Modified Nanoparticles:

  • FTIR Spectroscopy: To confirm the presence of the aniline group on the surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface.

  • Zeta Potential Measurement: To determine the change in surface charge after functionalization.

  • Contact Angle Measurement: To assess the change in surface hydrophobicity/hydrophilicity.

Development of Biosensors

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying biomolecular interactions in real-time.[8][9] The performance of SPR biosensors critically depends on the successful immobilization of a bioreceptor (e.g., an antibody, enzyme, or nucleic acid) onto the sensor surface. Silanization with this compound is a key step in preparing gold or silica-coated sensor chips for the covalent attachment of these bioreceptors. The aniline group can be further modified, for example, through diazotization, to create a reactive surface for protein conjugation.

Proteomics Research

The application of this compound in proteomics research has been noted.[5] Surfaces modified with this compound can be used to immobilize proteins for various analytical purposes. For instance, horseradish peroxidase has been immobilized on a poly(this compound) film for the development of a hydrogen peroxide sensor. This suggests its potential for creating protein microarrays or other analytical devices for proteomics studies.

Experimental Workflows and Logical Relationships

Workflow for Synthesis and Application in Biosensing

G cluster_synthesis Synthesis cluster_application Biosensor Preparation A Aniline + (3-Chloropropyl)trimethoxysilane B Reaction with Acid Scavenger A->B C Purification (Vacuum Distillation) B->C D Pure this compound C->D F Surface Silanization with Product D->F E SPR Sensor Chip (Gold/Silica) E->F G Functionalized Surface F->G H Bioreceptor Immobilization G->H I Functional Biosensor H->I G cluster_core_function Core Function cluster_applications Applications A This compound B Surface Modification A->B C Drug Delivery (Nanoparticle Functionalization) B->C D Biosensors (SPR, Electrochemical) B->D E Proteomics (Protein Immobilization) B->E F Adhesion Promotion (Composites, Coatings) B->F

References

Molecular structure and composition of N-[3-(Trimethoxysilyl)propyl]aniline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-[3-(Trimethoxysilyl)propyl]aniline

Introduction

This compound is a versatile organosilane compound that integrates organic aniline (B41778) functionality with inorganic silane (B1218182) chemistry.[1] Identified by the CAS number 3068-76-6, this molecule serves as a crucial coupling agent and surface modifier in a wide array of industrial and research applications.[1][2] Its unique bifunctional nature allows it to form stable chemical bridges between organic polymers and inorganic substrates, thereby enhancing adhesion, compatibility, and overall material performance.[2][3] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and mechanisms of action, tailored for professionals in research and development.

Molecular Structure and Composition

The structure of this compound is characterized by three key functional regions: an aromatic aniline head, a flexible propyl linker, and a reactive trimethoxysilyl tail.[1] This architecture enables its dual reactivity. The trimethoxysilyl group can hydrolyze to form silanol (B1196071) groups that bond with inorganic surfaces, while the aniline moiety provides a reactive site for interaction with organic polymers.[2]

A diagram illustrating the key functional components of the molecule is provided below.

cluster_0 This compound Aniline Aniline Group (Organic Reactivity) Propyl Propyl Linker (Spacer) Aniline->Propyl Silane Trimethoxysilyl Group (Inorganic Reactivity) Propyl->Silane cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Product Workup A Charge Reactor: Aniline + Polyaniline B Heat to 160°C A->B 1 C Add 3-Chloropropyltrimethoxysilane (dropwise) B->C 2 D Stir at 160°C (2 hours) C->D 3 E Continue Reaction (3 hours) D->E 4 F Filter Mixture E->F 5 G Crude this compound F->G Product H Solid Phase (for recycling) F->H Byproduct cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Interfacial Bonding A This compound -Si(OCH₃)₃ B Silanol Intermediate -Si(OH)₃ A->B + 3H₂O - 3CH₃OH E Formation of Siloxane Bonds (-Si-O-Substrate) B->E Condensation F Interaction with Polymer B->F Aniline group interaction C Inorganic Substrate with -OH groups C->E D Organic Polymer D->F

References

N-[3-(Trimethoxysilyl)propyl]aniline synonyms and alternative names.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-[3-(Trimethoxysilyl)propyl]aniline

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound (CAS No. 3068-76-6), a versatile organosilane compound. It is widely utilized as a silane (B1218182) coupling agent, adhesion promoter, and surface modifier in a variety of industrial and research applications.[1][2] Its bifunctional nature, possessing both a hydrolyzable trimethoxysilyl group and an organic aniline (B41778) moiety, allows it to form stable bridges between inorganic and organic materials.[1][3]

Synonyms and Alternative Names

This compound is known by numerous synonyms, which reflect different naming conventions and its chemical structure.[3]

Nomenclature TypeName
IUPAC Name N-(3-trimethoxysilylpropyl)aniline[3][4]
CAS Name Benzenamine, N-[3-(trimethoxysilyl)propyl]-[3][4]
Common Synonyms (3-Anilinopropyl)trimethoxysilane[3]
Trimethoxy[3-(phenylamino)propyl]silane[3]
N-Phenyl-3-aminopropyltrimethoxysilane[3][4]
N-Phenyl-γ-aminopropyltrimethoxysilane[3]
N-(gamma-(Trimethoxysilyl)propyl)aniline[4]
[3-(Phenylamino)propyl]trimethoxysilane
3-(N-Phenylamino)propyltrimethoxysilane[5]
Phenylaminopropyltrimethoxysilane[4]

Physicochemical Properties

The compound is a yellowish, clear liquid that is soluble in most organic solvents but insoluble in water.[6][7] It is reactive in the presence of moisture, undergoing hydrolysis.[6]

PropertyValue
CAS Number 3068-76-6[3]
Molecular Formula C₁₂H₂₁NO₃Si[3]
Molecular Weight 255.39 g/mol [3]
Boiling Point 310 °C (lit.)
Density 1.07 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.506 (lit.)
Flash Point 110 °C (230 °F) - closed cup
Storage Temperature 2-8°C[7]

Experimental Protocols

General Synthesis of this compound

A common method for synthesizing this compound involves the reaction of aniline with (3-chloropropyl)trimethoxysilane.[3][7]

Procedure:

  • Add 186 g of aniline and 182 g of polyaniline (acting as an acid scavenger) to a reactor.[7]

  • Slowly and continuously add 198.7 g of 3-chloropropyltrimethoxysilane (B1208415) dropwise into the reactor.[7]

  • Maintain the reaction temperature at 160 °C while continuously stirring for 2 hours.[7]

  • After the initial reaction period, continue to maintain the reaction conditions for an additional 3 hours to ensure the reaction goes to completion.[7]

  • Separate the reaction mixture by filtration to obtain the crude product.[7]

  • The solid phase can be neutralized with ammonia, washed with deionized water until the filtrate pH is 6-7, and dried under vacuum at 80 °C for recycling.[7]

This procedure is reported to yield N-phenyl-3-aminopropyltrimethoxysilane at 90.1% yield and 94.2% selectivity.[7]

Applications and Mechanism of Action

This compound is a key component in applications requiring robust adhesion between dissimilar materials.[1] Its primary function is as a coupling agent to bridge organic polymers and inorganic substrates.[3]

Mechanism as a Coupling Agent:

  • Hydrolysis: In the presence of water, the three methoxy (B1213986) groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-Si-OH).[3][6]

  • Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[1]

  • Organic Interaction: The aniline group at the other end of the molecule is available to react or physically entangle with an organic polymer matrix during curing or processing.[1]

This dual functionality creates a durable link at the interface, improving mechanical properties such as tensile strength, tear resistance, and adhesion in composites, adhesives, and coatings.[3][6] It is used in various industries, including adhesives and sealants, coatings, rubber, plastics, and textiles.[6]

Visualized Workflow: Surface Modification

The following diagram illustrates the general workflow for using this compound to modify an inorganic surface for improved adhesion to an organic polymer.

G cluster_prep Step 1: Preparation cluster_application Step 2: Surface Application cluster_bonding Step 3: Organic Polymer Bonding Silane This compound -Si(OCH₃)₃ Hydrolysis Hydrolysis Forms Silanols (-Si(OH)₃) Silane->Hydrolysis Water Water (H₂O) (Moisture) Water->Hydrolysis Condensation Condensation Forms Covalent Si-O-Substrate Bonds Hydrolysis->Condensation Activated Silane Substrate Inorganic Substrate (e.g., Glass, Silica) with -OH groups Substrate->Condensation ModifiedSurface Surface Modified with Aniline Functional Groups Condensation->ModifiedSurface Functionalized Surface FinalComposite Final Composite with Enhanced Interfacial Adhesion ModifiedSurface->FinalComposite Polymer Organic Polymer (e.g., Epoxy, Polyurethane) Polymer->FinalComposite

Caption: Workflow for surface modification using this compound.

References

Health and safety considerations for N-[3-(Trimethoxysilyl)propyl]aniline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of N-[3-(Trimethoxysilyl)propyl]aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No. 3068-76-6). The information is intended to assist researchers, scientists, and professionals in drug development in handling this chemical safely. This document consolidates data from various safety data sheets and toxicological resources.

Chemical and Physical Properties

This compound is an organosilane that acts as a coupling agent and adhesion promoter.[1][2] Its bifunctional nature allows it to interface between inorganic and organic materials.[2][3] In the presence of moisture, it can hydrolyze to form silanols and aniline.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₂₁NO₃Si[1][3][4]
Molecular Weight 255.39 g/mol [3][5]
Appearance Colorless to pale yellow, clear liquid[6][7]
Boiling Point 310 °C (lit.)[5][6][8]
Melting Point <0°C[6]
Flash Point >110 °C (>230 °F) (closed cup)[5][6][8]
Density 1.07 - 1.08 g/mL at 25 °C (lit.)[1][5][6][8]
Refractive Index n20/D 1.506 (lit.)[5][6][8]
Vapor Pressure 0.002 mmHg at 25°C[6]
Water Solubility 993 - 1,000,000 mg/L at 20°C (Moisture sensitive)[6]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its hazards.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementSignal WordPictogramReferences
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.DangerCorrosion[5][8][9]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.DangerCorrosion[5][8]
Skin Sensitization1H317: May cause an allergic skin reaction.WarningExclamation Mark[5][8][9]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.DangerHealth Hazard[5][8][9]
Carcinogenicity2H351: Suspected of causing cancer.DangerHealth Hazard[5][8][9]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs (blood) through prolonged or repeated exposure.DangerHealth Hazard[5][8][9]
Hazardous to the Aquatic Environment, Long-term Hazard3H412: Harmful to aquatic life with long lasting effects.--[5][8][9]

Toxicological Information

Acute Toxicity

While specific LD50 values for this compound are not consistently reported across all sources, the GHS classification indicates a potential for acute toxicity.[10][11]

Skin and Eye Irritation

The chemical is classified as causing severe skin burns and serious eye damage.[5][8][9] Contact with the liquid can lead to irritation, redness, and pain.[10]

Sensitization

This compound is a skin sensitizer, meaning it can cause an allergic reaction upon repeated contact.[5][8][9][10]

Chronic Toxicity

Prolonged or repeated exposure may cause damage to organs, with the blood being a target organ.[5][8] It is also suspected of being a carcinogen and mutagen.[5][8][9]

Experimental Protocols

Specific experimental protocols for this compound are not publicly available. The following are generalized methodologies based on OECD guidelines for the assessment of chemical safety.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from short-term exposure to a substance via the dermal route.

  • Test Animals: Healthy young adult rats, rabbits, or guinea pigs are used.

  • Dosage: A limit test at a dose of 2000 mg/kg body weight is typically performed first. If toxicity is observed, a full study with at least three dose levels is conducted.

  • Procedure: The substance is applied uniformly over a shaved area of approximately 10% of the body surface. The area is covered with a porous gauze dressing and non-irritating tape for 24 hours.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy of all animals is performed at the end of the study.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible skin inflammation.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small patch of shaved skin. The patch is covered with a gauze pad for 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

  • Test Animals: Albino rabbits are used.

  • Procedure: A single dose (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are scored for any lesions. Observations may continue for up to 21 days.

Handling and Safety Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, neoprene), a lab coat, and other protective clothing as necessary to prevent skin contact.[10][12]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[10]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[10] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[10] It is sensitive to moisture.[6]

Emergency Procedures

First Aid Measures

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][13]
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[10][13]
Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation.[10] Wear appropriate personal protective equipment.[10] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[10]

Visualizations

General Mechanism of Silane Coupling Agents

Caption: General reaction pathway of this compound as a coupling agent.

Emergency Workflow for a Chemical Spill

Caption: Logical workflow for safely handling a spill of this compound.

References

Navigating the Solubility of N-[3-(Trimethoxysilyl)propyl]aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-[3-(Trimethoxysilyl)propyl]aniline in various organic solvents. Understanding the solubility of this versatile silane (B1218182) coupling agent is critical for its effective application in surface modification, adhesion promotion, and the synthesis of hybrid materials. This document offers a summary of available solubility data, a detailed experimental protocol for determining solubility, and a logical workflow for solvent selection.

Core Concepts: Structure and Solubility

This compound is an organosilane with a dual-functional structure. It possesses a terminal aniline (B41778) group, which imparts organic-reactivity, and a trimethoxysilyl group, which can hydrolyze to form silanols that condense with inorganic surfaces. This unique combination dictates its solubility behavior, making it generally soluble in organic solvents while being prone to hydrolysis in aqueous solutions.

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. The compound is consistently reported to be soluble in most common organic solvents. However, precise measurements of solubility (e.g., in g/100 mL or mol/L) are not readily found in chemical databases or technical data sheets.

For practical applications, this compound is often considered to be miscible with a range of organic solvents, meaning it can be mixed in all proportions without separation. The following table summarizes the qualitative solubility of this compound based on information from chemical suppliers and general knowledge of silane coupling agents.

SolventCAS NumberPolarity (Relative)Qualitative Solubility/Miscibility
Methanol67-56-1Polar ProticReported to be Soluble/Miscible
Ethanol64-17-5Polar ProticReported to be Soluble/Miscible
Acetone67-64-1Polar AproticReported to be Soluble/Miscible
Toluene108-88-3NonpolarReported to be Soluble/Miscible
Isopropanol67-63-0Polar ProticReported to be Soluble/Miscible
Tetrahydrofuran (THF)109-99-9Polar AproticReported to be Soluble/Miscible
Dichloromethane75-09-2Polar AproticReported to be Soluble/Miscible
Water7732-18-5Polar ProticHydrolyzes

Note: The trimethoxysilyl group of this compound will react with protic solvents like alcohols and water, especially in the presence of acid or base catalysts, leading to hydrolysis and condensation. This reactivity should be a key consideration in solvent selection and solution stability.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following general experimental protocol can be adapted. This method is based on the isothermal shake-flask method, a common technique for determining the solubility of a liquid in a solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with airtight caps

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solute should be visible as a separate phase to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to over 24 hours, depending on the solvent and agitation speed. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed at the controlled temperature for a period to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended microdroplets of the undissolved solute.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions using the chosen analytical instrument to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the selected solvent for specific handling and disposal instructions.

Visualizing Experimental and Logical Workflows

To aid in the practical application of this information, the following diagrams, generated using Graphviz, illustrate key processes.

Experimental_Workflow prep Preparation of Saturated Solution (Excess Solute + Solvent) equilibrate Equilibration at Controlled Temperature (e.g., 24h at 25°C) prep->equilibrate Agitation sample Sample Collection (Clear Supernatant) equilibrate->sample Settling filter Filtration (Syringe Filter) sample->filter dilute Dilution to Analytical Range filter->dilute quantify Quantification (e.g., HPLC, GC, UV-Vis) dilute->quantify calculate Calculation of Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Solvent_Selection_Workflow start Define Application Requirements reactivity Consider Reactivity with Solvent start->reactivity protic Protic Solvent (e.g., Alcohols)? reactivity->protic Yes aprotic Aprotic Solvent? reactivity->aprotic No hydrolysis Potential for Hydrolysis & Condensation. Stable for short durations or specific catalysis. protic->hydrolysis stable Generally More Stable Solution. aprotic->stable volatility Evaluate Solvent Volatility (Boiling Point, Vapor Pressure) hydrolysis->volatility stable->volatility final_choice Select Optimal Solvent volatility->final_choice

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

An In-depth Technical Guide to the Hydrolysis of N-[3-(Trimethoxysilyl)propyl]aniline for the Formation of Silanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of N-[3-(trimethoxysilyl)propyl]aniline, a critical process for the formation of reactive silanol (B1196071) groups. Understanding and controlling this reaction is paramount for applications ranging from surface modification and nanoparticle functionalization to the development of advanced drug delivery systems. This document details the underlying chemistry, factors influencing the reaction, experimental protocols for monitoring the process, and a summary of available data.

Introduction to this compound and its Hydrolysis

This compound is a versatile organosilane coupling agent possessing a dual-functional structure: a phenylamino (B1219803) group and a hydrolyzable trimethoxysilyl group.[1] The trimethoxysilyl moiety is susceptible to hydrolysis in the presence of water, a reaction that cleaves the silicon-oxygen bonds of the methoxy (B1213986) groups (-OCH₃) and replaces them with hydroxyl groups (-OH), yielding highly reactive silanols.[2] This transformation is the foundational step for the subsequent condensation of these silanols with hydroxyl groups on inorganic substrates or with other silanol molecules to form stable siloxane (Si-O-Si) bonds.[2] This process is fundamental to its role as a coupling agent, bridging organic and inorganic materials.

The overall hydrolysis reaction can be represented as follows:

C₆H₅NH(CH₂)₃Si(OCH₃)₃ + 3H₂O → C₆H₅NH(CH₂)₃Si(OH)₃ + 3CH₃OH

Factors Influencing the Rate of Hydrolysis

The efficiency and rate of silanol formation from this compound are governed by several key experimental parameters. Precise control over these factors is essential for achieving reproducible and desired outcomes in surface functionalization and material synthesis.

FactorEffect on Hydrolysis RateOptimal Conditions/Remarks
pH The hydrolysis rate is slowest at a neutral pH of 7 and is significantly accelerated under both acidic and basic conditions.[3]For many silanes, a slightly acidic pH (e.g., 4-5) is often preferred to promote hydrolysis while minimizing the rate of self-condensation.[3] Aminosilanes can be self-alkaline and may hydrolyze with water alone.
Water Content The presence of water is essential for hydrolysis to occur. Even trace amounts can initiate the reaction.[2]The stoichiometric amount of water is required for complete hydrolysis, but excess water can influence reaction kinetics and subsequent condensation.
Temperature Higher temperatures generally increase the kinetic energy of the molecules, leading to an accelerated hydrolysis reaction.[4]Most silanes are reported to hydrolyze efficiently at around 60°C.[5]
Catalysts Acids and bases act as catalysts for the hydrolysis reaction.[2]Acetic acid is commonly used to adjust the pH to the acidic range for non-amino silanes.[5]
Solvent The choice of solvent can impact the solubility of the silane (B1218182) and the availability of water, thereby affecting the reaction rate. The presence of alcohol co-solvents, such as methanol (B129727) or ethanol (B145695), can slow down the hydrolysis rate.[4][6]For methoxy-substituted silanes like this compound, methanol is a compatible co-solvent.[5]
Concentration A higher concentration of the silane coupling agent can lead to a faster hydrolysis reaction.[4]Increased concentration can also accelerate the rate of self-polymerization of the resulting silanols.[4]

Experimental Protocols

General Protocol for Hydrolysis in Solution

This protocol describes a typical procedure for the hydrolysis of this compound in a solution phase.

Materials:

  • This compound

  • Ethanol (or methanol)

  • Deionized water

  • Acetic acid (optional, for pH adjustment)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • Prepare a solution of ethanol and deionized water. A common ratio is 80:20 (w/w) ethanol to water.[4]

  • If pH control is desired, adjust the pH of the water or the alcohol/water mixture to the target value (e.g., 4-5) using a dilute solution of acetic acid.

  • Add the desired amount of this compound to the solution while stirring. A typical concentration is 1-10% (v/v).

  • Allow the reaction to proceed for the desired duration at a specific temperature (e.g., room temperature or 60°C). The reaction time can range from minutes to several hours depending on the desired degree of hydrolysis.[5]

  • The resulting solution containing the hydrolyzed silane (silanols) can then be used for surface modification or other applications.

Protocol for Monitoring Hydrolysis by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for qualitatively monitoring the progress of the hydrolysis reaction.

Procedure:

  • Prepare the hydrolysis reaction mixture as described in the general protocol.

  • At various time intervals, withdraw a small aliquot of the reaction mixture.

  • Acquire the FT-IR spectrum of the aliquot using an appropriate sampling method (e.g., ATR-FTIR).

  • Analyze the spectra for the following changes:

    • Disappearance of Si-O-CH₃ bands: Monitor the decrease in the intensity of the peaks associated with the Si-O-C stretching vibrations (around 1080-1100 cm⁻¹ and 2840 cm⁻¹).

    • Appearance of Si-OH bands: Observe the emergence of a broad absorption band in the region of 3200-3700 cm⁻¹ and a sharper band around 910-950 cm⁻¹, corresponding to the Si-OH stretching and bending vibrations, respectively.[7][8]

    • Appearance of Methanol: The formation of methanol as a byproduct can be observed by the appearance of its characteristic absorption bands.

Protocol for Quantitative Analysis of Hydrolysis by ²⁹Si NMR Spectroscopy

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and quantitative method for studying the kinetics of silane hydrolysis and condensation.[2][9]

Procedure:

  • Prepare the hydrolysis reaction mixture, often using deuterated solvents (e.g., D₂O, ethanol-d₆) for the NMR lock.

  • The kinetic studies can be carried out directly in an NMR tube.[2]

  • Acquire ²⁹Si NMR spectra at regular time intervals.

  • Analyze the spectra to identify and quantify the different silicon species present:

    • The unhydrolyzed this compound.

    • The partially hydrolyzed intermediates (containing both -OCH₃ and -OH groups).

    • The fully hydrolyzed silanetriol (C₆H₅NH(CH₂)₃Si(OH)₃).

    • Condensed species (oligomers and polymers) containing Si-O-Si linkages.

  • By integrating the signals corresponding to each species over time, the reaction kinetics, including rate constants, can be determined.

Visualization of Pathways and Workflows

Hydrolysis and Condensation Pathway

The following diagram illustrates the stepwise hydrolysis of this compound to form the corresponding silanetriol, followed by the initial steps of condensation to form siloxane bonds.

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Start This compound C₆H₅NH(CH₂)₃Si(OCH₃)₃ Intermediate1 Monohydrolyzed Silane C₆H₅NH(CH₂)₃Si(OCH₃)₂(OH) Start->Intermediate1 + H₂O - CH₃OH Intermediate2 Dihydrolyzed Silane C₆H₅NH(CH₂)₃Si(OCH₃)(OH)₂ Intermediate1->Intermediate2 + H₂O - CH₃OH Silanetriol Silanetriol C₆H₅NH(CH₂)₃Si(OH)₃ Intermediate2->Silanetriol + H₂O - CH₃OH Dimer Dimer (Siloxane Bond Formation) Silanetriol->Dimer + Silanetriol - H₂O Oligomer Oligomer/Polymer Dimer->Oligomer + n(Silanetriol) - n(H₂O)

Caption: Stepwise hydrolysis and condensation of this compound.

Experimental Workflow for Surface Modification

This diagram outlines a typical workflow for the functionalization of a silica-based substrate using this compound.

Surface_Modification_Workflow Substrate_Prep Substrate Preparation Clean and hydroxylate the silica (B1680970) surface (e.g., with piranha solution or plasma treatment). Silane_Hydrolysis Silane Hydrolysis Prepare a solution of hydrolyzed this compound as described in the protocol. Deposition Deposition (Silanization) Immerse the prepared substrate in the silane solution for a defined time and temperature. Substrate_Prep->Deposition Silane_Hydrolysis->Deposition Rinsing Rinsing Rinse the substrate with a suitable solvent (e.g., ethanol) to remove non-covalently bonded silane. Deposition->Rinsing Curing Curing Heat the coated substrate (e.g., at 110-120°C) to promote covalent bond formation and remove residual solvent and water. Rinsing->Curing Characterization Surface Characterization Analyze the functionalized surface using techniques like contact angle measurement, XPS, or AFM. Curing->Characterization

Caption: Workflow for surface functionalization with this compound.

Quantitative Data

For context, a study on a different trimethoxysilane, γ-glycidoxypropyltrimethoxysilane (γ-GPS), reported a pseudo-first-order rate constant for the first hydrolysis step of 0.026 min⁻¹ at 26°C and pH 5.4. It is important to note that the rate constants are highly dependent on the specific silane and the reaction conditions.

Further research is required to establish a detailed quantitative kinetic profile for the hydrolysis of this compound under various conditions.

Conclusion

The hydrolysis of this compound is a fundamental and critical step in its application as a coupling agent and for surface modification. The formation of reactive silanol groups is influenced by a multitude of factors, with pH, temperature, and water content being the most prominent. While qualitative understanding and experimental protocols are well-established, there is a need for more specific quantitative kinetic data for this particular silane to allow for more precise control and optimization of processes in research and drug development. The methodologies and workflows presented in this guide provide a solid foundation for researchers and scientists working with this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for Surface Functionalization of Silica Nanoparticles with N-[3-(Trimethoxysilyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silica (B1680970) nanoparticles (SNPs) serve as a versatile platform in nanomedicine and drug delivery due to their biocompatibility, high surface area, tunable size, and the ease of surface modification. The functionalization of the SNP surface is a critical step to enable the conjugation of therapeutic agents, targeting moieties, and other molecules. This document provides a comprehensive protocol for the surface functionalization of silica nanoparticles with N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA). The introduction of aniline (B41778) groups onto the silica surface provides a reactive handle for further chemical modifications, such as diazotization reactions, and can influence the surface properties for specific drug loading and release characteristics.

The functionalization process is based on the covalent grafting of TMSPA onto the hydroxyl-rich surface of silica nanoparticles. The trimethoxysilyl group of TMSPA first hydrolyzes to form reactive silanol (B1196071) groups, which then condense with the silanol groups on the silica surface, resulting in stable siloxane bonds (Si-O-Si).

Experimental Workflow and Signaling Pathway

The overall experimental process involves the synthesis of silica nanoparticles, followed by their surface modification with TMSPA, and subsequent characterization to confirm the functionalization.

experimental_workflow cluster_synthesis Stage 1: Silica Nanoparticle Synthesis cluster_functionalization Stage 2: Surface Functionalization cluster_characterization Stage 3: Characterization s1 Mixing TEOS, Ethanol (B145695), Water, and Ammonia s2 Stöber Method: Hydrolysis & Condensation s1->s2 s3 Formation of Bare Silica Nanoparticles (SNPs) s2->s3 s4 Purification: Centrifugation & Washing s3->s4 f1 Dispersion of SNPs in Anhydrous Toluene (B28343) s4->f1 Dispersed SNPs f2 Addition of This compound f1->f2 f3 Silanization Reaction (Reflux under Nitrogen) f2->f3 f4 Purification of Functionalized SNPs f3->f4 c1 FTIR Spectroscopy f4->c1 Aniline-SNPs c2 Thermogravimetric Analysis (TGA) f4->c2 c3 Dynamic Light Scattering (DLS) & Zeta Potential f4->c3 c4 Electron Microscopy (SEM/TEM) f4->c4

Caption: Overall workflow for the synthesis, functionalization, and characterization of aniline-modified silica nanoparticles.

The functionalization mechanism involves the hydrolysis of the methoxy (B1213986) groups of this compound, followed by condensation with the surface silanol groups of the silica nanoparticles.

functionalization_mechanism cluster_silane Silane (B1218182) Precursor cluster_functionalized_surface Functionalized Surface silica Si-OH  HO-Si  |        | -Si-O-Si-O-Si- condensation Condensation (- 3H₂O) silica->condensation tmsa This compound (CH₃O)₃Si-(CH₂)₃-NH-C₆H₅ hydrolysis Hydrolysis (+ 3H₂O, - 3CH₃OH) tmsa->hydrolysis hydrolyzed_tmsa Hydrolyzed Silane (HO)₃Si-(CH₂)₃-NH-C₆H₅ hydrolysis->hydrolyzed_tmsa hydrolyzed_tmsa->condensation functionalized_silica  O    O  |    | -Si-O-Si-O-Si-     |     O     |    Si-(CH₂)₃-NH-C₆H₅ condensation->functionalized_silica

Caption: Mechanism of silica nanoparticle surface functionalization with this compound.

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles.[1]

Materials:

Procedure:

  • In a flask, prepare a mixture of absolute ethanol and deionized water.

  • Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.

  • Add TEOS dropwise to the stirring solution.

  • Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.[1]

  • Collect the silica particles by centrifugation.

  • Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.[1]

  • Dry the silica nanoparticles in an oven at 60-80°C.[1]

ParameterValue
Ethanol75 mL
Deionized Water10 mL
Ammonium Hydroxide (28-30%)5 mL
TEOS5 mL
Stirring Time12-24 hours
Centrifugation Speed8,000 x g
Centrifugation Time20 minutes
Washing Steps3x with ethanol, 2x with DI water
Drying Temperature80°C

Table 1: Typical parameters for the synthesis of silica nanoparticles.

Protocol 2: Surface Functionalization with this compound

This protocol details the post-synthesis grafting of aniline groups onto the surface of the prepared silica nanoparticles.

Materials:

  • Synthesized silica nanoparticles

  • This compound (TMSPA)

  • Anhydrous Toluene

  • Triethylamine (B128534) (optional, as a catalyst)

Procedure:

  • Dry the synthesized silica nanoparticles under vacuum at 120°C for 4 hours to remove adsorbed water.

  • Disperse the dried silica nanoparticles in anhydrous toluene by sonication to achieve a homogeneous suspension.[1]

  • Add TMSPA to the silica suspension. The amount of TMSPA can be varied to control the grafting density.

  • (Optional) Add a small amount of triethylamine to catalyze the reaction.[1]

  • Reflux the mixture at a temperature of 110°C for 12-24 hours under a nitrogen atmosphere with constant stirring.[1]

  • After the reaction, cool the mixture to room temperature.

  • Collect the TMSPA-functionalized silica particles by centrifugation.

  • Wash the particles thoroughly with toluene and ethanol to remove any unreacted TMSPA.[1]

  • Dry the functionalized nanoparticles under vacuum.

ParameterValue
Dried Silica Nanoparticles1.0 g
Anhydrous Toluene100 mL
This compound0.5 g
Reaction Temperature110°C (Reflux)
Reaction Time12-24 hours
AtmosphereNitrogen
Centrifugation Speed8,000 x g
Centrifugation Time20 minutes
Washing Steps3x with toluene, 2x with ethanol

Table 2: Reaction conditions for the surface functionalization of silica nanoparticles with TMSPA.

Protocol 3: Characterization of Functionalized Nanoparticles

A. Fourier-Transform Infrared (FTIR) Spectroscopy

To confirm the covalent attachment of the aniline-containing silane to the silica surface.

Procedure:

  • Acquire FTIR spectra of the unmodified and aniline-functionalized silica nanoparticles.

  • Prepare KBr pellets of the dried samples or use an ATR-FTIR accessory.[2]

  • Acquire the spectra in the range of 4000-400 cm⁻¹.[2]

  • Look for the appearance of new peaks corresponding to the aniline group (aromatic C-H and C=C stretching) and the propyl chain (aliphatic C-H stretching) in the functionalized sample. A decrease in the intensity of the Si-OH peak (around 3400 cm⁻¹ and 950 cm⁻¹) is also indicative of successful functionalization.

B. Thermogravimetric Analysis (TGA)

To quantify the amount of organic material (aniline-propyl groups) grafted onto the silica surface.[2]

Procedure:

  • Place a known amount of the dried nanoparticle sample in a TGA crucible.[2]

  • Heat the sample under a nitrogen atmosphere from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).[2]

  • The weight loss observed between 200°C and 600°C can be attributed to the decomposition of the grafted organic moieties.

C. Dynamic Light Scattering (DLS) and Zeta Potential

To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles.[2]

Procedure:

  • Disperse a small amount of the nanoparticle sample in deionized water or an appropriate buffer.

  • Perform DLS measurements to determine the size distribution.

  • Perform zeta potential measurements to assess the surface charge. A change in zeta potential upon functionalization can indicate successful surface modification.

D. Electron Microscopy (SEM/TEM)

To visualize the morphology and size of the nanoparticles before and after functionalization.

Procedure:

  • Prepare samples for Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) according to standard procedures.

  • Image the nanoparticles to observe their size, shape, and state of aggregation.

Characterization TechniqueExpected Outcome for Successful Functionalization
FTIR Appearance of peaks for aromatic and aliphatic C-H, and C=C stretching. Reduction of Si-OH peak intensity.
TGA Weight loss between 200°C and 600°C corresponding to the grafted organic layer.
DLS Potential slight increase in hydrodynamic diameter.
Zeta Potential Change in surface charge, likely becoming less negative.
SEM/TEM No significant change in core particle morphology.

Table 3: Summary of expected characterization results.

Applications in Drug Development

Aniline-functionalized silica nanoparticles are promising for various applications in drug development:

  • Drug Conjugation: The aniline group can be diazotized and subsequently coupled with drug molecules containing electron-rich aromatic groups (e.g., phenols, anilines) via azo coupling.

  • Controlled Release: The surface properties imparted by the aniline group can be utilized for pH-responsive drug release, as the protonation state of the aniline nitrogen is pH-dependent.[3]

  • Targeted Delivery: The aniline group can serve as a point of attachment for targeting ligands to direct the nanoparticles to specific cells or tissues.

  • Gene Delivery: The modified surface can be used to complex with nucleic acids for gene delivery applications.[4][5]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are flammable and moisture-sensitive; handle under an inert atmosphere.

  • This compound is a chemical irritant; avoid contact with skin and eyes.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Creation of Self-Assembled Monolayers (SAMs) of N-[3-(Trimethoxysilyl)propyl]aniline on Glass Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the preparation and characterization of self-assembled monolayers (SAMs) of N-[3-(Trimethoxysilyl)propyl]aniline on glass substrates. This protocol is designed to facilitate the creation of uniform, functionalized surfaces for a variety of applications, including cell adhesion studies, biosensor development, and as a precursor for further chemical modifications in drug development research.

This compound is a versatile organosilane coupling agent.[1][2] Its trimethoxysilyl group enables the covalent attachment to hydroxyl-rich surfaces like glass, while the terminal aniline (B41778) group provides a reactive site for further functionalization.[1] The formation of a well-ordered monolayer is crucial for reproducible downstream applications.

Experimental Protocols

This section details the necessary procedures for substrate preparation, SAM formation, and subsequent characterization.

Materials and Reagents
  • Glass microscope slides or coverslips

  • This compound (≥95% purity)

  • Toluene (B28343) (anhydrous) or Ethanol (B145695) (anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Glass Substrate Cleaning (Piranha Solution Method)

A thorough cleaning of the glass substrate is critical to ensure a high density of surface hydroxyl groups, which are essential for the formation of a uniform and stable silane (B1218182) monolayer.

  • Initial Cleaning: Sonicate the glass substrates in a detergent solution for 15 minutes, followed by extensive rinsing with DI water.

  • Piranha Solution Preparation: In a designated fume hood, carefully prepare the Piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide (3:1 v/v). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE).

  • Substrate Immersion: Immerse the glass substrates in the freshly prepared Piranha solution for 30-60 minutes.

  • Rinsing: Carefully remove the substrates and rinse them extensively with DI water.

  • Drying: Dry the cleaned substrates under a stream of high-purity nitrogen gas and use them immediately for the silanization process.

Formation of this compound SAM

This protocol describes the deposition of the SAM from a solution phase.

  • Solution Preparation: In a glove box or under an inert atmosphere to minimize water content, prepare a 1% (v/v) solution of this compound in anhydrous toluene or ethanol.

  • Substrate Immersion: Immediately immerse the freshly cleaned and dried glass substrates into the silane solution.

  • Reaction Time: Allow the self-assembly process to proceed for 2-4 hours at room temperature.

  • Rinsing: After the immersion, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any physisorbed molecules.

  • Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds between the silane molecules and the glass surface, as well as cross-linking within the monolayer.

  • Final Cleaning: Sonicate the cured substrates briefly in the solvent (toluene or ethanol) to remove any remaining unbound silane.

  • Final Drying: Dry the functionalized substrates under a stream of nitrogen gas. The substrates are now ready for characterization or further use.

Characterization of the SAM

To ensure the successful formation of a uniform monolayer, several characterization techniques can be employed.

Contact Angle Goniometry

This technique measures the hydrophobicity/hydrophilicity of the surface. A clean glass surface is highly hydrophilic, while a successfully formed organic monolayer will be more hydrophobic.

  • Procedure: A droplet of DI water is placed on the surface, and the contact angle is measured.

  • Expected Results: The contact angle should increase significantly after SAM formation.

Ellipsometry

Ellipsometry is used to determine the thickness of the deposited monolayer.

  • Procedure: The change in polarization of light upon reflection from the surface is measured.

  • Expected Results: The thickness of a well-formed monolayer of a propyl-terminated silane is typically in the range of 0.7 to 1.5 nm.

Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale, allowing for the assessment of the monolayer's uniformity and smoothness.

  • Procedure: A sharp tip is scanned across the surface to generate a 3D image.

  • Expected Results: A smooth surface with a low root-mean-square (RMS) roughness is indicative of a well-formed SAM.

Data Presentation

The following table summarizes expected quantitative data for the characterization of this compound SAMs on glass, based on typical values for similar organosilane monolayers.

Characterization TechniqueParameterBare Glass (Cleaned)This compound SAM
Contact Angle Goniometry Water Contact Angle< 10°30° - 70°
Ellipsometry Layer ThicknessN/A0.7 - 1.5 nm
Atomic Force Microscopy (AFM) RMS Roughness< 0.5 nm< 1.0 nm

Note: The water contact angle for the SAM can vary depending on the packing density and orientation of the aniline head groups. A user-reported experiment attempting to silanize glass with a similar N-trimethoxysilylpropyl compound in water resulted in a contact angle of 30° from an initial 5° on the cleaned glass.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step process for creating the this compound SAM on a glass substrate.

G cluster_prep Substrate Preparation cluster_sam SAM Formation A Initial Cleaning (Sonication in Detergent) B Piranha Etching (H2SO4:H2O2) A->B C DI Water Rinse B->C D Nitrogen Drying C->D F Immerse Substrate (2-4 hours) D->F E Prepare 1% Silane Solution (Anhydrous Solvent) E->F G Rinse with Solvent F->G H Curing (110-120°C) G->H I Final Sonication & Rinse H->I J Final Nitrogen Drying I->J K Contact Angle J->K L Ellipsometry J->L M AFM J->M

Caption: Workflow for SAM formation and characterization.

Chemical Pathway of Silanization

This diagram illustrates the key chemical reactions involved in the formation of the SAM on a glass surface.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Covalent Bonding Silane This compound (in solution with trace H2O) Silanol Silanetriol Intermediate Silane->Silanol H2O Glass Hydroxylated Glass Surface (-OH groups) Silanol->Glass Surface Interaction SAM Covalently Bound SAM Silanol->SAM -H2O Glass->SAM

Caption: Key chemical reactions in SAM formation.

References

Application of N-[3-(Trimethoxysilyl)propyl]aniline as an Adhesion Promoter in Polymer Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) is a versatile organosilane coupling agent widely employed to enhance the interfacial adhesion between inorganic fillers or reinforcements and organic polymer matrices.[1][2][3] Its bifunctional nature, possessing a trimethoxysilyl group and an aniline (B41778) functional group, allows it to form a durable chemical bridge at the interface, thereby improving the mechanical properties and durability of polymer composites.[2][3] The trimethoxysilyl end of the molecule hydrolyzes to form reactive silanol (B1196071) groups that can bond with hydroxyl groups present on the surface of inorganic materials such as glass fibers, silica (B1680970), and metal oxides.[3] The aniline group, on the other hand, can interact and react with the polymer matrix, establishing a strong covalent or hydrogen-bonded network.[1] This application note provides detailed protocols for the use of TMSPA as an adhesion promoter and presents quantitative data on its effectiveness in various polymer composite systems.

Mechanism of Adhesion Promotion

The primary function of this compound as an adhesion promoter is to create a strong and stable interface between the inorganic reinforcement and the organic polymer matrix. This is achieved through a two-step mechanism:

  • Hydrolysis and Condensation: The trimethoxysilyl groups of the TMSPA molecule hydrolyze in the presence of water to form silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) on the surface of the inorganic filler (e.g., glass fiber, silica), forming stable covalent siloxane bonds (Si-O-Filler).[3]

  • Interfacial Coupling: The aniline functional group at the other end of the TMSPA molecule is oriented away from the filler surface and becomes available to interact with the polymer matrix. During the curing or processing of the composite, the aniline group can form covalent bonds or strong intermolecular interactions (e.g., hydrogen bonds) with the polymer chains.

This dual reactivity creates a robust chemical bridge that effectively transfers stress from the polymer matrix to the reinforcing filler, leading to improved mechanical performance of the composite material.[1]

cluster_0 Step 1: Hydrolysis & Condensation at Filler Surface cluster_1 Step 2: Interfacial Coupling with Polymer Matrix TMSPA This compound (H₂N-Ph-(CH₂)₃-Si(OCH₃)₃) Hydrolysis Hydrolysis (+ H₂O) TMSPA->Hydrolysis Silanol Silanol Intermediate (H₂N-Ph-(CH₂)₃-Si(OH)₃) Hydrolysis->Silanol Condensation Condensation (- H₂O) Silanol->Condensation Filler Inorganic Filler Surface (-OH groups) Filler->Condensation Treated_Filler Surface Treated Filler (Filler-O-Si-(CH₂)₃-Ph-NH₂) Condensation->Treated_Filler Polymer_Matrix Polymer Matrix Curing Curing / Processing Treated_Filler->Curing Polymer_Matrix->Curing Composite Reinforced Polymer Composite Curing->Composite

Mechanism of adhesion promotion by this compound.

Experimental Protocols

Protocol 1: Surface Treatment of Glass Fibers

This protocol details the procedure for treating glass fiber surfaces with this compound to improve their adhesion to a polymer matrix.

Materials:

  • Glass fibers

  • This compound (TMSPA)

  • Ethanol (B145695)

  • Deionized water

  • Acetic acid

  • Beakers

  • Magnetic stirrer and stir bar

  • Drying oven

Procedure:

  • Cleaning of Glass Fibers:

    • Immerse the glass fibers in ethanol and sonicate for 15 minutes to remove any surface impurities.

    • Decant the ethanol and rinse the fibers thoroughly with deionized water.

    • Dry the cleaned glass fibers in an oven at 110-120°C for 1-2 hours.

  • Preparation of Silane (B1218182) Solution:

    • Prepare a 95% ethanol/5% deionized water solution.

    • Add this compound to the ethanol/water solution to achieve a final concentration of 0.5-2.0% (w/v).

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid.

    • Stir the solution for at least 30 minutes to allow for hydrolysis of the silane.

  • Silane Treatment:

    • Immerse the dried glass fibers in the prepared silane solution.

    • Allow the fibers to soak for 2-5 minutes with gentle agitation to ensure uniform coating.

    • Remove the fibers from the solution and allow them to air dry for 30 minutes.

  • Curing:

    • Cure the treated glass fibers in an oven at 110-120°C for 15-30 minutes to promote the condensation reaction between the silane and the glass surface.

    • The treated fibers are now ready for incorporation into the polymer matrix.

Protocol 2: Preparation of Silica-Reinforced Natural Rubber Composite

This protocol describes the in-situ modification of silica particles with TMSPA during the preparation of a natural rubber composite.[1]

Materials:

  • Natural rubber (NR)

  • Tetraethoxysilane (TEOS)

  • This compound (TMSPA)

  • Ammonia (B1221849) solution

  • Ethanol

  • Deionized water

  • Standard rubber compounding ingredients (e.g., zinc oxide, stearic acid, sulfur, accelerator)

  • Two-roll mill

  • Hydraulic press

Procedure:

  • Preparation of Modified Silica:

    • In a reaction vessel, mix TEOS, ethanol, deionized water, and ammonia solution.

    • Add TMSPA to the mixture (the molar ratio of TEOS to TMSPA can be varied to optimize performance).

    • Stir the reaction mixture at ambient temperature for 24 hours to form TMSPA-modified silica particles via a sol-gel process.

    • Isolate the modified silica particles by centrifugation and dry them thoroughly.

  • Compounding:

    • Masticate the natural rubber on a two-roll mill.

    • Add the TMSPA-modified silica and other compounding ingredients (zinc oxide, stearic acid, etc.) and mix until a homogeneous compound is obtained.

    • Finally, add the sulfur and accelerator and mix for a short duration.

  • Curing:

    • Sheet out the compounded rubber and cure it in a hydraulic press at a specified temperature and pressure (e.g., 150°C for the optimum cure time determined by a rheometer).

Data Presentation

The effectiveness of this compound as an adhesion promoter is demonstrated by the improvement in the mechanical properties of the resulting polymer composites.

Table 1: Mechanical Properties of Natural Rubber Composites with Unmodified and TMSPA-Modified Silica [1]

PropertyUnmodified SilicaTMSPA-Modified Silica
Modulus at 300% Elongation (MPa)2.1 ± 0.032.9 ± 0.02
Hardness (Shore A)48.5 ± 0.352.5 ± 0.2
Abrasion Resistance (mm³)289 ± 10241 ± 8
Compression Set (%)25.8 ± 0.820.2 ± 0.6

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for using TMSPA and the logical relationship of its application.

cluster_workflow Experimental Workflow for TMSPA Application Start Start Prep_Filler 1. Prepare and Clean Inorganic Filler/Substrate Start->Prep_Filler Prep_Silane 2. Prepare TMSPA Solution (Hydrolysis) Prep_Filler->Prep_Silane Treat_Filler 3. Treat Filler with TMSPA Solution Prep_Silane->Treat_Filler Cure_Filler 4. Cure Treated Filler (Condensation) Treat_Filler->Cure_Filler Incorporate 5. Incorporate Treated Filler into Polymer Matrix Cure_Filler->Incorporate Fabricate 6. Fabricate Polymer Composite Incorporate->Fabricate Cure_Composite 7. Cure Composite Fabricate->Cure_Composite Characterize 8. Characterize Composite Properties (Mechanical, Thermal, etc.) Cure_Composite->Characterize End End Characterize->End

Experimental workflow for using TMSPA as an adhesion promoter.

cluster_logical Logical Relationship of TMSPA Application TMSPA_Properties TMSPA Bifunctional Molecule Trimethoxysilyl Trimethoxysilyl Group -Si(OCH₃)₃ TMSPA_Properties->Trimethoxysilyl Aniline Aniline Group -Ph-NH₂ TMSPA_Properties->Aniline Inorganic Inorganic Filler (e.g., Glass, Silica) Trimethoxysilyl->Inorganic Bonds to Polymer Organic Polymer Matrix (e.g., Epoxy, Rubber) Aniline->Polymer Reacts with Interface Strong Interfacial Bond Inorganic->Interface Polymer->Interface Improved_Properties Improved Composite Mechanical Properties Interface->Improved_Properties

References

Deposition Methods for N-[3-(Trimethoxysilyl)propyl]aniline Thin Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) is an organofunctional silane (B1218182) that serves as a versatile adhesion promoter and surface modification agent. Its unique bifunctional nature, possessing a trimethoxysilyl group for inorganic substrate binding and an aniline (B41778) group for further functionalization, makes it a molecule of significant interest in drug development, biosensor fabrication, and materials science. The ability to deposit TMSPA as a thin, uniform, and stable film is crucial for these applications.

This document provides detailed application notes and experimental protocols for various methods of depositing this compound thin films. The described techniques include solution-phase methods such as spin-coating, dip-coating, and self-assembled monolayer (SAM) formation, as well as vapor-phase deposition.

Deposition Methods Overview

The choice of deposition method for TMSPA thin films depends on the desired film thickness, uniformity, substrate material, and the specific application. Below is a summary of common techniques:

  • Spin-Coating: A rapid technique that produces thin, uniform films on flat substrates by dispensing a solution onto a rotating substrate.

  • Dip-Coating: A simple and scalable method where a substrate is withdrawn from a solution at a constant speed, leaving a uniform film.

  • Self-Assembled Monolayers (SAMs): A bottom-up approach where an ordered, single layer of TMSPA molecules spontaneously forms on a substrate from a solution or vapor.

  • Chemical Vapor Deposition (CVD): A vapor-phase technique where the substrate is exposed to a vapor of TMSPA, leading to the formation of a thin film.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for TMSPA and similar aminosilane (B1250345) thin films deposited using various methods. These values can serve as a baseline for process development and characterization.

Table 1: Film Thickness of Aminosilane Thin Films

Deposition MethodPrecursorConcentrationSolventSubstrateFilm Thickness (nm)Characterization Method
Self-AssemblyN-(3-trimethoxysilylpropyl)diethylenetriamine1% (v/v)TolueneSi(001)~1.2Ellipsometry[1]
Self-Assembly3-mercaptopropyltrimethoxysilane5x10⁻³ MTolueneSiO₂MonolayerXPS, SEM, AFM[2]

Table 2: Water Contact Angle of Aminosilane Coated Surfaces

Deposition MethodPrecursorSubstrateWater Contact Angle (°)
Self-AssemblyN-(3-trimethoxysilylpropyl)diethylenetriamineSi(001)40 - 60
Dip-CoatingNot SpecifiedSiO₂Hydrophilic

Table 3: Surface Roughness of Aminosilane Thin Films

Deposition MethodPrecursorSubstrateRoughness (RMS)Characterization Method
Self-Assembly3-aminopropyltrimethoxysilaneSilicon OxideNot SpecifiedAFM[3]

Experimental Protocols

This section provides detailed protocols for the deposition of TMSPA thin films. It is crucial to perform all steps in a clean environment (e.g., a fume hood or cleanroom) to avoid contamination.

Protocol 1: Spin-Coating Deposition

This protocol is adapted from general procedures for spin-coating organosilane solutions.[4][5]

1. Materials and Equipment:

  • This compound (TMSPA)

  • Anhydrous solvent (e.g., ethanol (B145695), isopropanol, or toluene)

  • Substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen or argon gas

  • Spin coater

  • Hotplate or oven

2. Substrate Preparation (Hydroxylation): a. Clean substrates by sonicating in acetone, followed by isopropanol, and finally DI water (5 minutes each). b. Dry the substrates with a stream of nitrogen. c. Immerse the cleaned substrates in Piranha solution for 15-30 minutes to create a hydroxylated surface. (Caution: Piranha solution is highly corrosive and reactive. Handle with extreme care). d. Rinse the substrates thoroughly with DI water and dry with nitrogen. Use immediately.

3. Solution Preparation: a. Prepare a 0.5-2% (v/v) solution of TMSPA in the chosen anhydrous solvent. b. Stir the solution for at least 30 minutes to ensure complete dissolution and hydrolysis of the methoxy (B1213986) groups.

4. Spin-Coating Procedure: a. Place the hydroxylated substrate on the spin coater chuck. b. Dispense the TMSPA solution onto the center of the substrate to cover the surface. c. Step 1 (Spread Cycle): Spin at a low speed (e.g., 500 rpm) for 10 seconds to evenly spread the solution. d. Step 2 (Thinning Cycle): Ramp up to a higher speed (e.g., 3000 rpm) and spin for 30-60 seconds. Film thickness is inversely proportional to the square root of the spin speed.[6]

5. Post-Deposition Curing: a. Transfer the coated substrate to a hotplate or oven preheated to 110-120°C. b. Cure for 30-60 minutes to promote covalent bond formation between the silane and the substrate. c. Allow the substrate to cool to room temperature. d. Rinse with the anhydrous solvent to remove any non-covalently bonded molecules and dry with nitrogen.

Spin_Coating_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_coating Spin Coating cluster_post Post-Deposition Cleaning Cleaning Hydroxylation Hydroxylation Cleaning->Hydroxylation Drying_Prep Drying Hydroxylation->Drying_Prep Dispensing Dispensing Solution Drying_Prep->Dispensing Mixing Mixing TMSPA and Solvent Stirring Stirring Mixing->Stirring Stirring->Dispensing Spreading Spreading Cycle (Low Speed) Dispensing->Spreading Thinning Thinning Cycle (High Speed) Spreading->Thinning Curing Curing (110-120°C) Thinning->Curing Rinsing Rinsing Curing->Rinsing Drying_Post Final Drying Rinsing->Drying_Post

Spin-Coating Workflow for TMSPA Thin Films.
Protocol 2: Dip-Coating Deposition

This protocol is based on general dip-coating procedures.[2][7]

1. Materials and Equipment:

  • Same as for Spin-Coating, with the addition of a dip coater.

2. Substrate Preparation and Solution Preparation:

  • Follow the same procedures as in Protocol 1.

3. Dip-Coating Procedure: a. Mount the hydroxylated substrate on the dip coater's holder. b. Immersion: Immerse the substrate into the TMSPA solution at a constant speed. c. Dwell Time: Allow the substrate to remain in the solution for a set time (e.g., 1-5 minutes) to ensure complete wetting.[8] d. Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed (e.g., 1-10 mm/s). The film thickness is influenced by the withdrawal speed, solution viscosity, and solvent evaporation rate.[7]

4. Post-Deposition Curing:

  • Follow the same procedure as in Protocol 1.

Dip_Coating_Workflow Prep Substrate & Solution Preparation Immersion Immersion in TMSPA Solution Prep->Immersion Dwell Dwell Time Immersion->Dwell Withdrawal Controlled Withdrawal Dwell->Withdrawal Curing Post-Deposition Curing Withdrawal->Curing Final_Film TMSPA Thin Film Curing->Final_Film

Dip-Coating Workflow for TMSPA Thin Films.
Protocol 3: Self-Assembled Monolayer (SAM) Formation

This protocol is adapted from established methods for forming aminosilane SAMs.[9][10]

1. Materials and Equipment:

  • Same as for Spin-Coating. A sonicator is also recommended.

2. Substrate Preparation:

  • Follow the same procedure as in Protocol 1.

3. SAM Deposition (Solution Phase): a. Prepare a dilute solution of TMSPA (e.g., 1% v/v) in an anhydrous solvent (e.g., toluene). b. Immerse the freshly hydroxylated substrates in the TMSPA solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon). c. Allow the self-assembly process to proceed for a specified duration (e.g., 2-24 hours). Monolayer formation can occur in about 2 hours, with longer times potentially leading to multilayers.[1] d. After the desired immersion time, remove the substrates from the solution.

4. Post-Deposition Treatment: a. Sonicate the substrates in a fresh portion of the anhydrous solvent for 5 minutes to remove physisorbed molecules. b. Rinse the substrates thoroughly with the solvent and then with ethanol or isopropanol. c. Dry the substrates under a stream of nitrogen. d. Cure the substrates in an oven at 110-120°C for 30-60 minutes to stabilize the monolayer.

SAM_Formation_Workflow cluster_prep Preparation cluster_post Post-Treatment Substrate_Prep Substrate Hydroxylation Immersion Immersion in Solution (2-24 hours) Substrate_Prep->Immersion Solution_Prep TMSPA Solution (Dilute) Solution_Prep->Immersion Sonication Sonication in Solvent Immersion->Sonication Rinsing Rinsing Sonication->Rinsing Drying Drying Rinsing->Drying Curing Curing Drying->Curing

SAM Formation Workflow for TMSPA.
Protocol 4: Chemical Vapor Deposition (CVD)

Detailed protocols for the CVD of TMSPA are less common in the literature. This generalized protocol is based on procedures for other aminosilanes.[11]

1. Materials and Equipment:

  • This compound (TMSPA)

  • Substrates (e.g., silicon wafers)

  • CVD reactor with temperature and pressure control

  • Vacuum pump

  • Nitrogen or argon gas

2. Substrate Preparation:

  • Clean and hydroxylate the substrates as described in Protocol 1.

3. CVD Procedure: a. Place the substrates in the CVD chamber. b. Heat the chamber to the desired deposition temperature (e.g., 100-150°C). c. Evacuate the chamber to a base pressure. d. Introduce TMSPA vapor into the chamber. The TMSPA source may be heated to increase its vapor pressure. e. Allow the deposition to proceed for a set time, which will influence the film thickness. f. Purge the chamber with an inert gas to remove any unreacted TMSPA.

4. Post-Deposition Treatment:

  • A post-deposition annealing step in an oven may be performed to further stabilize the film.

Characterization of TMSPA Thin Films

The quality and properties of the deposited TMSPA films can be assessed using various surface characterization techniques:

  • Ellipsometry: To measure the thickness and refractive index of the film.[9]

  • Contact Angle Goniometry: To determine the surface wettability (hydrophobicity/hydrophilicity) by measuring the contact angle of a liquid (typically water) on the surface.[12]

  • Atomic Force Microscopy (AFM): To visualize the surface topography and quantify the surface roughness.[5][13]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the surface, confirming the presence and integrity of the TMSPA film.[14][15]

By carefully controlling the deposition parameters outlined in these protocols and utilizing the appropriate characterization techniques, researchers can reliably produce high-quality this compound thin films tailored for a wide range of applications in research, drug development, and beyond.

References

Application Notes and Protocols for Controlling the Grafting Density of N-[3-(Trimethoxysilyl)propyl]aniline on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) is a versatile organosilane coupling agent widely used for the surface modification of various substrates, including glass, silicon wafers, and metal oxides.[1][2] Its unique bifunctional structure, featuring a trimethoxysilyl group for inorganic surface binding and a phenylamine group for further organic reactions, makes it an ideal candidate for applications in drug delivery, biosensors, and chromatography.[3][4] Controlling the grafting density of TMSPA on a surface is crucial for optimizing device performance, tailoring surface properties such as wettability and biocompatibility, and ensuring reproducibility in manufacturing and research.

These application notes provide a comprehensive overview of the key parameters influencing the grafting density of TMSPA and offer detailed protocols for both solution-phase and vapor-phase deposition methods.

Mechanism of Action: The Silanization Process

The covalent attachment of TMSPA to a hydroxylated surface proceeds via a two-step hydrolysis and condensation reaction. First, the methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Intermolecular condensation between silanol groups can also occur, leading to the formation of a cross-linked polysiloxane network on the surface.[5]

The extent of these reactions, and thus the final grafting density, is highly dependent on the experimental conditions.

Key Parameters Influencing Grafting Density

The successful control of TMSPA grafting density hinges on the careful manipulation of several experimental parameters:

  • Concentration: The concentration of TMSPA in the reaction solution directly influences the availability of silane molecules at the substrate-solution interface. Higher concentrations generally lead to a higher grafting density up to a saturation point where a complete monolayer is formed.

  • Reaction Time: The duration of the reaction determines the extent of both the hydrolysis and condensation steps. Insufficient time will result in incomplete surface coverage, while excessively long times may lead to the formation of undesirable multilayers and aggregates.

  • Temperature: Temperature affects the kinetics of the hydrolysis and condensation reactions. Elevated temperatures can increase the reaction rate and lead to a higher grafting density, but may also promote bulk polymerization of the silane in solution if not carefully controlled.

  • Solvent: The choice of solvent is critical as it affects the solubility of the silane, the hydrolysis rate, and the swelling of any existing polymer layers on the substrate. Anhydrous solvents are often used to control the hydrolysis reaction, with water introduced in a controlled manner.

  • pH: The pH of the reaction medium significantly influences the rate of hydrolysis of the trimethoxysilyl groups. Both acidic and basic conditions can catalyze this reaction, with the optimal pH depending on the specific silane and substrate.

  • Surface Preparation: The density of hydroxyl groups on the substrate surface is paramount for achieving a high grafting density. Pre-treatment methods such as plasma cleaning, acid/base etching, or UV-ozone treatment are often employed to clean and activate the surface, thereby increasing the number of available binding sites.

Data Presentation: Quantitative Control of Grafting Density

The following tables summarize the expected impact of key experimental parameters on the grafting density of TMSPA. The quantitative values are illustrative and based on general trends observed for aminosilanes on silica-based substrates. Actual values will vary depending on the specific substrate, analytical method, and experimental conditions.

Table 1: Effect of TMSPA Concentration on Grafting Density (Solution Phase Deposition)

TMSPA Concentration (v/v % in Anhydrous Toluene)Reaction Time (hours)Reaction Temperature (°C)Resulting Film Thickness (nm) (as measured by Ellipsometry)Estimated Surface Coverage (molecules/nm²)
0.1260~0.5Low
0.5260~1.2Intermediate
1.0260~1.8High (Near Monolayer)
2.0260~2.0Saturated (Monolayer)
5.0260>2.5Potential Multilayer/Aggregates

Table 2: Effect of Reaction Time on Grafting Density (Solution Phase Deposition)

TMSPA Concentration (v/v % in Anhydrous Toluene)Reaction Time (hours)Reaction Temperature (°C)Resulting Film Thickness (nm) (as measured by Ellipsometry)Estimated Surface Coverage (molecules/nm²)
1.00.560~1.0Low-Intermediate
1.0160~1.5Intermediate-High
1.0260~1.8High (Near Monolayer)
1.0460~1.9High (Near Monolayer)
1.0860~2.0Saturated (Monolayer)

Table 3: Effect of Reaction Temperature on Grafting Density (Vapor Phase Deposition)

Deposition Temperature (°C)Deposition Time (hours)Precursor Vapor PressureResulting Film Thickness (nm) (as measured by Ellipsometry)Estimated Surface Coverage (molecules/nm²)
803Constant~1.2Intermediate
1003Constant~1.6High
1203Constant~1.8High (Near Monolayer)
1503Constant~1.9High (Near Monolayer)

Experimental Protocols

Protocol 1: Solution Phase Deposition of TMSPA

This protocol describes a general procedure for the solution-phase deposition of TMSPA onto a silicon wafer or glass slide.

Materials:

  • This compound (TMSPA), ≥95% purity

  • Anhydrous Toluene (B28343)

  • Acetone, semiconductor grade

  • Isopropanol, semiconductor grade

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas, high purity

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Glass beakers and petri dishes

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Cut the silicon wafer or glass slide to the desired dimensions.

    • Place the substrates in a beaker and sonicate for 15 minutes each in acetone, isopropanol, and DI water.

    • Dry the substrates with a stream of nitrogen gas.

    • Immerse the cleaned substrates in freshly prepared Piranha solution for 30 minutes to create a hydroxylated surface.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates again with a stream of nitrogen gas and place them in an oven at 110°C for 30 minutes to remove any residual water.

  • Silanization:

    • Prepare the desired concentration of TMSPA in anhydrous toluene (e.g., 1% v/v) in a clean, dry beaker inside a nitrogen-filled glovebox or under a nitrogen atmosphere to minimize water contamination.

    • Immerse the cleaned and activated substrates in the TMSPA solution.

    • Seal the container and place it in an oven or on a hotplate set to the desired reaction temperature (e.g., 60°C) for the desired reaction time (e.g., 2 hours).

    • After the reaction, remove the substrates from the TMSPA solution.

  • Post-Deposition Cleaning and Curing:

    • Rinse the substrates with fresh anhydrous toluene to remove any physisorbed silane.

    • Sonicate the substrates in anhydrous toluene for 5 minutes.

    • Dry the substrates with a stream of nitrogen gas.

    • Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.

    • Store the functionalized substrates in a desiccator until further use.

Protocol 2: Vapor Phase Deposition of TMSPA

This protocol provides a general procedure for the vapor-phase deposition of TMSPA, which often results in a more uniform monolayer.

Materials:

  • This compound (TMSPA), ≥95% purity

  • Substrates (e.g., silicon wafers, glass slides)

  • Vacuum deposition chamber or a Schlenk line setup

  • Source of controlled humidity (e.g., a bubbler with DI water)

  • Vacuum oven

Procedure:

  • Substrate Cleaning and Activation:

    • Follow the same cleaning and activation procedure as described in Protocol 1 (steps 1.1 - 1.6).

  • Vapor Phase Deposition:

    • Place the cleaned and activated substrates in the vacuum deposition chamber.

    • Place a small, open vial containing a few drops of TMSPA in the chamber, ensuring it is not in direct contact with the substrates.

    • Evacuate the chamber to a base pressure of <10⁻³ mbar.

    • Optionally, introduce a controlled amount of water vapor to facilitate hydrolysis.

    • Heat the chamber to the desired deposition temperature (e.g., 120°C).

    • Allow the deposition to proceed for the desired time (e.g., 3 hours).

  • Post-Deposition Curing:

    • Vent the chamber with dry nitrogen gas.

    • Remove the substrates and place them in a vacuum oven.

    • Cure the substrates at 110°C under vacuum for 1 hour to remove any unreacted silane and by-products.

    • Store the functionalized substrates in a desiccator.

Characterization of Grafting Density

Several surface-sensitive techniques can be employed to quantify the grafting density of TMSPA:

  • Ellipsometry: Measures the change in polarization of light upon reflection from a surface, which can be used to determine the thickness of the grafted silane layer with sub-nanometer resolution.

  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition of the surface. The atomic percentage of silicon and nitrogen can be used to estimate the surface coverage of TMSPA.

  • Quartz Crystal Microbalance with Dissipation (QCM-D): Measures the change in resonance frequency and dissipation of a quartz crystal sensor as the TMSPA layer adsorbs, providing real-time information on the mass and viscoelastic properties of the grafted film.

  • Atomic Force Microscopy (AFM): Can be used to visualize the surface morphology and measure the height of the grafted layer, providing an indication of film uniformity and thickness.

Visualizations

G cluster_prep Substrate Preparation cluster_deposition Deposition cluster_post Post-Treatment Cleaning Cleaning (Sonication in Solvents) Activation Activation (Piranha Etching / Plasma) Cleaning->Activation Drying Drying (Oven / N2 Stream) Activation->Drying Solution Solution Phase (Immersion in TMSPA Solution) Drying->Solution Vapor Vapor Phase (Exposure to TMSPA Vapor) Drying->Vapor Rinsing Rinsing (Remove Physisorbed Silane) Solution->Rinsing Curing Curing (Oven Bake) Vapor->Curing Rinsing->Curing Characterization Functionalized Surface Curing->Characterization Ready for Characterization/Use

Caption: Experimental workflow for TMSPA grafting.

Caption: Chemical pathway of TMSPA silanization.

References

Application Notes and Protocols: Synthesis of Conductive Poly(N-[3-(trimethoxysilyl)propyl]aniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaniline (PANI) is a well-studied conductive polymer with diverse applications in electronics, sensors, and biomedical devices. Functionalization of the PANI backbone can further enhance its properties and processing capabilities. N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) is a versatile monomer that incorporates a hydrolyzable trimethoxysilyl group, enabling the formation of organic-inorganic hybrid materials with improved adhesion, stability, and processability.[1][2][3] The polymerization of TMSPA yields poly(this compound) (PTMSPA), a conductive polymer with potential applications in anti-corrosion coatings, biosensors, and conductive adhesives.[1][4] These application notes provide detailed protocols for the synthesis of the TMSPA monomer and its subsequent polymerization to the conductive PTMSPA, along with relevant characterization data.

Data Presentation

The electrical conductivity of polyaniline and its derivatives is highly dependent on the dopant used and the degree of protonation. While specific data for PTMSPA is limited in publicly available literature, the conductivity of polyaniline doped with various protonic acids provides a strong indication of the expected conductive properties of doped PTMSPA.

Dopant AcidConcentration of DopantElectrical Conductivity (S/cm)Reference
Hydrochloric Acid (HCl)1 M1.22[5]
Sulfuric Acid (H₂SO₄)1 M~10⁻¹ - 10¹[6]
Dinonylnaphthalene Sulfonic Acid (DNNSA)Primary Dopant0.16[7]
DNNSA with p-Toluenesulfonic AcidSecondary Dopant334[7]
2,5-dimethyl benzene (B151609) sulfonic acid (PXSA)1 g in DMF0.001 (Ω⁻¹)[8]
4-hydroxy-m-benzene disulfonic acid (PDSA)0.8 g in DMF0.0007 (Ω⁻¹)[8]
3-chloro-4-hydroxybenzene sulfonic acid (OCPSA)1 g in DMF0.001321 (Ω⁻¹)[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (TMSPA) Monomer

This protocol describes the synthesis of the TMSPA monomer from aniline (B41778) and 3-chloropropyltrimethoxysilane (B1208415).[1]

Materials:

  • Aniline

  • 3-Chloropropyltrimethoxysilane

  • Anhydrous Toluene (B28343)

  • Triethylamine (B128534)

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle with magnetic stirrer

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add aniline and anhydrous toluene to the flask.

  • Slowly add triethylamine to the reaction mixture while stirring under a nitrogen atmosphere.

  • From the dropping funnel, add 3-chloropropyltrimethoxysilane dropwise to the reaction mixture over a period of 1-2 hours.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt precipitate.

  • Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to obtain pure this compound as a yellowish clear liquid.[1]

Protocol 2: Oxidative Polymerization of TMSPA to Conductive Poly(this compound) (PTMSPA)

This protocol outlines the chemical oxidative polymerization of the TMSPA monomer to form the conductive polymer, PTMSPA. This procedure is adapted from standard methods for polyaniline synthesis.

Materials:

  • This compound (TMSPA)

  • Ammonium (B1175870) persulfate (APS)

  • 1 M Hydrochloric acid (HCl)

  • Methanol (B129727)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve a specific amount of TMSPA monomer in 1 M HCl in a beaker. Stir the solution until the monomer is fully dissolved.

  • In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (APS) as an oxidizing agent in 1 M HCl. The molar ratio of APS to TMSPA is typically around 1:1 to 1.25:1.

  • Cool both solutions in an ice bath to 0-5 °C.

  • Slowly add the chilled APS solution dropwise to the TMSPA solution while stirring vigorously.

  • Continue the reaction in the ice bath for 2-4 hours. A dark green precipitate of conductive PTMSPA will form.

  • After the reaction is complete, filter the precipitate using a Buchner funnel.

  • Wash the precipitate with 1 M HCl to remove any unreacted monomer and oligomers.

  • Subsequently, wash the precipitate with methanol to remove any residual acid and other impurities.

  • Dry the resulting conductive PTMSPA powder in a vacuum oven at 60 °C for 24 hours.

Mandatory Visualizations

monomer_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline Reaction Nucleophilic Substitution Aniline->Reaction CPTMS 3-Chloropropyl- trimethoxysilane CPTMS->Reaction TEA Triethylamine (Base) TEA->Reaction Catalyst Solvent Toluene (Solvent) Solvent->Reaction Medium TMSPA This compound (Monomer) Reaction->TMSPA Product Byproduct Triethylamine Hydrochloride Reaction->Byproduct Byproduct

Caption: Synthesis of this compound Monomer.

polymerization_workflow start Start dissolve_monomer Dissolve TMSPA in 1M HCl start->dissolve_monomer dissolve_oxidant Dissolve APS in 1M HCl start->dissolve_oxidant cool_solutions Cool both solutions to 0-5 °C dissolve_monomer->cool_solutions dissolve_oxidant->cool_solutions mix_solutions Add APS solution dropwise to TMSPA solution cool_solutions->mix_solutions react Polymerization (2-4 hours at 0-5 °C) mix_solutions->react filter Filter the precipitate react->filter wash_hcl Wash with 1M HCl filter->wash_hcl wash_methanol Wash with Methanol wash_hcl->wash_methanol dry Dry under vacuum at 60 °C wash_methanol->dry end Conductive PTMSPA Powder dry->end

Caption: Experimental workflow for the synthesis of conductive PTMSPA.

polymerization_mechanism Monomer TMSPA Monomer Initiation Initiation: Oxidation of Monomer Monomer->Initiation Propagation Propagation: Radical Coupling Monomer->Propagation Oxidant Oxidant (APS) Oxidant->Initiation CationRadical Monomer Cation Radical Initiation->CationRadical CationRadical->Propagation Dimer Dimer Propagation->Dimer FurtherOxidation Further Oxidation & Coupling Dimer->FurtherOxidation Polymer PTMSPA Chain FurtherOxidation->Polymer

Caption: Simplified mechanism of oxidative polymerization of TMSPA.

References

Application Notes and Protocols: Functionalization of Gold Nanorods with N-[3-(Trimethoxysilyl)propyl]aniline for Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanorods (GNRs) are anisotropic nanoparticles that exhibit unique localized surface plasmon resonance (LSPR) properties, making them highly attractive for various biomedical applications, including biosensing, bioimaging, and photothermal therapy.[1] Their optical properties are tunable by altering their aspect ratio (length/diameter).[2] For sensing applications, surface functionalization of GNRs is crucial to impart specificity and stability. This document provides detailed protocols for the functionalization of gold nanorods with N-[3-(Trimethoxysilyl)propyl]aniline, a silane (B1218182) coupling agent, to create a robust platform for sensing applications, with a specific focus on the electrochemical detection of hydrogen peroxide (H₂O₂).

The functionalization process involves the initial synthesis of cetyltrimethylammonium bromide (CTAB)-coated GNRs via a seed-mediated growth method.[3][4][5][6][7] The cytotoxic CTAB bilayer is then replaced with this compound. The trimethoxysilyl group hydrolyzes to form silanol (B1196071) groups, which can then polymerize or cross-link, forming a stable poly(this compound) layer on the GNR surface. This functionalized surface not only enhances stability but also provides a platform for further conjugation or direct participation in sensing mechanisms.

Data Presentation

Table 1: Characterization of Gold Nanorods

This table summarizes the typical physicochemical properties of gold nanorods before and after functionalization with this compound.

ParameterCTAB-Coated GNRsThis compound-GNRs
Transverse LSPR (nm) ~520~525
Longitudinal LSPR (nm) ~780 - 850~785 - 855
Average Length (nm) 40 - 5040 - 50
Average Diameter (nm) 10 - 1211 - 13
Aspect Ratio 3.5 - 4.53.5 - 4.5
Zeta Potential (mV) +35 to +50-15 to -25
Appearance (Aqueous Solution) Reddish-brown to blueLight brown
Table 2: Performance Characteristics of the GNR-Based H₂O₂ Sensor

This table outlines the typical performance metrics of the this compound functionalized GNRs for the electrochemical sensing of hydrogen peroxide.

ParameterValue
Linear Range 5 µM - 5 mM
Sensitivity 39.2 µA mM⁻¹ cm⁻²
Limit of Detection (LOD) 60 nM
Response Time < 5 seconds
Operating Potential -0.35 V (vs. Ag/AgCl)

Experimental Protocols

Protocol 1: Synthesis of CTAB-Coated Gold Nanorods (Seed-Mediated Growth)

This protocol describes the synthesis of gold nanorods using a well-established seed-mediated method.[3][4][5][6][7]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium borohydride (B1222165) (NaBH₄), ice-cold solution

  • Silver nitrate (B79036) (AgNO₃)

  • L-Ascorbic acid

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

1. Preparation of Seed Solution: a. Prepare a 0.2 M CTAB solution by dissolving CTAB in DI water with gentle heating. b. In a separate container, prepare a 0.5 mM HAuCl₄ solution. c. Mix 5 mL of the 0.2 M CTAB solution with 5 mL of the 0.5 mM HAuCl₄ solution. d. To this mixture, rapidly inject 0.6 mL of freshly prepared, ice-cold 0.01 M NaBH₄ solution under vigorous stirring. e. The solution color will change from yellow to brownish-yellow. f. Continue stirring for 2 minutes, then keep the seed solution undisturbed at 25-30°C for at least 30 minutes before use.

2. Preparation of Growth Solution: a. To a 50 mL flask, add 50 mL of 0.2 M CTAB solution. b. Add 2.5 mL of 4 mM AgNO₃ solution. c. Add 50 mL of 1 mM HAuCl₄ solution. d. Gently mix the solution until it becomes a clear, light-yellow solution. e. Add 0.8 mL of 1.0 M HCl. f. Add 0.4 mL of 0.1 M L-ascorbic acid. The solution will turn colorless upon addition of ascorbic acid.

3. Growth of Gold Nanorods: a. To the colorless growth solution, add 0.12 mL of the aged seed solution. b. Gently mix the solution and leave it undisturbed overnight at 25-30°C. c. The solution color will gradually change, indicating the formation of gold nanorods. d. Purify the GNRs by centrifugation at 10,000 rpm for 10 minutes to remove excess CTAB and other reactants. Resuspend the pellet in DI water. Repeat this step twice.

Protocol 2: Functionalization of Gold Nanorods with this compound

This protocol details the surface modification of the synthesized CTAB-coated GNRs.

Materials:

Procedure:

  • Centrifuge the purified CTAB-coated GNR solution and redisperse the pellet in 10 mL of DI water.

  • In a separate vial, prepare a 1% (v/v) solution of this compound in ethanol.

  • To the GNR solution, add 1 mL of the this compound solution under gentle stirring.

  • Adjust the pH of the mixture to approximately 10-11 by adding a few drops of ammonium hydroxide. This facilitates the hydrolysis of the trimethoxysilyl groups.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purify the functionalized GNRs by centrifugation at 10,000 rpm for 15 minutes.

  • Discard the supernatant and redisperse the pellet in DI water. Repeat the washing step three times to ensure the complete removal of unreacted silane and byproducts.

  • Finally, redisperse the this compound-GNRs in a suitable buffer (e.g., phosphate-buffered saline, PBS) for storage and further use.

Protocol 3: Electrochemical Sensing of Hydrogen Peroxide

This protocol describes the fabrication of a modified electrode and its application for the amperometric detection of H₂O₂.

Materials:

  • This compound-GNRs (from Protocol 2)

  • Glassy carbon electrode (GCE)

  • Hydrogen peroxide (H₂O₂) standard solutions

  • Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)

  • Electrochemical workstation

Procedure:

1. Electrode Modification: a. Polish the glassy carbon electrode with alumina (B75360) slurry, followed by sonication in ethanol and DI water to ensure a clean surface. b. Drop-cast a small volume (e.g., 10 µL) of the this compound-GNRs solution onto the GCE surface. c. Allow the electrode to dry at room temperature to form a stable film.

2. Electrochemical Measurements: a. Set up a three-electrode electrochemical cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. b. Fill the cell with 10 mL of 0.1 M PBS (pH 7.4). c. Apply a constant potential of -0.35 V. d. Record the baseline current until a stable reading is obtained. e. Successively add known concentrations of H₂O₂ to the PBS solution while stirring and record the amperometric response (change in current). f. Plot the calibration curve of the current response versus the H₂O₂ concentration to determine the linear range, sensitivity, and limit of detection.

Mandatory Visualizations

GNR_Functionalization_Workflow cluster_synthesis Protocol 1: GNR Synthesis cluster_functionalization Protocol 2: Functionalization cluster_sensing Protocol 3: Sensing Application Seed Seed Solution (HAuCl4, CTAB, NaBH4) GNRs CTAB-Coated GNRs Seed->GNRs Addition Growth Growth Solution (HAuCl4, CTAB, AgNO3, Ascorbic Acid) Growth->GNRs Growth Functionalized_GNRs Functionalized GNRs GNRs->Functionalized_GNRs Surface Modification Silane This compound Silane->Functionalized_GNRs Electrode Electrode Modification Functionalized_GNRs->Electrode Sensing H2O2 Detection Electrode->Sensing

Caption: Experimental workflow for the synthesis and functionalization of gold nanorods.

H2O2_Sensing_Pathway cluster_electrode Modified Electrode Surface cluster_reaction Electrochemical Reaction cluster_signal Signal Generation GNR Functionalized GNR H2O H2O GNR->H2O e 2e- GNR->e Electron Transfer H2O2 H2O2 H2O2->GNR Catalytic Reduction Current Amperometric Signal e->Current H_plus 2H+

Caption: Signaling pathway for the electrochemical detection of hydrogen peroxide.

References

Application of N-[3-(Trimethoxysilyl)propyl]aniline in coatings to improve durability.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) is a versatile organosilane coupling agent that significantly enhances the durability of coatings on various substrates.[1][2][3][4] Its bifunctional nature allows it to form a robust bridge between the inorganic substrate and the organic coating matrix, leading to marked improvements in adhesion, corrosion resistance, and weathering performance. This document provides detailed application notes, experimental protocols, and performance data for the use of TMSPA in coating formulations.

Introduction

The longevity and performance of protective coatings are critically dependent on their adhesion to the substrate and their ability to withstand environmental stressors.[5][6] this compound (CAS: 3068-76-6) is a silane (B1218182) coupling agent that addresses these challenges by chemically bonding the organic polymer of a coating to an inorganic substrate such as metal, glass, or plastic.[1][3][7] The trimethoxysilyl group of TMSPA hydrolyzes to form reactive silanol (B1196071) groups that covalently bond with hydroxyl groups on the substrate surface. Simultaneously, the aniline (B41778) functional group at the other end of the molecule interacts with the organic resin of the coating, creating a durable and stable interface.[3][7] This enhanced interfacial adhesion is key to improving the overall durability of the coating system.[1][2]

Mechanism of Action

The efficacy of this compound as a durability enhancer stems from its unique molecular structure, which facilitates a two-step reaction process: hydrolysis and condensation.

  • Hydrolysis: In the presence of moisture, the trimethoxysilyl groups (-Si(OCH₃)₃) of the TMSPA molecule undergo hydrolysis to form reactive silanol groups (-Si(OH)₃) and methanol (B129727) as a byproduct.[8][9] This reaction is often catalyzed by acids or bases.

  • Condensation: The newly formed silanol groups can then undergo condensation reactions. They can condense with hydroxyl groups present on the surface of an inorganic substrate (like metal oxides or glass) to form stable, covalent siloxane bonds (Si-O-Substrate).[7][8] Additionally, the silanol groups can self-condense with other silanol groups to form a cross-linked polysiloxane network at the interface, further strengthening the bond.[9]

The aniline end of the TMSPA molecule is available to react or physically entangle with the organic polymer binder of the coating, thus completing the chemical bridge between the substrate and the coating.[7]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Adhesion TMSPA This compound (-Si(OCH₃)₃) Silanol Silanol Intermediate (-Si(OH)₃) TMSPA->Silanol + 3H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - 3CH₃OH Silanol2 Silanol Intermediate (-Si(OH)₃) Substrate Inorganic Substrate with -OH groups Silanol2->Substrate Forms Si-O-Substrate bonds Coating Organic Coating Resin Silanol2->Coating Aniline group interacts with organic resin Bonded Durable Coating System Substrate->Bonded Coating->Bonded

Figure 1: Mechanism of action for this compound.

Performance Data

The incorporation of this compound into coating formulations leads to quantifiable improvements in durability. The following tables summarize typical performance enhancements observed in coatings containing TMSPA compared to control formulations without the adhesion promoter.

Table 1: Adhesion Performance

Test Method Substrate Control Coating (without TMSPA) Coating with 1% TMSPA Improvement
ASTM D3359 (Cross-hatch Adhesion) Cold Rolled Steel 3B 5B Significant improvement in adhesion

| ASTM D4541 (Pull-off Adhesion) | Aluminum | 2.5 MPa | 4.8 MPa | 92% increase in adhesion strength |

Table 2: Corrosion Resistance

Test Method Substrate Control Coating (without TMSPA) Coating with 1% TMSPA Improvement
ASTM B117 (Salt Spray) Cold Rolled Steel 250 hours to failure > 1000 hours to failure Over 300% increase in corrosion resistance

| Scribe Creep (after 500h) | Cold Rolled Steel | 4-5 mm | < 1 mm | Reduced under-film corrosion propagation |

Table 3: Weathering Performance

Test Method Parameter Control Coating (without TMSPA) Coating with 1% TMSPA Improvement
ASTM G154 (QUV Accelerated Weathering - 1000 hours) Gloss Retention 65% 85% Enhanced UV stability and surface integrity

| | Color Change (ΔE) | 3.2 | 1.5 | Reduced color fading |

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a standard solvent-based epoxy coating system and the subsequent evaluation of its durability.

Materials and Equipment
  • Coating Components: Epoxy resin, curing agent, solvents (e.g., xylene, MEK), pigments, and additives.

  • Adhesion Promoter: this compound (TMSPA)

  • Substrates: Cold-rolled steel panels, aluminum panels.

  • Coating Application: Spray gun, drawdown bar.

  • Testing Equipment: Cross-hatch adhesion tester, pull-off adhesion tester, salt spray cabinet, QUV accelerated weathering chamber, gloss meter, colorimeter.

Protocol for Coating Formulation and Application
  • Pre-hydrolysis of TMSPA (Optional but Recommended):

    • In a separate container, mix TMSPA with a small amount of deionized water (e.g., a 95:5 ratio of solvent to water can be used as a starting point for the solution).[9]

    • If catalyzed, adjust the pH to 4.5-5.5 with a weak acid like acetic acid.[9]

    • Allow the solution to stir for 1-2 hours to facilitate hydrolysis.[9]

  • Incorporation into Coating:

    • Prepare the coating formulation by dispersing pigments and other additives in the solvent and resin mixture.

    • Add the pre-hydrolyzed TMSPA solution to the coating formulation at a concentration of 0.5% to 2.0% by weight of the total formulation.

    • Mix thoroughly to ensure uniform dispersion.

  • Substrate Preparation:

    • Degrease the metal panels with a suitable solvent (e.g., acetone, ethanol).

    • For optimal performance, abrasive blasting or chemical etching can be performed to create a clean, active surface with sufficient hydroxyl groups.

  • Coating Application and Curing:

    • Apply the coating to the prepared substrates using a spray gun or drawdown bar to achieve a uniform dry film thickness.

    • Allow the coated panels to flash off at room temperature for the recommended time.

    • Cure the coatings according to the manufacturer's specifications for the resin system (e.g., 7 days at room temperature or accelerated curing at an elevated temperature).

G cluster_prep Preparation cluster_app Application & Curing cluster_eval Evaluation A Pre-hydrolyze TMSPA (optional) B Prepare Coating Formulation A->B D Incorporate TMSPA into Coating B->D C Clean and Prepare Substrate E Apply Coating to Substrate C->E D->E F Cure Coated Panels E->F G Perform Durability Tests: - Adhesion (ASTM D3359, D4541) - Corrosion (ASTM B117) - Weathering (ASTM G154) F->G

Figure 2: Experimental workflow for coating preparation and evaluation.

Durability Testing Protocols
  • Adhesion Testing (ASTM D3359 - Cross-hatch):

    • Make a series of perpendicular cuts through the coating to the substrate.

    • Apply a specified pressure-sensitive tape over the grid and remove it rapidly.

    • Evaluate the adhesion based on the amount of coating removed, according to the ASTM scale (0B to 5B).

  • Corrosion Resistance (ASTM B117 - Salt Spray):

    • Scribe a line through the coating to the substrate on the test panels.

    • Place the panels in a salt spray cabinet at a specified angle.

    • Expose the panels to a continuous spray of 5% sodium chloride solution at 35°C.[10]

    • Periodically inspect the panels for signs of corrosion, blistering, and scribe creep.

  • Accelerated Weathering (ASTM G154 - QUV):

    • Place the coated panels in a QUV accelerated weathering tester.

    • Expose the panels to cycles of UV light and moisture condensation to simulate outdoor exposure.[5]

    • After a specified duration, remove the panels and measure the change in gloss and color.

Conclusion

This compound is a highly effective adhesion promoter that significantly enhances the durability of protective coatings. By forming a covalent bridge between the coating and the substrate, TMSPA improves adhesion, corrosion resistance, and weathering performance. The provided protocols offer a starting point for researchers and formulators to leverage the benefits of TMSPA in developing high-performance, long-lasting coating systems. Appropriate optimization of TMSPA concentration and curing conditions is recommended for specific coating formulations and applications.

References

N-[3-(Trimethoxysilyl)propyl]aniline as a Crosslinking Agent in Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) is a versatile organosilane compound with the chemical formula C₁₂H₂₁NO₃Si.[1] Its unique molecular structure, featuring a trimethoxysilyl group at one end and an aniline (B41778) group at the other, allows it to act as a bifunctional molecule capable of bridging organic and inorganic materials. While extensively utilized as a coupling agent to enhance adhesion and compatibility between fillers and polymer matrices, TMSPA also holds significant potential as a crosslinking agent for various resin systems.[2][3]

The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds, creating a crosslinked inorganic network. Simultaneously, the secondary amine of the aniline group can react with functional groups present in organic resins, such as epoxides, to form a covalent bond, thereby integrating into the polymer backbone.[3] This dual reactivity enables the formation of organic-inorganic hybrid networks with potentially enhanced thermal stability, mechanical strength, and chemical resistance.

This document provides detailed application notes and experimental protocols for utilizing this compound as a crosslinking agent in resin systems, targeting researchers and professionals in materials science and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of TMSPA is presented in the table below. This data is essential for handling, storage, and designing experimental procedures.

PropertyValue
CAS Number 3068-76-6
Molecular Formula C₁₂H₂₁NO₃Si[1]
Molecular Weight 255.39 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 310 °C (lit.)[1]
Density 1.07 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.506 (lit.)[1]
Flash Point 121 °C (approx.)[4]
Solubility Soluble in organic solvents such as toluene (B28343) and xylene; hydrolyzes in water.[4]

Mechanism of Action as a Crosslinking Agent

The crosslinking action of this compound in a resin matrix is a two-fold process involving both the trimethoxysilyl and the aniline functionalities.

  • Hydrolysis and Condensation of Trimethoxysilyl Groups: In the presence of moisture (water), the methoxy (B1213986) groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then undergo condensation reactions with each other to form stable siloxane bridges (Si-O-Si), creating a three-dimensional inorganic network. This process is typically catalyzed by acids or bases.[3]

  • Reaction of the Aniline Group: The secondary amine (-NH-) in the aniline group can participate in crosslinking reactions with suitable functional groups within the resin. For example, in epoxy resins, the amine hydrogen can react with the epoxy ring, opening it and forming a covalent bond. This reaction integrates the TMSPA molecule directly into the organic polymer network.

The interplay of these two mechanisms leads to the formation of a highly crosslinked organic-inorganic hybrid material. The density and properties of this network can be tailored by controlling the reaction conditions, such as the concentration of TMSPA, water content, catalyst, and curing temperature.

Crosslinking mechanism of TMSPA in a resin matrix.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as a crosslinking agent in epoxy and silicone resin systems. Researchers should optimize these protocols based on their specific resin and desired material properties.

Protocol 1: Crosslinking of Epoxy Resin with TMSPA

This protocol describes the use of TMSPA as a co-curing agent and crosslinker in a standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (TMSPA)

  • Amine-based curing agent (e.g., triethylenetetramine (B94423) - TETA)

  • Deionized water

  • Anhydrous solvent (e.g., toluene)

  • Molds for sample preparation

Equipment:

  • Mechanical stirrer

  • Vacuum oven

  • Hot plate

  • Molds for casting specimens

Procedure:

  • Resin Preparation: In a reaction vessel, weigh the desired amount of DGEBA epoxy resin.

  • TMSPA Addition: Add the desired weight percentage of TMSPA to the epoxy resin. Typical concentrations to explore range from 1% to 10% by weight of the resin.

  • Mixing: Mechanically stir the mixture at room temperature for 30 minutes to ensure homogeneous dispersion of TMSPA.

  • Hydrolysis (Optional but Recommended): For enhanced siloxane network formation, add a stoichiometric amount of deionized water relative to the methoxy groups of TMSPA. The water can be added directly or as a solution in a compatible solvent. Stir for another 30 minutes.

  • Curing Agent Addition: Add the stoichiometric amount of the primary amine curing agent (e.g., TETA) to the mixture. The stoichiometry should be calculated based on the epoxy equivalent weight of the resin and the amine hydrogen equivalent weight of both TETA and TMSPA.

  • Degassing: Place the mixture in a vacuum oven at room temperature to remove any entrapped air bubbles until the mixture is clear.

  • Casting: Pour the degassed mixture into pre-heated and release-agent-coated molds.

  • Curing: Cure the samples in an oven using a staged curing cycle. A typical cycle could be:

    • 80°C for 2 hours

    • 120°C for 2 hours

    • 150°C for 1 hour

  • Post-Curing: Allow the samples to cool slowly to room temperature inside the oven before demolding.

Epoxy_Crosslinking_Workflow start Start resin_prep 1. Prepare Epoxy Resin start->resin_prep add_tmspa 2. Add TMSPA resin_prep->add_tmspa mix_1 3. Mix add_tmspa->mix_1 hydrolysis 4. Add Water (Hydrolysis) mix_1->hydrolysis add_curing_agent 5. Add Amine Curing Agent hydrolysis->add_curing_agent degas 6. Degas under Vacuum add_curing_agent->degas cast 7. Cast into Molds degas->cast cure 8. Cure in Oven cast->cure post_cure 9. Post-Cure and Cool cure->post_cure end End post_cure->end

Workflow for crosslinking epoxy resin with TMSPA.
Protocol 2: Crosslinking of Silicone Resin with TMSPA

This protocol outlines the use of TMSPA to crosslink a hydroxy-terminated polydimethylsiloxane (B3030410) (PDMS) silicone resin.

Materials:

  • Hydroxy-terminated polydimethylsiloxane (PDMS-OH)

  • This compound (TMSPA)

  • Condensation cure catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

  • Anhydrous toluene

Equipment:

  • Mechanical stirrer

  • Vacuum oven

  • Molds for casting specimens

Procedure:

  • Resin and Crosslinker Mixing: In a reaction vessel, dissolve the hydroxy-terminated PDMS in a minimal amount of anhydrous toluene. Add the desired amount of TMSPA (e.g., 5-15 wt%).

  • Homogenization: Stir the mixture mechanically at room temperature for 1 hour to ensure complete homogenization.

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (typically 0.1-0.5 wt% of the total resin and crosslinker weight).

  • Degassing: Immediately degas the mixture in a vacuum oven to remove the solvent and any entrapped air.

  • Casting: Pour the viscous mixture into prepared molds.

  • Curing: Cure the samples at room temperature for 24 hours, or for an accelerated cure, place them in an oven at 70°C for 2-4 hours.

  • Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 100°C for 1 hour) can be beneficial.

Characterization of Crosslinked Resins

To evaluate the effectiveness of this compound as a crosslinking agent, a series of characterization techniques should be employed.

Property to be MeasuredRecommended Technique(s)
Degree of Crosslinking Swelling tests (in a suitable solvent like toluene), Gel content determination
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Mechanical Properties Tensile testing (to determine tensile strength, Young's modulus, and elongation at break), Hardness testing (Shore durometer)
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of functional groups and the formation of new bonds.

Expected Outcomes and Data Presentation

The incorporation of this compound as a crosslinking agent is expected to influence the properties of the final resin. The following tables provide a template for presenting the quantitative data obtained from the characterization experiments.

Table 1: Effect of TMSPA Concentration on the Mechanical Properties of Epoxy Resin

TMSPA Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Hardness (Shore D)
0 (Control)
1
3
5
10

Table 2: Effect of TMSPA Concentration on the Thermal Properties of Silicone Resin

TMSPA Concentration (wt%)Glass Transition Temp. (T_g) (°C)Decomposition Temp. (T_d5) (°C)Char Yield at 600°C (%)
0 (Control)
5
10
15

Troubleshooting and Safety Precautions

  • Incomplete Curing: This may be due to insufficient catalyst, low curing temperature, or the presence of moisture inhibitors. Ensure all reagents are of appropriate purity and that the curing conditions are optimized.

  • Brittleness: High concentrations of TMSPA can lead to a very rigid and brittle material due to the high crosslink density of the siloxane network. Adjust the concentration to achieve the desired balance of stiffness and toughness.

  • Safety: this compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood, especially when handling solvents and during the curing process, as volatile byproducts may be released. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.

Conclusion

This compound presents a promising avenue for the development of novel organic-inorganic hybrid resins with tailored properties. Its dual functionality allows for the formation of robust, crosslinked networks that can enhance the thermal and mechanical performance of traditional resin systems. The protocols and guidelines presented in this document offer a starting point for researchers to explore the potential of TMSPA as a crosslinking agent in their specific applications. Further optimization and detailed characterization will be crucial to fully understand and exploit the benefits of this versatile molecule.

References

Troubleshooting & Optimization

How to prevent aggregation of nanoparticles during functionalization with N-[3-(Trimethoxysilyl)propyl]aniline.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nanoparticle Functionalization

Topic: Preventing Aggregation of Nanoparticles during Functionalization with N-[3-(Trimethoxysilyl)propyl]aniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of nanoparticles during surface modification with the silane (B1218182) coupling agent this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during functionalization with this compound?

A1: Nanoparticle aggregation during silanization is a common challenge primarily driven by the uncontrolled hydrolysis and condensation of the trimethoxysilyl groups. Key factors include:

  • Interparticle Cross-linking: The silane can form siloxane bridges (Si-O-Si) between adjacent nanoparticles, leading to irreversible aggregation.[1]

  • Uncontrolled Silane Polymerization: In the presence of excess water, this compound can self-condense in the solution to form polysiloxane oligomers. These oligomers can precipitate onto nanoparticle surfaces, causing agglomeration.[1][2]

  • Changes in Surface Charge: The functionalization process alters the nanoparticle's surface charge (zeta potential). If the charge is reduced to a level where repulsive electrostatic forces are insufficient to overcome attractive van der Waals forces, aggregation will occur.[1][3]

  • Incomplete Surface Coverage: If the nanoparticle surface is not uniformly coated, exposed patches can interact, leading to aggregation.[3]

  • Improper Reaction Conditions: Parameters such as pH, temperature, solvent choice, and reactant concentrations are critical. If not optimized, they can favor aggregation over controlled surface grafting.[1]

Q2: How does pH influence nanoparticle aggregation during silanization?

A2: The pH of the reaction medium is a critical parameter because it controls the rates of both hydrolysis (reaction with water) and condensation (formation of Si-O-Si bonds).[4][5]

  • Hydrolysis: The hydrolysis of the trimethoxysilyl groups is catalyzed by both acids and bases.[1] In acidic conditions (e.g., pH 4-5), the hydrolysis rate is typically fast, while the condensation rate is slower. This can be advantageous for forming the reactive silanol (B1196071) groups (Si-OH) that bind to the nanoparticle surface.[1][5]

  • Condensation: In alkaline conditions, the condensation rate is generally faster, which can increase the risk of both inter-particle bridging and silane self-polymerization in the solution if not carefully managed.[1][4]

  • Surface Charge: The pH also affects the surface charge of the nanoparticles. Operating at a pH far from the isoelectric point of the nanoparticles helps maintain high surface charge and thus better colloidal stability.[1][3]

Q3: What is the role of the solvent in preventing aggregation?

A3: The choice of solvent is crucial for several reasons:

  • Dispersion: The solvent must effectively disperse the pristine nanoparticles. A poor initial dispersion will inevitably lead to an aggregated final product.[6]

  • Silane Solubility: The silane coupling agent must be soluble in the chosen solvent.[1]

  • Reaction Control: For many nanoparticle types, performing the reaction in a non-aqueous or anhydrous solvent (like absolute ethanol (B145695) or dry toluene) is recommended to minimize uncontrolled silane polymerization in the solution.[2][3][6] A controlled amount of water can be added to facilitate the necessary hydrolysis for surface binding.

Q4: How can I confirm that the functionalization was successful and that my nanoparticles are not aggregated?

A4: A combination of characterization techniques is recommended:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in suspension. A significant increase in size or a broad size distribution after functionalization indicates aggregation.

  • Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A change in zeta potential post-functionalization can indicate successful surface modification. A value sufficiently far from zero (e.g., > |20| mV) suggests good colloidal stability.[7]

  • Transmission Electron Microscopy (TEM): Provides direct visual evidence of the nanoparticle size, morphology, and state of dispersion (i.e., whether particles are individually dispersed or clumped together).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the aniline (B41778) and siloxane groups on the nanoparticle surface by identifying their characteristic vibrational peaks.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate aggregation upon adding the silane 1. Excess water in the reaction: This promotes rapid self-condensation of the silane.[2] 2. Incorrect pH: The pH may be near the isoelectric point of the nanoparticles, minimizing electrostatic repulsion.[3] 3. Poor initial dispersion: Nanoparticles were not fully de-agglomerated before adding the silane.1. Control Water Content: Use anhydrous solvents (e.g., dry toluene (B28343) or absolute ethanol). Ensure nanoparticles and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen).[2][3] 2. Optimize pH: Adjust the pH of the nanoparticle suspension before adding the silane. For silica (B1680970) or metal oxide nanoparticles, a slightly acidic (pH 4-5) or basic (pH 8-9) environment can be optimal, but this must be determined experimentally.[3][4] 3. Improve Dispersion: Sonicate (bath or probe) the nanoparticle suspension for an adequate time (e.g., 15-30 minutes) immediately before adding the silane solution.[1]
Aggregation observed after several hours of reaction 1. Sub-optimal silane concentration: Too high a concentration can lead to multilayer formation and inter-particle bridging. Too low a concentration results in incomplete coverage and instability.[3] 2. Incorrect reaction temperature: Higher temperatures can accelerate condensation reactions, leading to aggregation.1. Titrate Silane Concentration: Start with a concentration calculated to form a theoretical monolayer on the nanoparticle surface. Perform experiments with varying concentrations to find the optimal value. 2. Optimize Temperature: Run the reaction at room temperature initially. If heating is required to drive the reaction, increase it incrementally (e.g., 40°C, 60°C) while monitoring for aggregation.[3]
Aggregation occurs during purification (e.g., centrifugation) 1. Mechanical stress: High-speed centrifugation can force nanoparticles together, overcoming repulsive forces. 2. Solvent shock: Switching to a solvent in which the newly functionalized nanoparticles are not stable can induce aggregation.[3]1. Gentle Purification: Use the minimum centrifugation speed and time required to pellet the nanoparticles. Re-disperse the pellet gently using a bath sonicator.[3][9] Consider alternative methods like dialysis if aggregation persists.[9] 2. Gradual Solvent Exchange: If a different final solvent is needed, introduce it gradually through sequential washing steps with increasing proportions of the new solvent.[3]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes typical starting parameters and their influence on the functionalization outcome. Optimal values are highly dependent on the specific type and size of the nanoparticle.

Parameter Typical Range Effect of Low Value Effect of High Value Key Consideration
pH (Aqueous/Ethanol Mix) 4.0 - 9.0Slow hydrolysis/condensationFast condensation, risk of self-polymerization and aggregation.[1][4]Balance hydrolysis and condensation rates. Avoid the isoelectric point of the nanoparticles.[1][3]
Silane:NP Ratio (w/w) 0.1:1 to 5:1Incomplete surface coverage, potential for instability.[3]Multilayer formation, inter-particle bridging, excess unreacted silane.[3]Calculate the amount needed for a theoretical monolayer as a starting point.
Reaction Temperature (°C) 25 - 80Slow reaction kineticsIncreased risk of uncontrolled condensation and aggregation.[3]Start at room temperature; increase only if necessary for the reaction to proceed.
Water Content (v/v % in organic solvent) 1% - 10%Insufficient hydrolysis for surface reactionPromotes bulk polymerization of the silane in solution.[2]Use minimal water required for hydrolysis at the nanoparticle surface.

Experimental Protocols

Protocol 1: Functionalization in an Ethanol/Water Mixture

This protocol is suitable for nanoparticles that are stable in ethanol-water mixtures, such as silica or certain metal oxides.

  • Nanoparticle Dispersion: a. Disperse the nanoparticles (e.g., 100 mg) in 50 mL of absolute ethanol. b. Sonicate the suspension for 20 minutes to ensure uniform dispersion.[1]

  • pH Adjustment & Hydrolysis: a. To the nanoparticle suspension, add a specific volume of deionized water (e.g., 2.5 mL for a 5% v/v water content). b. Adjust the pH to the desired value (e.g., pH 4.5 with dilute acetic acid or pH 9.0 with dilute ammonium (B1175870) hydroxide) while stirring.

  • Silanization Reaction: a. In a separate vial, dissolve this compound in 5 mL of absolute ethanol. b. Add the silane solution dropwise to the stirring nanoparticle suspension. c. Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.

  • Washing and Purification: a. Centrifuge the suspension to pellet the functionalized nanoparticles (e.g., 8000 rpm for 20 min). b. Discard the supernatant. Re-disperse the pellet in fresh absolute ethanol with the aid of bath sonication. c. Repeat the centrifugation and re-dispersion steps three times to remove excess silane and by-products.[1] d. After the final wash, re-disperse the cleaned nanoparticles in the desired solvent for storage.

Protocol 2: Functionalization in Anhydrous Toluene

This protocol is preferred for nanoparticles that are sensitive to water or require more stringent control over the hydrolysis reaction.

  • Preparation: a. Thoroughly dry nanoparticles under vacuum overnight. b. Use oven-dried glassware and perform the reaction under a nitrogen or argon atmosphere.

  • Nanoparticle Dispersion: a. Disperse the dry nanoparticles (e.g., 100 mg) in 50 mL of anhydrous toluene. b. Sonicate for 30 minutes to achieve a homogenous suspension.

  • Silanization Reaction: a. Add the desired amount of this compound directly to the suspension. b. Heat the reaction mixture to reflux (approx. 110°C) and maintain with vigorous stirring for 4-6 hours.[9]

  • Washing and Purification: a. Allow the mixture to cool to room temperature. b. Pellet the nanoparticles by centrifugation. c. Wash the nanoparticles sequentially with anhydrous toluene (twice) and then with ethanol (twice) to remove unreacted silane. d. Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP Pristine Nanoparticles Dispersion 1. Disperse & Sonicate NP->Dispersion Solvent Select Solvent (e.g., Ethanol, Toluene) Solvent->Dispersion pH_Adjust 2. Adjust pH / Control Water Dispersion->pH_Adjust Add_Silane 3. Add Silane Solution Dropwise pH_Adjust->Add_Silane React 4. React (Stirring) (e.g., RT, 12-24h) Add_Silane->React Centrifuge 5. Centrifuge React->Centrifuge Wash 6. Wash & Re-disperse (Repeat 3x) Centrifuge->Wash Wash->Centrifuge Repeat Final_Product Functionalized NPs Wash->Final_Product DLS DLS Final_Product->DLS TEM TEM Final_Product->TEM FTIR FTIR Final_Product->FTIR

Caption: Workflow for nanoparticle functionalization, purification, and characterization.

troubleshooting_logic rect_node rect_node start Aggregation Observed? q1 When did it occur? start->q1 a1 Immediately upon silane addition q1->a1 a2 During the reaction q1->a2 a3 During purification q1->a3 q2 Check Initial Dispersion & pH / Water Content a1->q2 q3 Check Silane Conc. & Temperature a2->q3 q4 Check Centrifuge Speed & Solvent Choice a3->q4 sol1 Solution: - Use anhydrous solvent - Optimize pH - Improve sonication q2->sol1 sol2 Solution: - Titrate silane amount - Lower reaction temp. q3->sol2 sol3 Solution: - Reduce centrifuge speed - Gradual solvent exchange q4->sol3

Caption: Troubleshooting logic for diagnosing nanoparticle aggregation.

References

Troubleshooting guide for incomplete hydrolysis of N-[3-(Trimethoxysilyl)propyl]aniline.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete hydrolysis of N-[3-(Trimethoxysilyl)propyl]aniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of incomplete hydrolysis of this compound?

Incomplete hydrolysis is most often a result of suboptimal reaction conditions. The key factors influencing the rate and extent of hydrolysis include the pH of the solution, temperature, the concentration of both the silane (B1218182) and water, the solvent system, and the presence or absence of a catalyst.[1][2] The conversion of the trimethoxysilyl groups into reactive silanol (B1196071) (Si-OH) groups is a critical step for subsequent applications like surface modification or polymerization.[2][3]

Q2: My hydrolysis reaction is extremely slow. What can I do to speed it up?

A slow reaction rate is commonly due to the pH of the reaction medium. The hydrolysis of alkoxysilanes is significantly slow at a neutral pH of 7.[4][5][6][7][8] To accelerate the reaction, the pH should be adjusted to either an acidic or basic range.[4][5][6][7] For non-amino silanes, an acidic pH between 3 and 5 is generally recommended.[4][6] Additionally, increasing the reaction temperature will also increase the rate of hydrolysis.[4][5]

Q3: My solution turned cloudy or formed a gel prematurely. What does this indicate?

The formation of cloudiness or a gel indicates that the condensation of the newly formed silanol groups into siloxane (Si-O-Si) bonds is occurring too rapidly.[5] While the conditions that catalyze hydrolysis (acid/base, heat) also promote condensation, the rates are not identical.[5] The stability of the hydrolyzed silanol is highly dependent on pH. To manage this, consider using a more dilute silane solution, as higher concentrations can lead to faster self-polymerization.[5] It is also important to note that hydrolyzed silane solutions have limited stability and should typically be used within a few hours.[5]

Q4: How does the choice of solvent affect the hydrolysis of this compound?

The solvent system is crucial for ensuring the solubility of the silane and enabling its interaction with water. For trimethoxysilanes, alcohol-water mixtures, such as methanol-water, are commonly used.[2] However, it is important to be aware that the presence of an alcohol co-solvent, which is also a byproduct of the hydrolysis, can sometimes slow down the reaction rate.[4][6]

Q5: What is the optimal water-to-silane ratio for achieving complete hydrolysis?

Stoichiometrically, three moles of water are required to hydrolyze one mole of a trialkoxysilane. However, in practice, an excess of water is often recommended to drive the reaction equilibrium towards the formation of the hydrolyzed product and achieve complete hydrolysis.[6] The rate of hydrolysis generally increases with higher concentrations of water.[6]

Summary of Key Experimental Parameters

The following table summarizes the critical parameters that influence the hydrolysis of this compound and other organosilanes.

ParameterEffect on Hydrolysis RateEffect on Condensation RateGeneral Recommendations
pH Slowest at neutral pH (~7).[4][5][6][7][8] Catalyzed by both acid and base.[4][6][7]Lowest at pH ~4.[7] Accelerated by both acid and base.For non-amino silanes, adjust pH to 3-5 for efficient hydrolysis with a reasonable working window.[4][6]
Temperature Increases with higher temperature.[4][5]Increases with higher temperature.A moderate temperature increase (e.g., 40-60°C) can be beneficial, but monitor for premature condensation.[2]
Concentration Higher silane concentration increases the rate.[4][5]Higher concentration leads to faster self-polymerization.[5]Use a dilute solution (e.g., 1-2% w/v) if premature gelling is an issue.[2]
Water/Silane Ratio Higher water concentration increases the rate.[6]Not a direct primary factor, but sufficient water is needed for hydrolysis to occur first.Use a stoichiometric excess of water to ensure complete hydrolysis.[6]
Solvent Alcohol co-solvents can slow the reaction.[4][6]Can influence the stability of hydrolyzed intermediates.[9]Methanol (B129727)/water mixtures are common for trimethoxysilanes.[2]
Catalyst Acid or base catalysis is typically required for a reasonable rate.[4]Also catalyzed by acid and base.Acetic acid is a common choice for acid catalysis.[7]

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of this compound

This protocol provides a general starting point and should be optimized for your specific application.

  • Preparation of the Hydrolysis Medium:

    • Prepare a 95:5 (v/v) mixture of a suitable alcohol (e.g., methanol or ethanol) and deionized water.

    • Adjust the pH of this solution to the desired level (e.g., 4.0-5.0) using a dilute acid, such as 0.1 M acetic acid.

  • Addition of Silane:

    • Under vigorous stirring, slowly add the this compound to the hydrolysis medium. A typical starting concentration is 1-2% (w/v).

    • Ensure the silane is fully dispersed in the solution.

  • Hydrolysis Reaction:

    • Maintain the reaction at a controlled temperature. A slightly elevated temperature, such as 40-60°C, can accelerate the hydrolysis.[2]

    • The optimal reaction time will depend on your specific conditions and the desired degree of hydrolysis. It is recommended to monitor the progress of the reaction.

  • Monitoring the Reaction:

    • The extent of hydrolysis can be monitored using analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy.[10][11]

    • For FTIR, monitor the disappearance of Si-O-CH₃ bands and the appearance of Si-OH bands.[7]

    • For ¹H NMR, the disappearance of the methoxy (B1213986) proton signal can be tracked. For ²⁹Si NMR, the shift in the silicon signal upon hydrolysis and condensation can be observed.[9][11]

Diagrams

Hydrolysis_Troubleshooting_Workflow start Incomplete Hydrolysis Observed check_ph Is the pH of the solution neutral (≈7)? start->check_ph adjust_ph Adjust pH to acidic (3-5) or basic range. check_ph->adjust_ph Yes check_temp Is the reaction at room temperature? check_ph->check_temp No adjust_ph->check_temp increase_temp Increase temperature to 40-60°C. Monitor for condensation. check_temp->increase_temp Yes check_water Is there a stoichiometric excess of water? check_temp->check_water No increase_temp->check_water add_water Add excess deionized water. check_water->add_water No check_concentration Is premature condensation/gelling observed? check_water->check_concentration Yes add_water->check_concentration dilute Use a more dilute silane solution. check_concentration->dilute Yes success Hydrolysis Complete check_concentration->success No dilute->success

Caption: Troubleshooting workflow for incomplete hydrolysis.

Hydrolysis_Reaction_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Aniline_Si_OMe3 This compound (R-Si(OCH₃)₃) Aniline_Si_OH3 Hydrolyzed Silane (R-Si(OH)₃) Aniline_Si_OMe3->Aniline_Si_OH3 + 3H₂O - 3CH₃OH Siloxane Siloxane Network (R-Si-O-Si-R) Aniline_Si_OH3->Siloxane - H₂O

Caption: Hydrolysis and condensation pathway of this compound.

References

Technical Support Center: Optimizing N-[3-(Trimethoxysilyl)propyl]aniline Grafting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for grafting N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) onto various substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the grafting process in a question-and-answer format.

Problem: Non-uniform or patchy coating on the substrate.

  • Potential Cause 1: Inadequate Substrate Preparation. The presence of organic residues, moisture, or particulate contamination on the substrate surface can hinder the uniform reaction of TMSPA.

  • Recommended Solution: Implement a rigorous cleaning protocol for your substrate. For silica-based substrates like glass or silicon wafers, a multi-step cleaning process involving sonication in solvents like acetone (B3395972) and ethanol (B145695), followed by a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment, is highly effective in generating a high density of surface hydroxyl (-OH) groups necessary for grafting.[1] Always rinse thoroughly with deionized water and dry the substrate completely, for instance, in an oven at 110°C for 15-30 minutes, before proceeding with silanization.[1]

  • Potential Cause 2: Premature Hydrolysis and Self-Condensation of TMSPA. Excess moisture in the reaction solvent or high humidity can cause TMSPA to hydrolyze and polymerize in the solution before it can bind to the substrate surface. This leads to the deposition of silane (B1218182) aggregates.

  • Recommended Solution: Use anhydrous solvents for the reaction. Whenever possible, conduct the silanization in a controlled environment with low humidity, such as in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Potential Cause 3: Inappropriate TMSPA Concentration. A concentration that is too high can lead to the formation of multilayers and aggregates, while a concentration that is too low may result in incomplete surface coverage.

  • Recommended Solution: The optimal TMSPA concentration is typically in the range of 1-5% (v/v) in the chosen solvent.[1] It is advisable to empirically determine the ideal concentration for your specific application by starting with a lower concentration and gradually increasing it while monitoring the surface properties.

Problem: Poor grafting efficiency or low surface coverage.

  • Potential Cause 1: Insufficient Reaction Time or Temperature. The kinetics of the hydrolysis and condensation reactions are time and temperature-dependent. Inadequate time or a suboptimal temperature can lead to an incomplete reaction.

  • Recommended Solution: Optimize the reaction time and temperature. For solution-phase deposition, reaction times can range from 30 minutes to several hours.[1] Elevating the temperature, for example to 70°C in a solvent like toluene (B28343), can enhance the reaction rate and lead to a denser silane layer.[4][5] However, be mindful of the thermal stability of your substrate.

  • Potential Cause 2: Sub-optimal pH of the Solution. The pH of the reaction medium significantly influences the rates of hydrolysis and condensation of alkoxysilanes.

  • Recommended Solution: For aminosilanes like TMSPA, the amine group can autocatalyze the hydrolysis.[2][5] However, adjusting the pH can provide better control. Acidic conditions generally promote hydrolysis, while basic conditions favor condensation. The optimal pH for aminosilane (B1250345) grafting is often empirically determined but typically falls in a mildly acidic to neutral range.

  • Potential Cause 3: Inactive Substrate Surface. The density of hydroxyl groups on the substrate surface is critical for a high grafting density. Some substrate materials may have a naturally low density of these active sites.

  • Recommended Solution: Employ surface activation techniques prior to silanization. As mentioned earlier, treatments like piranha solution or oxygen plasma for silica-based materials can significantly increase the number of surface hydroxyl groups.[1]

Problem: Poor stability of the grafted layer in aqueous media.

  • Potential Cause: Amine-Catalyzed Hydrolysis of Siloxane Bonds. The amine functionality in the grafted TMSPA layer can catalyze the hydrolysis of the Si-O-Si bonds that link the silane to the substrate and to other silane molecules, leading to the detachment of the layer over time, especially in aqueous environments.[2][3][4][5]

  • Recommended Solution:

    • Curing: After the grafting process, a curing or annealing step is crucial. Heating the coated substrate (e.g., at 110-120°C for 30-60 minutes) promotes the formation of a more stable and cross-linked siloxane network.[1]

    • Solvent Choice: Performing the silanization in an anhydrous solvent like toluene at an elevated temperature can result in a denser and more hydrolytically stable layer compared to vapor-phase deposition or reactions at room temperature.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting the TMSPA grafting process?

A1: The most critical first step is to ensure the substrate is scrupulously clean and properly activated. The success of the grafting process is highly dependent on the presence of a sufficient number of reactive hydroxyl groups on the substrate surface. Any contaminants will interfere with the reaction and lead to a non-uniform and poorly adhered silane layer.

Q2: How do I prepare the TMSPA solution?

A2: It is recommended to prepare the TMSPA solution fresh just before use. Typically, a 1-5% (v/v) solution in an anhydrous solvent such as toluene or ethanol is used.[1] The trimethoxysilyl groups of TMSPA are sensitive to moisture, and premature hydrolysis can occur if the solution is stored for an extended period, especially if exposed to atmospheric moisture.

Q3: What is the role of water in the grafting process?

A3: A controlled amount of water is necessary for the hydrolysis of the trimethoxysilyl groups on TMSPA to form reactive silanol (B1196071) (-Si-OH) groups. These silanol groups then condense with the hydroxyl groups on the substrate surface. In anhydrous solvents, the trace amount of water adsorbed on the substrate surface is often sufficient to initiate this process. However, an excess of water in the bulk solution will lead to self-condensation of the silane, forming undesirable polysiloxane aggregates.

Q4: Should I use solution-phase or vapor-phase deposition for TMSPA grafting?

A4: Both methods can be effective, but they yield different layer characteristics.

  • Solution-phase deposition is a simpler and more common method. It can, however, be prone to the formation of multilayers and aggregates if not carefully controlled. For achieving a denser and more stable layer, performing the reaction in a high-boiling anhydrous solvent like toluene at an elevated temperature is recommended.[4][5]

  • Vapor-phase deposition tends to produce smoother and more uniform monolayers.[1] This method can offer greater control over the layer thickness but may require more specialized equipment.

Q5: How can I confirm that the TMSPA has been successfully grafted onto my substrate?

A5: Several surface characterization techniques can be used to verify the successful grafting of TMSPA:

  • Contact Angle Measurement: A successful grafting of TMSPA should alter the surface energy of the substrate. Measuring the water contact angle before and after the modification can provide a qualitative indication of a successful reaction.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a highly sensitive technique that can detect the elemental composition of the surface. The presence of nitrogen (from the aniline (B41778) group) and silicon peaks in the XPS spectrum of the modified substrate confirms the presence of TMSPA.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to identify the characteristic chemical bonds of the grafted TMSPA molecules.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the uniformity and smoothness of the grafted layer.[6] It can also be used to measure the thickness of the deposited film.[7][8][9]

  • Ellipsometry: This technique is used to measure the thickness of thin films on a surface, providing a quantitative measure of the grafted layer.[7][8][10]

Data Presentation

The following tables summarize the influence of key reaction parameters on the efficiency of aminosilane grafting. While specific data for TMSPA is limited in the literature, the trends observed for similar aminosilanes like (3-aminopropyl)triethoxysilane (APTES) provide valuable insights.

Table 1: Effect of Silane Concentration on Surface Coverage (APTES on Silica)

Silane Concentration (% v/v in Toluene)Reaction Time (hours)Resulting Layer Thickness (Å)Surface Coverage
128 ± 1Monolayer to near-monolayer
2212 ± 2Multilayer formation likely
5225 ± 5Significant multilayer/aggregation

Note: Data is representative for aminosilanes and actual values may vary for TMSPA.

Table 2: Effect of Curing Temperature on Layer Stability (APTES on Silica)

Curing Temperature (°C)Curing Time (minutes)Layer Thickness before Water Immersion (Å)Layer Thickness after 24h Water Immersion (Å)
25 (No cure)-10 ± 22 ± 1
803011 ± 18 ± 2
1206012 ± 111 ± 1

Note: Data is representative for aminosilanes and demonstrates the importance of a post-grafting curing step for hydrolytic stability.

Experimental Protocols

Detailed Methodology for this compound Grafting on a Silica (B1680970) Substrate

This protocol provides a step-by-step guide for the surface functionalization of a silica-based substrate (e.g., glass slide or silicon wafer) with TMSPA.

1. Substrate Cleaning and Activation:

  • Sonicate the silica substrate in acetone for 15 minutes.

  • Sonicate in ethanol for 15 minutes.

  • Rinse thoroughly with deionized water.

  • Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes in a fume hood. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

  • Rinse the substrate extensively with deionized water.

  • Dry the substrate in an oven at 110°C for at least 30 minutes.

  • Allow the substrate to cool to room temperature in a desiccator before use.

2. Silanization Procedure (Solution-Phase Deposition):

  • In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

  • Place the cleaned and activated substrate in a reaction vessel.

  • Add the TMSPA solution to the vessel, ensuring the substrate is fully immersed.

  • Seal the reaction vessel and heat the solution to 70°C.

  • Maintain the reaction at 70°C for 2 hours with gentle stirring.

  • After the reaction, allow the vessel to cool to room temperature.

  • Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane.

  • Rinse the substrate with ethanol and then with deionized water.

  • Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

3. Curing:

  • Place the grafted substrate in an oven.

  • Cure at 110-120°C for 60 minutes to promote the formation of a stable, cross-linked siloxane network.

  • Allow the substrate to cool to room temperature before characterization or further use.

Mandatory Visualization

Signaling Pathway for TMSPA Grafting

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation TMSPA This compound (TMSPA) Silanol Silanol Intermediate (-Si(OH)₃) TMSPA->Silanol Hydrolysis of -Si(OCH₃)₃ groups Water Water (H₂O) Water->Silanol Methanol Methanol (CH₃OH) Silanol->Methanol Grafted_TMSPA Grafted TMSPA (Covalent Si-O-Substrate bond) Silanol->Grafted_TMSPA Condensation with substrate -OH Crosslinked_TMSPA Cross-linked TMSPA (Si-O-Si bonds) Silanol->Crosslinked_TMSPA Self-condensation Substrate Substrate with -OH groups Substrate->Grafted_TMSPA

Caption: Chemical pathway of TMSPA grafting via hydrolysis and condensation.

Experimental Workflow for TMSPA Grafting

G cluster_prep 1. Substrate Preparation cluster_grafting 2. Grafting Process cluster_post 3. Post-Treatment & Characterization Cleaning Substrate Cleaning (Sonication in Solvents) Activation Surface Activation (Piranha/Plasma Treatment) Cleaning->Activation Drying Drying (Oven Bake) Activation->Drying Solution_Prep Prepare TMSPA Solution (Anhydrous Solvent) Drying->Solution_Prep Immersion Immerse Substrate in TMSPA Solution Solution_Prep->Immersion Reaction Controlled Reaction (Time and Temperature) Immersion->Reaction Rinsing Rinse to Remove Excess Silane Reaction->Rinsing Curing Curing (Oven Bake) Rinsing->Curing Characterization Surface Characterization (XPS, AFM, Contact Angle) Curing->Characterization

Caption: Experimental workflow for TMSPA surface grafting.

Logical Relationship for Troubleshooting Non-Uniform Coating

G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Non-Uniform Coating Cause1 Inadequate Substrate Preparation Problem->Cause1 Cause2 Premature Silane Polymerization Problem->Cause2 Cause3 Incorrect Silane Concentration Problem->Cause3 Solution1 Implement Rigorous Cleaning Protocol Cause1->Solution1 Solution2 Use Anhydrous Solvents & Control Humidity Cause2->Solution2 Solution3 Optimize Concentration (1-5% v/v) Cause3->Solution3

Caption: Troubleshooting logic for non-uniform TMSPA coating.

References

How to avoid unwanted polymerization of N-[3-(Trimethoxysilyl)propyl]aniline in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the unwanted polymerization of N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) in solution.

Frequently Asked Questions (FAQs)

Q1: What causes the unwanted polymerization of this compound in solution?

A1: The unwanted polymerization of this compound is primarily caused by hydrolysis and subsequent condensation of the trimethoxysilyl groups. This process is initiated by the presence of water, which reacts with the methoxy (B1213986) groups on the silicon atom to form reactive silanol (B1196071) (-Si-OH) groups. These silanol groups can then condense with each other or with other methoxysilyl groups to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.[1][2] This reaction is catalyzed by acids or bases.[1]

Q2: How does pH affect the stability of TMSPA solutions?

A2: The pH of the solution plays a critical role in the rate of both hydrolysis and condensation. Generally, the rate of hydrolysis is faster in acidic or alkaline conditions compared to neutral pH.[3] For aminosilanes like TMSPA, acidic conditions (pH 4-5) can accelerate hydrolysis but may slow down the condensation of the resulting silanols, which can be beneficial for controlling the reaction.[4][5] However, the amine functionality in TMSPA can act as a catalyst for hydrolysis.[6] In alkaline conditions, both hydrolysis and condensation rates are generally high.[7]

Q3: What is the role of the solvent in the stability of TMSPA solutions?

A3: The choice of solvent is crucial for maintaining the stability of TMSPA solutions. Anhydrous solvents are highly recommended to minimize the water content and thus prevent hydrolysis.[8][9] Alcohols like ethanol (B145695) and methanol (B129727) can be used, but it's important to use the alcohol corresponding to the alkoxy group of the silane (B1218182) (methanol for trimethoxysilane) to avoid transesterification.[5] The presence of ethanol has been shown to delay the hydrolysis reaction of a similar aminosilane (B1250345).[10] For preparing stable layers on surfaces, anhydrous toluene (B28343) is often used.[6][11]

Q4: Are there any recommended inhibitors to prevent the polymerization of TMSPA?

A4: While specific inhibitors for TMSPA are not extensively documented in readily available literature, general strategies for inhibiting silane polymerization can be applied. One patented method suggests the use of secondary or tertiary aromatic amines as polymerization inhibitors for highly reactive silanes, particularly during distillation.[12] For storage and transport of monomers prone to radical polymerization, inhibitors like 4-tert-butylcatechol (B165716) (TBC), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT) are commonly used, though the polymerization of TMSPA is primarily a hydrolysis-condensation process rather than a radical polymerization.[13] The most effective "inhibitor" for TMSPA polymerization is the strict exclusion of water.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Solution becomes cloudy or hazy over time.Onset of hydrolysis and condensation leading to the formation of insoluble oligomers.Ensure all glassware is thoroughly dried before use. Use an anhydrous solvent. Prepare fresh solutions before use and do not store them for extended periods.[3]
A gel or solid precipitate forms in the solution.Advanced polymerization/gelation of TMSPA.Immediately discard the solution. Review your experimental protocol to identify and eliminate sources of moisture. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[14]
Inconsistent results in surface modification experiments.Partial polymerization of the TMSPA solution, leading to a non-uniform concentration of the active monomer.Always use freshly prepared TMSPA solutions. Control the humidity of the environment where the experiment is conducted.[8] Ensure consistent and controlled hydrolysis conditions if pre-hydrolysis is part of your protocol.
Poor adhesion of TMSPA-derived layers to the substrate.Incomplete hydrolysis or condensation on the surface, or polymerization in solution before surface reaction.Optimize the reaction conditions, including pH and reaction time. Ensure the substrate is properly cleaned and activated to have sufficient hydroxyl groups for reaction.[15]

Quantitative Data Summary

The stability of aminosilane solutions is highly dependent on environmental conditions. The following table summarizes the qualitative and semi-quantitative effects of various parameters on the hydrolysis and condensation of aminosilanes, which are the key reactions in the unwanted polymerization of TMSPA.

Parameter Condition Effect on Hydrolysis Rate Effect on Condensation Rate Reference
pH Acidic (e.g., pH 4-5)IncreasedGenerally Slower for Aminosilanes[4][5]
Neutral (e.g., pH 7)SlowSlow[14]
Alkaline (e.g., pH > 8)IncreasedIncreased[7]
Temperature Elevated (e.g., 50-70°C)Significantly IncreasedSignificantly Increased[16]
Room Temperature (e.g., 20-25°C)ModerateSlower than at elevated temperatures[16]
Solvent Anhydrous TolueneMinimal (dependent on trace water)Minimal[6][11]
Ethanol/Water MixtureDependent on water content; ethanol can delay hydrolysisDependent on water content and pH[10][17]
Aqueous SolutionHighHigh, dependent on pH[4][9]

Experimental Protocols

Protocol for Preparation of a Stable TMSPA Solution for Surface Modification

This protocol is designed to prepare a TMSPA solution with controlled hydrolysis for subsequent use in surface modification applications.

Materials:

  • This compound (TMSPA)

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Deionized water

  • Acetic acid (optional, for pH adjustment)

  • Dry glassware (e.g., beaker, graduated cylinders, magnetic stirrer and stir bar)

  • Inert atmosphere (optional, e.g., nitrogen or argon gas)

Procedure:

  • Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at >100°C for at least 2 hours to remove any adsorbed water. Allow to cool to room temperature in a desiccator before use.

  • Solvent Preparation: Prepare a 95:5 (v/v) solution of the anhydrous solvent and deionized water. For example, for a 100 mL total volume, mix 95 mL of anhydrous ethanol with 5 mL of deionized water.

  • pH Adjustment (for non-amino silanes, optional for aminosilanes): If you need to control the pH, add a small amount of acetic acid to the solvent mixture to adjust the pH to approximately 4.5-5.5.[15] For aminosilanes like TMSPA, this step is often unnecessary as the amine group can act as a base.[14]

  • TMSPA Addition: While vigorously stirring the solvent mixture, slowly add the desired amount of TMSPA to achieve the final concentration (typically 0.5-2% v/v).[3] Adding the silane slowly to a well-stirred solution helps to prevent localized high concentrations and premature gelation.[14]

  • Hydrolysis (Pre-reaction): Continue stirring the solution at room temperature for a defined period, for example, 30-60 minutes, to allow for the hydrolysis of the methoxy groups to form silanols.[14] The solution should become clear.

  • Use of the Solution: The freshly prepared solution should be used immediately, ideally within one hour, for the surface modification procedure to avoid significant self-condensation and polymerization in the solution.[3]

Visualizations

cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TMSPA This compound (TMSPA) Silanol Silanol Intermediate (-Si-OH) TMSPA->Silanol + H₂O Silanol2 Silanol Intermediate (-Si-OH) Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - CH₃OH Siloxane Siloxane Bond (-Si-O-Si-) Silanol2->Siloxane + another Silanol Water2 Water (H₂O) Siloxane->Water2 - H₂O cluster_problem Problem Identification cluster_causes Primary Causes cluster_solutions Preventative Measures Problem Unwanted Polymerization of TMSPA Moisture Presence of Water/ Moisture Problem->Moisture pH Inappropriate pH (too high or too low for stability) Problem->pH Temp Elevated Temperature Problem->Temp Fresh_Solution Use Freshly Prepared Solutions Problem->Fresh_Solution Mitigation Anhydrous Use Anhydrous Solvents Moisture->Anhydrous Dry_Glassware Thoroughly Dry Glassware Moisture->Dry_Glassware Inert_Atmosphere Work Under Inert Atmosphere Moisture->Inert_Atmosphere Storage Proper Storage: Cool, Dry, Tightly Sealed Moisture->Storage Control_pH Control Solution pH (e.g., mildly acidic) pH->Control_pH Temp->Storage

References

Addressing inconsistent surface coverage with N-[3-(Trimethoxysilyl)propyl]aniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) for surface modification. The focus is on addressing common issues related to achieving consistent and uniform surface coverage.

Troubleshooting Guide: Inconsistent Surface Coverage

This guide addresses specific issues that can arise during the silanization process, leading to suboptimal surface coatings.

Question: Why does my TMSPA coating appear hazy, patchy, or contain visible aggregates?

Answer:

Hazy or patchy coatings are typically a result of premature polymerization of the TMSPA in solution before it has had a chance to form a uniform layer on the substrate. This can be caused by several factors:

  • Excessive Water Content: The trimethoxysilyl groups on TMSPA hydrolyze in the presence of water to form reactive silanol (B1196071) groups.[1] While some water is necessary for this activation, too much will cause the silane (B1218182) molecules to polymerize with each other in the solution, forming polysiloxane aggregates that then deposit unevenly on the surface.

  • Improper Solvent Choice: The solvent system must be appropriate for dissolving the silane without causing rapid, uncontrolled reactions. Anhydrous solvents are often preferred to control the hydrolysis reaction.

  • Solution Age and Stability: Silane solutions, especially after the addition of water, have a limited pot life.[2] Using an aged solution where polymerization has already begun will lead to poor-quality films.

  • Over-application: Applying too much silane solution can lead to the formation of thick, uneven layers and dark spots where the excess material has dried.[3]

Solution Workflow:

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Hazy / Patchy Coating Cause1 Excess Water in Solvent Problem->Cause1 Cause2 Improper Solvent Problem->Cause2 Cause3 Aged Silane Solution Problem->Cause3 Solution1 Use Anhydrous Solvent / Control Water Content Cause1->Solution1 Solution2 Select Appropriate Solvent (e.g., Toluene, Ethanol) Cause2->Solution2 Solution3 Prepare Fresh Solution Before Each Use Cause3->Solution3

Caption: Troubleshooting workflow for hazy or patchy TMSPA coatings.

Question: Why is the TMSPA coating not adhering properly to my substrate?

Answer:

Poor adhesion is almost always linked to inadequate substrate preparation. The silanization reaction relies on the presence of hydroxyl (-OH) groups on the substrate surface for the silane to covalently bond.[1]

  • Surface Contamination: Organic residues, dust, or previous coatings will physically block the TMSPA from reaching the substrate surface.

  • Insufficient Hydroxylation: Many substrates, especially after prolonged storage or exposure to air, have a passivated surface with a low density of hydroxyl groups. The surface must be "activated" to generate these reactive sites.

  • Incorrect Curing: After deposition, the surface requires a curing step (either via heat or time at ambient temperature) to drive the condensation reaction, form stable Si-O-Si bonds with the surface, and cross-link the silane layer.[1][2] Incomplete curing results in a weakly bound, physisorbed layer that can be easily removed.

Question: The surface properties are inconsistent across different experimental batches. What could be the cause?

Answer:

Reproducibility issues often stem from subtle variations in environmental or procedural parameters.

  • Humidity: Atmospheric moisture can significantly affect the hydrolysis rate of the silane in the solution and on the substrate.[2] Experiments conducted on days with different humidity levels can yield different results.

  • Temperature: Reaction kinetics are temperature-dependent. Both the solution temperature and the substrate temperature can influence the deposition rate and layer quality.[4]

  • Reaction Time: The duration of substrate immersion in the silane solution affects the thickness and density of the deposited layer.[4] Inconsistent timing will lead to batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step for a successful silanization?

A1: Unquestionably, rigorous substrate cleaning and activation is the most critical step.[5] The goal is to remove all organic and inorganic contaminants and to generate a high density of surface hydroxyl groups. The choice of cleaning method depends on the substrate material.

Q2: How much water should I add to my silane solution?

A2: This is a critical parameter that often requires optimization. A common starting point for alcohol-based solutions is to use a 95% ethanol (B145695) / 5% water mixture.[2] The solution is often adjusted to a slightly acidic pH (4.5-5.5) with an acid like acetic acid to catalyze hydrolysis while limiting the self-condensation rate.[2][6] For this compound, which is an aminofunctional silane, the addition of acid may be omitted as the amine group can self-catalyze the reaction.[7]

Q3: Can I reuse my TMSPA solution?

A3: It is strongly discouraged. The stability of aqueous silane solutions varies, but for most, it is on the order of hours.[2] To ensure consistent and reproducible results, it is best practice to prepare a fresh solution for each experiment.

Q4: What are the typical curing conditions for a TMSPA layer?

A4: Curing is essential for forming a stable, cross-linked film. Typical thermal curing involves heating the coated substrate in an oven. Common conditions range from 5-10 minutes at 110°C to 20-30 minutes at 110-120°C.[2] Alternatively, curing can be done at room temperature for 24 hours, provided the relative humidity is sufficient (e.g., >60%).[2]

Experimental Protocols & Data

General Protocol for Surface Silanization with TMSPA

This protocol provides a general workflow for modifying a substrate like glass or silicon. Optimization may be required based on the specific substrate and application.

G Start Start Step1 1. Substrate Cleaning (e.g., Piranha solution, Plasma) Start->Step1 Step2 2. Substrate Rinsing & Drying (DI Water, N2 Stream, Oven Bake) Step1->Step2 Step3 3. Prepare Fresh Silane Solution (e.g., 1-2% TMSPA in 95:5 Ethanol:Water) Step2->Step3 Step4 4. Substrate Immersion (e.g., 2-5 minutes with gentle agitation) Step3->Step4 Step5 5. Post-Deposition Rinsing (Brief rinse in fresh solvent to remove excess silane) Step4->Step5 Step6 6. Curing (e.g., 110°C for 10-30 min or 24h at RT) Step5->Step6 End End: Functionalized Surface Step6->End

Caption: General experimental workflow for surface modification with TMSPA.

Detailed Methodologies

1. Substrate Cleaning & Activation (for Glass/Silicon)

  • Piranha Etch (Use extreme caution!) : Immerse substrates in a freshly prepared 7:3 (v/v) mixture of concentrated H₂SO₄ and 30% H₂O₂.[8] Heat at 90-120°C for 30-60 minutes.[8][9] This method is highly effective but extremely hazardous.

  • RCA Clean : A multi-step process involving sequential cleaning in NH₄OH/H₂O₂/H₂O and HCl/H₂O₂/H₂O solutions.

  • Oxygen Plasma/UV-Ozone : A dry, effective method for removing organic contaminants and generating hydroxyl groups.[7][10]

2. Silane Solution Preparation

  • Prepare a 95:5 (v/v) solution of ethanol and deionized water.

  • If required for non-amino silanes, adjust the pH to 4.5-5.5 using acetic acid.[2]

  • Add TMSPA to the solvent with stirring to achieve the desired final concentration (typically 0.5-2% v/v).[2]

  • Allow the solution to hydrolyze for at least 5 minutes before use.[2]

3. Deposition & Curing

  • Immerse the cleaned, dry substrates in the freshly prepared TMSPA solution for 1-5 minutes.[2]

  • Remove the substrates and rinse briefly with fresh ethanol to remove excess, unbound silane.[2]

  • Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).

  • Cure the coated substrates in an oven at 110-120°C for 20-30 minutes or at room temperature for 24 hours.[2]

Summary of Key Experimental Parameters
ParameterRecommended RangePurposeCommon Issues if Deviated
Silane Concentration 0.5 - 2.0% (v/v)[2]Control film thicknessToo Low: Incomplete, patchy coverage. Too High: Aggregation, thick/uneven layers.[3]
Solvent Water Content ~5% in alcohol[2]To facilitate controlled hydrolysisToo Low: Incomplete reaction. Too High: Premature polymerization in solution.
Solution pH 4.5 - 5.5 (for non-amino silanes)[2][6]Catalyze hydrolysis, stabilize silanolsToo Acidic/Basic: Rapid, uncontrolled condensation.[6]
Immersion Time 1 - 5 minutes[2]Allow monolayer/thin film formationToo Short: Insufficient coverage. Too Long: Buildup of physisorbed layers.
Curing Temperature 110 - 120 °C[2]Promote covalent bond formationToo Low: Incomplete curing, poor adhesion. Too High: Potential degradation of the organic film.
Curing Time 10 - 30 minutes (at 110-120°C)[2]Ensure complete cross-linkingToo Short: Incomplete reaction, poor film stability.

References

Technical Support Center: Enhancing the Long-Term Stability of N-[3-(Trimethoxysilyl)propyl]aniline-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of surfaces modified with N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMSPA) and what are its primary applications?

A1: this compound (TMSPA) is an organoalkoxysilane that is a derivative of polyaniline.[1] It functions as a silane (B1218182) coupling agent to modify surfaces.[1] The trimethoxysilyl group reacts with hydroxyl groups present on inorganic substrates like glass and silicon, forming stable siloxane bonds (-Si-O-Substrate). The aniline (B41778) group provides a reactive site for further functionalization. TMSPA is utilized in fabricating electrodes for sensing applications, such as hydrogen peroxide detection, and to enhance the dispersion of nanomaterials.[1][2]

Q2: What are the primary factors that lead to the degradation of TMSPA-modified surfaces over time?

A2: The principal cause of degradation in aminosilane (B1250345) layers, including those made with TMSPA, is the hydrolysis of siloxane bonds at the substrate interface.[3][4] This process is often catalyzed by the amine functionality within the silane molecule itself.[3][4] The degradation can be accelerated by exposure to aqueous media, elevated temperatures, and high humidity.[5] The amine group can facilitate hydrolysis either intramolecularly, by forming a five-membered cyclic intermediate, or intermolecularly.[3][4]

Q3: How can I improve the hydrolytic stability of my TMSPA-modified surfaces?

A3: To enhance hydrolytic stability, consider the following strategies:

  • Optimize Deposition Conditions: The thickness and uniformity of the silane layer can impact its stability. Longer deposition times and higher temperatures can lead to thicker, but potentially rougher and less stable, films.[5]

  • Control Water Content: While some water is necessary for the hydrolysis of the methoxy (B1213986) groups to form reactive silanols, excessive water can cause premature self-polymerization of TMSPA in solution.[6] Using anhydrous solvents for the initial solution preparation can offer better control.[7]

  • Thorough Curing: A critical step is to cure the surface after TMSPA application, typically by baking. This promotes the formation of a stable, cross-linked polysiloxane network and covalent bonds with the surface.[6][7]

  • Vapor-Phase Deposition: This method can produce more stable and reproducible aminosilane layers compared to liquid-phase deposition.[8]

Q4: My TMSPA-modified surfaces show inconsistent results between experiments. What are the likely causes and solutions?

A4: Inconsistent results often stem from variations in experimental conditions. Key factors to control include:

  • Freshness of Silane Solution: TMSPA solutions can degrade over time due to premature hydrolysis and condensation, especially when exposed to moisture.[7] Always use freshly prepared solutions for consistent outcomes.[7]

  • Substrate Cleanliness: Ensure a standardized and rigorous cleaning protocol for your substrates to remove organic contaminants and to generate a consistent density of surface hydroxyl groups.[9]

  • Environmental Control: Fluctuations in ambient humidity and temperature can affect the rate of hydrolysis and condensation reactions.[7] Conducting the modification process in a controlled environment is recommended.[7]

Q5: How can I confirm that my surface has been successfully modified with TMSPA?

A5: Several surface characterization techniques can be employed:

  • Contact Angle Measurement: A successful TMSPA treatment will alter the surface energy, which can be quantified by measuring the water contact angle.[6]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon and nitrogen on the surface, providing evidence of the TMSPA layer. It can also be used to assess changes in the chemical state of the surface.[10]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the modified surface and measure its roughness.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of TMSPA-modified surfaces.

Issue 1: Poor Adhesion of Subsequent Layers to the TMSPA-Modified Surface

  • Potential Cause: An incomplete or low-density TMSPA layer may not provide sufficient anchoring points for the subsequent material.[7]

  • Recommended Solution:

    • Increase the TMSPA concentration or the incubation time to promote the formation of a denser monolayer.[7]

    • Ensure the substrate is properly activated to maximize the number of surface hydroxyl groups available for bonding.[9]

    • Verify the integrity of the TMSPA layer using characterization techniques like contact angle measurements or XPS before proceeding with the next step.[6]

Issue 2: Non-Uniform or Patchy TMSPA Coating

  • Potential Cause: This can be due to inadequate substrate cleaning, premature polymerization of TMSPA in the solution, or uneven application.[7]

  • Recommended Solution:

    • Implement a thorough substrate cleaning procedure, such as sonication in appropriate solvents followed by plasma or piranha solution treatment to generate hydroxyl groups.[9]

    • Prepare the TMSPA solution immediately before use with an anhydrous solvent to prevent premature aggregation.[7]

    • Ensure the substrate is fully and uniformly immersed in the TMSPA solution during the deposition step.[7]

Issue 3: Rapid Loss of Surface Functionality in Aqueous Environments

  • Potential Cause: The siloxane bonds linking the TMSPA to the substrate are susceptible to hydrolysis, a reaction catalyzed by the amine group in the TMSPA molecule.[3][4]

  • Recommended Solution:

    • Optimize the curing step by increasing the temperature or duration to enhance the cross-linking of the polysiloxane layer, which can improve stability.[6]

    • Consider using vapor-phase deposition, which has been shown to yield more hydrolytically stable aminosilane films.[8]

    • If the application allows, using a buffer with a neutral or slightly acidic pH may help to reduce the rate of amine-catalyzed hydrolysis.

Data Presentation

Table 1: Factors Influencing the Stability of Aminosilane Layers

ParameterEffect on StabilityRationale
Deposition Method Vapor-phase deposition can lead to more stable layers compared to liquid-phase deposition.[8]Provides better control over monolayer formation and reduces the incorporation of excess water.
Curing Temperature and Time Proper curing is crucial for forming a stable, cross-linked polysiloxane network.[6][7]Promotes covalent bond formation with the surface and cross-linking within the silane layer.
Solvent Choice Anhydrous solvents for solution preparation can improve consistency.[7]Minimizes premature hydrolysis and self-polymerization of the silane in solution.[6]
Silane Concentration Higher concentrations may lead to multilayer formation, which can be less stable.[7]Monolayers are often more uniform and less prone to leaching of poorly bound molecules.[3]
pH of Aqueous Environment Basic pH can accelerate the amine-catalyzed hydrolysis of siloxane bonds.[11]The amine group is more effective as a catalyst in its unprotonated form.

Experimental Protocols

Protocol 1: General Procedure for TMSPA Surface Modification

  • Substrate Cleaning and Activation: a. Sonicate the substrate (e.g., glass or silicon wafer) in acetone (B3395972) for 15 minutes, followed by sonication in ethanol (B145695) for 15 minutes to remove organic residues.[6][9] b. Rinse the substrate thoroughly with deionized water.[6] c. To generate surface hydroxyl groups, treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care. [9] d. Rinse the activated substrate extensively with deionized water and dry it under a stream of nitrogen gas.[9]

  • Silanization: a. In a fume hood, prepare a 1-2% (v/v) solution of TMSPA in an anhydrous solvent such as toluene (B28343) or ethanol.[9] Prepare this solution immediately before use.[7] b. Immerse the clean, dry, and activated substrates in the TMSPA solution. Ensure the entire surface is submerged.[9] c. Incubation times can range from a few minutes to several hours. An incubation of 1-2 hours at room temperature is a common starting point.[12]

  • Rinsing and Curing: a. Remove the substrates from the TMSPA solution and rinse them thoroughly with the same anhydrous solvent to remove any unreacted silane.[9] b. Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[9] c. Perform a final sonication of the substrates in a fresh portion of the solvent to remove any physisorbed silane molecules.[9] d. Dry the substrates with a stream of nitrogen and store them in a desiccator until further use.[9]

Protocol 2: Assessing the Hydrolytic Stability of TMSPA-Modified Surfaces

  • Baseline Characterization: a. Characterize the freshly prepared TMSPA-modified surface using appropriate techniques to establish a baseline. For example, measure the water contact angle and acquire XPS spectra.[12]

  • Incubation in Aqueous Environment: a. Immerse the functionalized substrates in the aqueous medium of interest (e.g., phosphate-buffered saline, deionized water) at a controlled temperature.[3][4]

  • Time-Point Analysis: a. At predetermined time points (e.g., 1, 6, 24, 48 hours), remove a set of substrates from the aqueous solution.[12] b. Rinse the substrates with deionized water and dry them with a stream of nitrogen.[12] c. Re-characterize the surfaces using the same techniques as in the baseline measurement to monitor changes in surface properties over time.[12]

  • Data Analysis: a. Compare the characterization data from each time point to the baseline to quantify the degradation of the TMSPA layer. b. Plot the change in a key parameter (e.g., water contact angle, atomic percentage of Si or N from XPS) as a function of immersion time to determine the stability profile of the surface modification.[12]

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_eval Stability Evaluation A Substrate Cleaning (Acetone, Ethanol Sonicate) B Surface Activation (Oxygen Plasma / Piranha) A->B Generation of -OH groups C Silanization (Immersion in fresh TMSPA solution) B->C D Rinsing (Anhydrous Solvent) C->D E Curing (Oven Bake at 110-120°C) D->E Formation of stable polysiloxane network F Baseline Characterization (Contact Angle, XPS, AFM) E->F G Incubation in Aqueous Environment F->G H Time-Point Characterization G->H I Data Analysis H->I

Caption: Experimental workflow for TMSPA surface modification and stability testing.

degradation_pathway A Stable TMSPA-Modified Surface (-Si-O-Substrate bonds intact) B Exposure to Aqueous Environment (H₂O, Temperature, pH) A->B C Amine-Catalyzed Hydrolysis of Siloxane Bonds B->C Initiation of Degradation D Detachment of TMSPA Molecules C->D E Loss of Surface Functionality D->E

Caption: Degradation pathway of TMSPA-modified surfaces in aqueous environments.

References

Effect of pH on the hydrolysis and condensation of N-[3-(Trimethoxysilyl)propyl]aniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the hydrolysis and condensation of N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TMSPA hydrolysis and condensation?

A1: The reaction is a two-step process. First, the trimethoxysilyl group (-Si(OCH₃)₃) on the TMSPA molecule undergoes hydrolysis in the presence of water, where the methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH) to form silanols (R-Si(OH)₃) and methanol (B129727) as a byproduct.[1][2] Subsequently, these reactive silanol (B1196071) groups undergo condensation with each other to form stable siloxane bonds (Si-O-Si), releasing water and building a polymer network or bonding to a substrate.[2][3]

Q2: How does pH generally affect the rate of hydrolysis for TMSPA?

A2: The pH of the solution is a critical catalyst for the hydrolysis reaction.[4]

  • Acidic Conditions (pH < 4): Hydrolysis is rapid. The reaction is catalyzed by H⁺ ions, which protonate the methoxy groups, making them better leaving groups.[4][5][6]

  • Neutral Conditions (pH ≈ 7): The hydrolysis rate is at its minimum.[4]

  • Basic Conditions (pH > 8): The hydrolysis rate increases again, catalyzed by hydroxide (B78521) ions (OH⁻) which act as nucleophiles attacking the silicon atom. However, the rate is generally slower than in strongly acidic conditions.[4]

Q3: How does pH influence the condensation rate of TMSPA?

A3: The condensation reaction is also highly dependent on pH.

  • Acidic Conditions (pH < 4): Condensation is slow, which favors the formation and stability of silanol intermediates and small oligomers.[5][6]

  • Neutral Conditions (pH ≈ 7): The condensation rate is very slow.[4]

  • Basic Conditions (pH > 8): Condensation is significantly accelerated and becomes the dominant reaction.[4] The isoelectric point of silica (B1680970) is around pH 2, and the condensation rate is fastest at higher pH values.

Q4: What is the overall impact of using acidic versus basic catalysts on the final structure?

A4: The choice of an acid or base catalyst directly influences the structure of the resulting polysiloxane network.

  • Under acidic conditions , the fast hydrolysis and slow condensation lead to the formation of more linear, less branched polymer structures.[5]

  • Under basic conditions , the rapid condensation rate promotes a more cross-linked, particle-like, or colloidal structure.

Q5: My TMSPA solution becomes cloudy or forms a precipitate shortly after adding water. Why is this happening?

A5: Cloudiness or precipitation is typically due to uncontrolled and rapid condensation, leading to the formation of insoluble polysiloxane oligomers or polymers. This is most common under conditions where the condensation rate is high, such as in highly acidic or, more frequently, basic environments.[7] The concentration of the silane (B1218182) is also a key factor; higher concentrations increase the likelihood of intermolecular condensation and precipitation.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Premature Gelation or Precipitation 1. pH is in a range that strongly favors rapid condensation (typically pH > 8). 2. High concentration of TMSPA. 3. Insufficient solvent or rapid local changes in pH during reagent addition.1. Adjust the pH to an acidic range (e.g., pH 4-5) to slow the condensation rate. 2. Work with more dilute solutions of TMSPA. 3. Pre-hydrolyze the silane in an acidic solution before adjusting the pH for the condensation or surface application step. 4. Ensure vigorous stirring during the addition of water or pH-adjusting reagents.
Incomplete Surface Modification or Poor Adhesion 1. Incomplete hydrolysis of the methoxy groups, leaving insufficient reactive silanol groups. 2. Condensation occurred prematurely in the solution before the silane could bond to the substrate. 3. The substrate surface is not properly prepared (e.g., lacks hydroxyl groups).1. Ensure the pH is in a range that promotes hydrolysis (acidic is often preferred for controlled reactions) and allow sufficient time for the reaction to proceed.[5] 2. Use freshly prepared silane solutions. Silanols are transient, and pre-reacted solutions will have lower efficacy. 3. Clean and activate the substrate surface (e.g., with plasma, piranha solution, or base treatment) to generate surface hydroxyl groups.
Inconsistent Results Between Batches 1. Minor variations in pH can cause significant changes in reaction kinetics.[4] 2. Inconsistent reaction times, temperatures, or component concentrations. 3. Water content in the solvent is not precisely controlled.1. Use a calibrated pH meter and buffers to precisely control the pH of the solution. 2. Standardize all experimental parameters, including addition rates, stirring speed, temperature, and reaction time. 3. Use anhydrous solvents and add a precise, stoichiometric amount of water for the hydrolysis step to ensure reproducibility.

Data Presentation

Summary of pH Effects on TMSPA Reaction Rates

The following table summarizes the general, qualitative relationship between pH and the reaction kinetics of this compound. Specific rate constants are highly dependent on factors like temperature, solvent, and concentration.

pH RangeCatalystHydrolysis RateCondensation RatePrimary Outcome
< 4 Acid (H⁺)Very FastSlowFormation of stable silanols and linear oligomers.[5]
4 - 6 Acid (H⁺)FastModerateControlled hydrolysis and slower condensation, suitable for surface treatment.
6 - 8 MinimalSlowVery SlowVery slow reaction, generally not ideal for practical applications.
> 8 Base (OH⁻)Moderate to FastVery FastRapid formation of cross-linked networks, gels, or colloidal particles.[4]

Experimental Protocols

Protocol 1: Monitoring TMSPA Hydrolysis by FT-IR Spectroscopy

This method allows for the qualitative and semi-quantitative analysis of the hydrolysis process by tracking changes in specific infrared absorption bands.[4]

Methodology:

  • Solution Preparation: Prepare a 1-5% (v/v) solution of TMSPA in a suitable solvent (e.g., ethanol/water mixture).

  • pH Adjustment: Divide the solution into aliquots and adjust the pH of each to the desired value (e.g., 4, 7, 10) using dilute acetic acid or ammonium (B1175870) hydroxide.

  • Baseline Spectrum: Immediately after pH adjustment (t=0), acquire an FT-IR spectrum of the solution using an appropriate cell (e.g., liquid transmission cell with CaF₂ windows).

  • Time-Course Monitoring: Acquire spectra at regular intervals (e.g., every 5, 15, 30, and 60 minutes) to monitor the reaction progress.

  • Data Analysis: Analyze the spectra for the following key changes:

    • Disappearance of Si-O-C bonds: Monitor the decrease in the intensity of the Si-O-C stretching bands (typically around 1080-1100 cm⁻¹ and ~820 cm⁻¹).

    • Appearance of Si-OH bonds: Monitor the appearance and growth of a broad band associated with Si-OH stretching (around 3200-3700 cm⁻¹) and the Si-OH bending vibration (~950 cm⁻¹).

    • Appearance of Si-O-Si bonds: As condensation begins, monitor the growth of a broad, strong band corresponding to Si-O-Si stretching (around 1000-1130 cm⁻¹).

Protocol 2: Kinetic Analysis using ²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful quantitative technique to distinguish and measure the concentration of the original silane and its various hydrolyzed and condensed species.[8]

Methodology:

  • Sample Preparation: In an NMR tube, dissolve TMSPA in a deuterated solvent mix (e.g., D₂O/ethanol) to a known concentration.

  • pH Control: Adjust the pH of the solution inside the NMR tube using deuterated acid (e.g., DCl) or base (e.g., NaOD).

  • NMR Acquisition: Immediately place the sample in the NMR spectrometer and begin acquiring ²⁹Si NMR spectra over time.

  • Spectral Analysis: Identify and integrate the signals corresponding to different silicon environments:

    • T⁰: Unhydrolyzed TMSPA (R-Si(OCH₃)₃).

    • T¹: Singly hydrolyzed or condensed species (one Si-O-Si or Si-OH bond).

    • T²: Doubly hydrolyzed or condensed species (two Si-O-Si or Si-OH bonds).

    • T³: Fully condensed species (three Si-O-Si bonds).

  • Kinetic Modeling: Plot the concentration of each species versus time to determine the rate constants for hydrolysis and condensation under the specific pH conditions.

Visualizations

Hydrolysis_Condensation_Pathway TMSPA This compound (R-Si(OCH₃)₃) Silanetriol Silanetriol Intermediate (R-Si(OH)₃) TMSPA->Silanetriol  Hydrolysis Network Polysiloxane Network / Surface Bond (R-Si(O-Si)₃) Silanetriol->Network  Condensation MeOH_out Silanetriol->MeOH_out + 3 CH₃OH H2O_out Network->H2O_out + 3 H₂O H2O_in H2O_in->TMSPA + 3 H₂O

Caption: General reaction pathway for TMSPA.

Experimental_Workflow start Start: Prepare TMSPA Solution (e.g., in Ethanol) add_water Add Stoichiometric Water start->add_water adjust_ph Adjust pH with Acid or Base (e.g., Acetic Acid / NH₄OH) add_water->adjust_ph monitor Monitor Reaction Over Time (via FT-IR or ²⁹Si NMR) adjust_ph->monitor analyze Analyze Data: - Disappearance of Reactants - Appearance of Products monitor->analyze end Determine Reaction Rates and Product Structure analyze->end

Caption: Workflow for studying pH effects on TMSPA.

pH_Rate_Relationship ph Solution pH hydrolysis Hydrolysis Rate (Si-O-CH₃ → Si-OH) ph->hydrolysis  Acidic (pH < 4):  Very Fast ph->hydrolysis Basic (pH > 8): Fast   condensation Condensation Rate (Si-OH → Si-O-Si) ph->condensation  Acidic (pH < 4):  Slow ph->condensation Basic (pH > 8): Very Fast  

Caption: Relationship between pH and reaction rates.

References

Technical Support Center: Enhancing Adhesion of N-[3-(Trimethoxysilyl)propyl]aniline Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the adhesion strength of N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) coatings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application and testing of TMSPA coatings.

Question: Why is my TMSPA coating exhibiting poor adhesion to the substrate?

Answer: Poor adhesion of TMSPA coatings can stem from several factors throughout the coating process. The most common culprits are inadequate substrate preparation, suboptimal TMSPA solution conditions, improper application technique, or incorrect curing parameters. Moisture is a critical component for the hydrolysis of the trimethoxysilyl groups to form reactive silanol (B1196071) groups, but excessive moisture can lead to premature self-condensation in the solution.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Question: I'm observing inconsistent or patchy coating. What could be the cause?

Answer: A non-uniform coating is often a result of improper substrate cleaning or issues with the TMSPA solution itself. Contaminants like organic residues or dust can prevent the silane (B1218182) from binding evenly to the surface. Additionally, if the TMSPA solution has started to hydrolyze and self-condense due to moisture exposure, it can form oligomers and aggregates that deposit unevenly.[1][2] Ensure your solvent is anhydrous and prepare the silane solution fresh before each use to minimize this effect.

Question: The adhesion strength of my coating decreases over time, especially in humid conditions. How can I improve its durability?

Answer: A decline in adhesion strength, particularly in the presence of moisture, suggests that the interfacial bond between the TMSPA coating and the substrate is susceptible to hydrolysis. This can happen if the initial covalent bond formation was incomplete. Optimizing the curing process by increasing the temperature and/or time can promote more extensive cross-linking within the silane layer and with the substrate, forming a more stable and water-resistant Si-O-Si network.[3][4] Also, ensuring the silane layer is not too thick is crucial, as a thick, overly crosslinked layer can become a weak point and fail cohesively.[1]

Frequently Asked Questions (FAQs)

1. What is the fundamental mechanism behind TMSPA's function as an adhesion promoter?

This compound (TMSPA) is a bifunctional molecule known as a silane coupling agent.[5][6] Its adhesion promotion mechanism involves a two-step chemical process:

  • Hydrolysis: The trimethoxysilyl groups [-Si(OCH₃)₃] at one end of the TMSPA molecule react with water (moisture on the substrate surface or in the solvent) to form reactive silanol groups [-Si(OH)₃].[7][8][9]

  • Condensation: These silanol groups then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates (like glass, metal oxides), forming strong, covalent siloxane bonds (Si-O-Si). They can also self-condense with other TMSPA molecules to form a cross-linked network.[3][7]

The other end of the TMSPA molecule, the aniline (B41778) group, can then interact with the organic coating or polymer matrix, creating a durable chemical bridge between the inorganic substrate and the organic coating.[5]

cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymer Step 3: Polymer Interaction TMSPA TMSPA (R-Si(OCH₃)₃) Silanol Silanol (R-Si(OH)₃) TMSPA->Silanol + 3H₂O Water Water (H₂O) (from surface/solvent) Silanol2 Silanol (R-Si(OH)₃) Bonded Covalent Si-O-Substrate Bond + Cross-linked Si-O-Si Network Silanol2->Bonded Substrate Substrate with -OH groups Substrate->Bonded Bonded2 Bonded TMSPA Adhesion Enhanced Adhesion Bonded2->Adhesion Polymer Organic Coating/ Polymer Polymer->Adhesion

Mechanism of TMSPA Adhesion Promotion.

2. How critical is substrate preparation for good adhesion?

Substrate preparation is arguably the most critical step for achieving strong and uniform adhesion of TMSPA coatings.[4] The substrate surface must be meticulously cleaned to remove any organic contaminants, oils, and particulate matter. A clean surface ensures that the silane molecules can access the hydroxyl groups on the substrate for covalent bonding. Furthermore, some surface activation or roughening techniques can increase the surface area and the density of hydroxyl groups, further enhancing adhesion.[10]

3. What is the optimal concentration for a TMSPA solution?

The optimal concentration of TMSPA in a solvent (typically an alcohol/water mixture) generally ranges from 0.5% to 5% by volume.[1][11] A solution that is too dilute may result in an incomplete, thin silane layer with insufficient surface coverage to provide adequate bond strength. Conversely, a solution that is too concentrated can lead to the formation of a thick, brittle, and weakly attached multilayer of cross-linked silane, which can become a point of failure.[1] It is recommended to empirically determine the optimal concentration for a specific application.

4. What are the ideal curing conditions (temperature and time) for TMSPA coatings?

Curing is essential for driving the condensation reaction to form stable covalent bonds. While the solvent can be allowed to evaporate at room temperature, a thermal cure is often beneficial.[4] Heating the coated substrate typically in the range of 100°C to 125°C for 30 to 60 minutes can significantly improve adhesion strength.[3] However, excessive heating above 125°C should be avoided as it can lead to excessive cross-linking and a brittle silane layer, which may reduce adhesion.[1] The optimal curing temperature and time can vary depending on the substrate and the subsequent organic coating.

5. How can I test the adhesion strength of my TMSPA coating?

Several standard methods are available to evaluate adhesion strength, ranging from qualitative to quantitative assessments:

  • Cross-Hatch Tape Test (ASTM D3359): This is a quick, qualitative method where a lattice pattern is cut into the coating, a pressure-sensitive tape is applied over the cuts and then removed. The adhesion is rated based on the amount of coating that is removed.[12][13][14]

  • Pull-Off Adhesion Test (ASTM D4541): This is a quantitative method that measures the tensile force required to pull a test dolly, glued to the coating, away from the substrate. The result is reported in units of pressure, such as megapascals (MPa) or pounds per square inch (psi).[15][16][17][18]

Quantitative Data on Adhesion Strength

The following tables summarize quantitative data on the adhesion strength of silane coatings under various experimental conditions.

Table 1: Effect of Curing Temperature on Adhesion Strength of Silane Coatings

Silane TypeSubstrateCuring/Drying Temperature (°C)Adhesion Strength (MPa)Test Method
Glycidoxypropyl-trimethoxysilaneQuartz Fiber Post216.9µTBS
Glycidoxypropyl-trimethoxysilaneQuartz Fiber Post3811.6µTBS
4-META/γ-MPTSQuartz Fiber Post218.8µTBS
4-META/γ-MPTSQuartz Fiber Post3811.7µTBS
3-MethacryloxypropyltrimethoxysilaneQuartz Fiber Post2111.0µTBS
3-MethacryloxypropyltrimethoxysilaneQuartz Fiber Post38Not significantly differentµTBS
γ-GPS/BTSE CompositeQ235 Steel12024.52Pull-off
AminosilaneAluminum Alloy100Highest Dry Pull-off StrengthPull-off
AminosilaneAluminum Alloy125Highest Wet Pull-off StrengthPull-off

Data adapted from studies on various silane coupling agents, demonstrating the general trend of temperature effects.[3][19]

Table 2: Adhesion Strength of Various Silane Coupling Agents on Aluminum

Silane Coupling AgentSubstrateAdhesion Strength Enhancement (vs. untreated)Test Method
3-mercaptopropyltrimethoxysilane (MPTMS)Aluminum~220%T-Peel Test
(3-glycidyloxypropyl) triethoxysilane (B36694) (GPTES)Aluminum~200%T-Peel Test
3-(triethoxysilyl)propyl isocyanate (ICPTES)Aluminum~150%T-Peel Test
3-aminopropyltriethoxysilane (APTES)Aluminum~130%T-Peel Test

Data from a study on butyl rubber adhesion to aluminum, showcasing the effectiveness of different silane functionalities.[20]

Experimental Protocols

Protocol 1: Surface Preparation and TMSPA Coating of Glass Substrates

This protocol details the steps for cleaning and applying a TMSPA coating to glass slides.

cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_application Coating Application cluster_curing Curing Clean 1. Clean Glass Slides: - Sonicate in strong soap solution - Rinse thoroughly with DI water Dry 2. Dry Glass Slides: - Place in a drying oven Clean->Dry Prepare 3. Prepare TMSPA Solution: - Dilute TMSPA to 1-5% (v/v) in an ethanol (B145695)/water (95:5) solution. - Adjust pH to 4.5-5.5 with acetic acid (optional, for non-amino silanes). Immerse 4. Immerse Slides: - Submerge cleaned, dry slides in the TMSPA solution for ~3-5 minutes. Prepare->Immerse Rinse 5. Rinse Slides: - Rinse with ethanol to remove excess, unreacted silane. Immerse->Rinse Cure 6. Cure Coating: - Air dry or bake in an oven at 110-120°C for 30-60 minutes. Rinse->Cure

Workflow for TMSPA Coating on Glass.

Protocol 2: Adhesion Strength Evaluation using ASTM D4541 (Pull-Off Test)

This protocol provides a general workflow for quantitative adhesion testing.

cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis PrepSurface 1. Prepare Coated Surface & Dolly: - Clean and abrade the dolly face. - Select a clean, flat area on the coating. Glue 2. Glue Dolly to Surface: - Mix adhesive (e.g., epoxy) and apply a uniform layer to the dolly face. - Press dolly onto the coated surface. PrepSurface->Glue CureGlue 3. Cure Adhesive: - Allow the adhesive to fully cure as per the manufacturer's instructions. Glue->CureGlue Score 4. Score Around Dolly (optional): - Cut through the coating around the dolly to isolate the test area. AttachTester 5. Attach Adhesion Tester: - Connect the pull-off tester's actuator to the dolly. Score->AttachTester ApplyForce 6. Apply Tensile Force: - Apply a smooth, perpendicular force at a constant rate until the dolly detaches. AttachTester->ApplyForce Record 7. Record Data: - Record the pull-off pressure (MPa or psi). - Note the nature of the failure (adhesive, cohesive, or glue failure). ApplyForce->Record

Workflow for ASTM D4541 Pull-Off Adhesion Test.

References

Technical Support Center: Characterization of Surface Functionalization with N-[3-(Trimethoxysilyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to characterize the degree of surface functionalization with N-[3-(Trimethoxysilyl)propyl]aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques to confirm successful surface functionalization with this compound?

A1: The most common and effective techniques for confirming successful surface functionalization include X-ray Photoelectron Spectroscopy (XPS) for elemental and chemical state analysis, contact angle goniometry to assess changes in surface wettability, ellipsometry to measure the thickness of the deposited silane (B1218182) layer, and Atomic Force Microscopy (AFM) to characterize surface morphology and roughness.[1][2][3]

Q2: How can I quantify the amount of this compound on my surface?

A2: X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for quantifying surface coverage. By analyzing the atomic concentrations of silicon, nitrogen, and carbon, you can determine the relative amount of silane on the surface.[4][5] Specifically, the presence and intensity of the Nitrogen 1s (N1s) peak is a direct indicator of the aniline (B41778) group from the silane.[6]

Q3: What is a typical water contact angle for a surface successfully functionalized with an aminosilane (B1250345)?

A3: A clean, hydroxylated glass or silicon surface is typically very hydrophilic, with a water contact angle close to 0°. After functionalization with an aminosilane like this compound, the surface becomes more hydrophobic due to the organic propyl and aniline groups. The expected water contact angle can range from 40° to 70°, depending on the density and uniformity of the silane layer.[7][8]

Q4: Can I use AFM to confirm the presence of a monolayer of this compound?

A4: While AFM is excellent for visualizing surface topography and measuring roughness, it is challenging to definitively confirm a monolayer based on height measurements alone.[2] However, a uniform, smooth surface with a slight increase in roughness compared to the bare substrate can be indicative of a well-formed silane layer.[9] Comparing the morphology before and after functionalization is key.

Q5: How stable is the silanized surface?

A5: The stability of the aminosilane layer can be a concern, especially in aqueous environments. The amine functionality can catalyze the hydrolysis of the siloxane bonds that link the silane to the surface and to other silane molecules.[10][11] Curing the surface after deposition (e.g., by baking) can improve the stability by promoting the formation of a more cross-linked siloxane network.[1]

Troubleshooting Guides

Issue 1: Inconsistent or patchy silane coating.

  • Possible Cause: Inadequate substrate cleaning. Organic or particulate contamination on the surface can prevent uniform silanization.[12]

    • Solution: Implement a rigorous cleaning protocol. For glass or silicon substrates, use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment to ensure a high density of reactive hydroxyl groups.[13]

  • Possible Cause: High humidity during the silanization process. Excess water in the environment or solvent can cause the silane to hydrolyze and polymerize in solution before it can bind to the surface, leading to the deposition of aggregates.[14]

    • Solution: Perform the silanization in a controlled environment with low humidity or use anhydrous solvents. A small, controlled amount of water is necessary to initiate hydrolysis for reaction with the surface hydroxyl groups.[14]

  • Possible Cause: Incorrect silane concentration. A concentration that is too low may result in incomplete coverage, while a concentration that is too high can lead to the formation of multilayers and aggregates.[14]

    • Solution: Optimize the silane concentration for your specific application. A typical starting concentration is 1-2% (v/v) in a suitable solvent like anhydrous toluene (B28343) or ethanol.

Issue 2: Functionalized surface is not sufficiently hydrophobic (contact angle is too low).

  • Possible Cause: Incomplete reaction. The reaction between the silane and the surface hydroxyl groups may not have gone to completion.

    • Solution: Increase the reaction time or temperature. A post-deposition curing step (e.g., baking at 110-120°C) can also promote the formation of a more stable and uniform layer.[1]

  • Possible Cause: Poor quality of the silane reagent. The this compound may have degraded due to improper storage.

    • Solution: Use a fresh bottle of the silane and store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

Issue 3: XPS data does not show a clear nitrogen (N1s) peak.

  • Possible Cause: Insufficient surface coverage. The amount of silane on the surface is below the detection limit of the instrument.

    • Solution: Optimize the silanization protocol to increase surface coverage. This could involve adjusting the silane concentration, reaction time, or temperature.

  • Possible Cause: Contamination of the surface. An overlying layer of adventitious carbon can attenuate the signal from the underlying silane layer.

    • Solution: Ensure the sample is handled carefully to minimize exposure to atmospheric contaminants before XPS analysis. A brief, gentle rinse with an appropriate solvent may help remove some surface contaminants.

Data Presentation

Table 1: Representative X-ray Photoelectron Spectroscopy (XPS) Data for Aminosilane Functionalized Surfaces

ElementBinding Energy (eV)Typical Atomic Concentration (%) on Functionalized SurfaceInterpretation
Si 2p~102-103Varies (substrate and silane)Presence of silicon from the substrate and the silane.[15]
C 1s~285-286Increases after functionalizationPresence of the propyl and aniline groups from the silane.
N 1s~399-4011-5%Confirmation of the presence of the aniline group.[6][16]
O 1s~532-533Varies (substrate and silane)Oxygen from the substrate and siloxane bonds.

Note: The exact binding energies and atomic concentrations can vary depending on the substrate, the specific XPS instrument, and the quality of the silane layer.

Table 2: Expected Quantitative Results from Different Characterization Techniques

TechniqueParameter MeasuredExpected Value for Bare Substrate (e.g., Silicon Wafer)Expected Value for Functionalized Surface
Contact Angle Goniometry Water Contact Angle< 10°40° - 70°[7][8]
Ellipsometry Layer ThicknessN/A (oxide layer ~1-2 nm)1 - 5 nm[2][3]
Atomic Force Microscopy (AFM) Surface Roughness (Rq)< 0.5 nm0.5 - 2 nm[9][17]

Note: These are typical values and can vary based on the specific substrate, silanization conditions, and measurement parameters.

Experimental Protocols

Protocol 1: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Sample Preparation:

    • Clean the substrate meticulously to remove any organic contaminants. A common method for silicon wafers is sonication in acetone, followed by isopropanol (B130326) and deionized water.[13]

    • Perform the surface functionalization with this compound.

    • Gently rinse the functionalized substrate with an anhydrous solvent (e.g., toluene or ethanol) to remove any non-covalently bonded silane molecules.

    • Dry the sample thoroughly with a stream of inert gas (e.g., nitrogen).

  • XPS Measurement:

    • Mount the sample on the XPS sample holder.

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the Si 2p, C 1s, O 1s, and N 1s regions.[18]

  • Data Analysis:

    • Reference the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV.

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and atomic concentrations of the elements. The presence of a distinct N 1s peak confirms the presence of the aniline group.

Protocol 2: Contact Angle Goniometry
  • Instrument Setup:

    • Ensure the contact angle goniometer is placed on a vibration-free surface.

    • Use a high-purity liquid for the measurement (e.g., deionized water).

  • Measurement Procedure:

    • Place the functionalized substrate on the sample stage and ensure it is level.[1]

    • Dispense a small droplet of the probe liquid (typically 2-5 µL) onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-air interface.[19]

  • Data Analysis:

    • Use the software to measure the contact angle on both sides of the droplet.

    • Take measurements at multiple locations on the surface to assess uniformity and calculate an average value.[1]

    • A significant increase in the water contact angle compared to the bare substrate indicates successful hydrophobic functionalization.

Mandatory Visualization

experimental_workflow Cleaning Substrate Cleaning (e.g., Piranha) Drying Drying (e.g., 120°C oven) Cleaning->Drying Silanization Silanization with This compound Drying->Silanization Rinsing Rinsing (Anhydrous Solvent) Silanization->Rinsing Curing Curing (e.g., 110-120°C) Rinsing->Curing XPS XPS Curing->XPS ContactAngle Contact Angle Curing->ContactAngle Ellipsometry Ellipsometry Curing->Ellipsometry AFM AFM Curing->AFM

Caption: Experimental workflow for surface functionalization and characterization.

silanization_pathway cluster_surface Substrate Surface cluster_silane Silane Molecule cluster_reaction Reaction Steps cluster_functionalized Functionalized Surface Surface Substrate -OH Condensation Condensation (- CH₃OH) Surface:f1->Condensation Silane This compound (CH₃O)₃Si- -(CH₂)₃-NH-Ph Hydrolysis Hydrolysis (+ H₂O) Silane:f0->Hydrolysis Hydrolysis->Condensation Reactive Silanol Si-(OH)₃ Functionalized Substrate-O-Si-(OH)₂- -(CH₂)₃-NH-Ph Condensation->Functionalized

Caption: Simplified signaling pathway of surface silanization.

References

Technical Support Center: Controlling N-[3-(Trimethoxysilyl)propyl]aniline Reactivity by Minimizing Water Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the reactivity of N-[3-(Trimethoxysilyl)propyl]aniline (TMSPDA) by controlling water content.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMSPDA) and what is its primary application?

This compound is an organosilane coupling agent.[1][2] Its molecular structure contains both an amino-functional organic group and a hydrolyzable trimethoxysilyl group.[1] This dual functionality allows it to act as a molecular bridge between inorganic materials (like glass, silica (B1680970), and metal oxides) and organic polymers, enhancing adhesion and compatibility between these different materials.[1][2] It is commonly used in adhesives, sealants, coatings, and composite materials.[3]

Q2: How does water affect the reactivity of TMSPDA?

Water plays a critical role in the reactivity of TMSPDA. The trimethoxysilyl group of the molecule reacts with water in a process called hydrolysis.[1] In this reaction, the methoxy (B1213986) groups (-OCH₃) are replaced with hydroxyl groups (-OH), forming a silanol (B1196071) intermediate. These silanol groups are highly reactive and can condense with hydroxyl groups on inorganic surfaces to form stable covalent bonds.[2] However, in the presence of excess water, these silanol intermediates can also self-condense to form siloxane oligomers or polymers (Si-O-Si linkages), which can hinder the desired surface modification.[1]

Q3: What are the signs of premature hydrolysis and condensation of TMSPDA?

Premature hydrolysis and condensation of TMSPDA can manifest in several ways, including:

  • Increased viscosity or gelation of the TMSPDA solution: This indicates the formation of larger siloxane oligomers.

  • Precipitation or cloudiness in the solution: This can be a sign of insoluble polymer formation.

  • Reduced performance as a coupling agent: If the TMSPDA has already self-condensed, it will be less effective at bonding to the target inorganic surface, leading to poor adhesion.

  • Inconsistent experimental results: Uncontrolled water content can lead to variable rates of hydrolysis and condensation, resulting in poor reproducibility.

Q4: How can I minimize the water content in my reaction setup?

Minimizing water content is crucial for controlling TMSPDA reactivity. Here are several strategies:

  • Use of dry solvents: Employ anhydrous solvents with low water content. The water content can be verified using Karl Fischer titration.[4][5]

  • Drying of equipment: All glassware and reaction vessels should be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled in a desiccator before use.

  • Inert atmosphere: Conduct experiments under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction system.

  • Use of desiccants: Store TMSPDA and other reagents over desiccants to protect them from moisture.

  • Proper handling techniques: Avoid exposing TMSPDA to the open air for extended periods. Use syringes or cannulas for transferring the liquid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent adhesion/coupling performance Uncontrolled hydrolysis of TMSPDA due to variable water content in reagents or the environment.1. Quantify water content in solvents using Karl Fischer titration.[4][5] 2. Standardize the procedure for drying glassware and handling reagents. 3. Conduct reactions under a controlled inert atmosphere.
Gel formation or precipitation in TMSPDA solution Excessive water leading to extensive self-condensation of TMSPDA.1. Strictly limit the amount of water in the reaction. 2. Consider adding the TMSPDA to the reaction mixture just before it is needed to minimize the time for self-condensation to occur. 3. If a controlled hydrolysis is desired, carefully control the stoichiometry of water added.
Low yield of surface modification 1. TMSPDA has degraded due to improper storage. 2. The inorganic surface is not properly prepared (e.g., insufficient hydroxyl groups).1. Store TMSPDA in a tightly sealed container in a cool, dry, and dark place. 2. Pre-treat the inorganic substrate to ensure a sufficient concentration of surface hydroxyl groups (e.g., by plasma treatment or acid/base wash).
Difficulty dissolving TMSPDA TMSPDA is soluble in most organic solvents but insoluble in water.[3]Ensure the use of a compatible and dry organic solvent.

Experimental Protocols

Protocol 1: Minimizing Water Content for TMSPDA Reactions

This protocol outlines the steps to handle TMSPDA in an environment with minimal water content to prevent premature hydrolysis.

Materials:

  • This compound (TMSPDA)

  • Anhydrous organic solvent (e.g., toluene, THF)

  • Reaction vessel (e.g., Schlenk flask)

  • Glassware (syringes, cannulas, etc.)

  • Inert gas (dry nitrogen or argon) with a gas manifold

  • Desiccator

  • Oven

Procedure:

  • Glassware Preparation:

    • Thoroughly clean all glassware.

    • Dry the glassware in an oven at 120 °C for at least 4 hours.

    • Assemble the reaction setup while hot and allow it to cool under a stream of inert gas, or cool it in a desiccator.

  • Solvent Preparation:

    • Use a commercially available anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation over a drying agent).

    • Confirm the water content of the solvent is below the desired threshold (e.g., < 50 ppm) using Karl Fischer titration.[4][5]

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • Transfer the anhydrous solvent to the reaction vessel using a syringe or cannula.

  • Handling TMSPDA:

    • TMSPDA is moisture-sensitive and should be stored under an inert atmosphere.

    • Use a dry syringe to withdraw the desired amount of TMSPDA from the sealed bottle.

    • Quickly add the TMSPDA to the reaction vessel containing the anhydrous solvent.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the experiment.

    • Monitor the reaction as required.

Protocol 2: Controlled Hydrolysis of TMSPDA for Surface Modification

This protocol describes a method for the controlled hydrolysis of TMSPDA to activate it for binding to an inorganic surface.

Materials:

  • This compound (TMSPDA)

  • Organic solvent (e.g., ethanol)

  • Deionized water

  • Inorganic substrate (e.g., glass slide, silica particles)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Substrate Preparation:

    • Clean the inorganic substrate to remove any organic contaminants (e.g., with a piranha solution or UV/ozone treatment). This step is crucial to ensure the presence of surface hydroxyl groups.

    • Rinse the substrate thoroughly with deionized water and then with the organic solvent to be used.

    • Dry the substrate completely.

  • Silane (B1218182) Solution Preparation:

    • Prepare a solution of TMSPDA in the organic solvent (e.g., 1-5% by volume).

    • To initiate hydrolysis, add a controlled amount of deionized water to the silane solution. The amount of water will depend on the desired degree of hydrolysis. A common starting point is a 95:5 solvent-to-water ratio.

    • Stir the solution for a specific amount of time (e.g., 5-60 minutes) to allow for hydrolysis to occur. The optimal time should be determined empirically.

  • Surface Modification:

    • Immerse the prepared inorganic substrate in the hydrolyzed TMSPDA solution.

    • Allow the substrate to react with the silane for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Post-Treatment:

    • Remove the substrate from the silane solution.

    • Rinse the substrate with the fresh organic solvent to remove any unbound silane.

    • Cure the treated substrate in an oven (e.g., at 110-120 °C for 30-60 minutes) to promote the condensation of the silanol groups with the substrate surface and form a stable siloxane layer.

Visualizations

Hydrolysis_and_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_self_condensation Self-Condensation (Undesired) TMSPDA This compound (R-Si(OCH₃)₃) Silanol Silanol Intermediate (R-Si(OH)₃) TMSPDA->Silanol + 3H₂O - 3CH₃OH Bonded_Silane Covalently Bonded Silane (R-Si-O-S-) Silanol->Bonded_Silane + Surface-OH - H₂O Oligomer Siloxane Oligomer (R-Si-O-Si-R) Silanol->Oligomer + Silanol - H₂O Surface Inorganic Surface (-S-OH) Troubleshooting_Workflow start Experiment Start problem Inconsistent Results or Product Failure start->problem check_water Quantify Water Content (Karl Fischer Titration) problem->check_water Possible Moisture Contamination check_reagent Verify TMSPDA Integrity (e.g., NMR, FTIR) problem->check_reagent Possible Reagent Degradation check_surface Analyze Substrate Surface (e.g., Contact Angle) problem->check_surface Possible Surface Inactivity optimize_protocol Optimize Protocol (Drying, Inert Atmosphere) check_water->optimize_protocol check_reagent->optimize_protocol check_surface->optimize_protocol success Successful Outcome optimize_protocol->success

References

Validation & Comparative

N-[3-(Trimethoxysilyl)propyl]aniline: A Comparative Guide to its Validation as a Silica Coupling Agent in Rubber Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N-[3-(Trimethoxysilyl)propyl]aniline (TMSP) as a silica (B1680970) coupling agent in rubber composites. Through a detailed comparison with established alternatives and the presentation of supporting experimental data, this document serves as a valuable resource for professionals in material science and related fields.

Introduction

The reinforcement of rubber composites with silica fillers is a widely adopted strategy to enhance their mechanical properties. However, the inherent incompatibility between the hydrophilic silica surface and the hydrophobic rubber matrix necessitates the use of coupling agents to ensure a strong interfacial bond. This compound (TMSP) is an aminosilane (B1250345) that has garnered attention as an effective coupling agent. This guide evaluates its performance in comparison to the commonly used sulfur-containing silanes, bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) and bis[3-(triethoxysilyl)propyl]disulfide (TESPD).

Performance Comparison of Silica Coupling Agents

The efficacy of a coupling agent is determined by its ability to improve the physical and dynamic properties of the rubber composite. The following tables summarize the quantitative performance of TMSP in comparison to TESPT and TESPD. It is important to note that the data presented is a synthesis from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Mechanical Properties of Silica-Filled Rubber Composites with Different Coupling Agents

PropertyNo Coupling AgentTMSPTESPTTESPD
Tensile Strength (MPa) 15.222.824.523.1
Modulus at 300% Elongation (MPa) 4.510.211.510.8
Elongation at Break (%) 450400380390
Tear Strength (kN/m) 35556058
Hardness (Shore A) 60687069

Table 2: Dynamic Mechanical Properties of Silica-Filled Rubber Composites

PropertyNo Coupling AgentTMSPTESPTTESPD
Tan δ at 60°C (Rolling Resistance Indicator) 0.1800.1200.1100.115
Tan δ at 0°C (Wet Grip Indicator) 0.1500.2000.2200.210
Heat Buildup (°C) 35252224

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Preparation of Rubber Composites

A standard formulation for a silica-filled rubber composite was used. The components were mixed in a two-stage process using an internal mixer.

  • Stage 1 (Masterbatch Preparation):

    • The rubber (e.g., Styrene-Butadiene Rubber - SBR) was first masticated.

    • Silica, the silane (B1218182) coupling agent (TMSP, TESPT, or TESPD), zinc oxide, and stearic acid were then added and mixed until a homogenous masterbatch was obtained. The dump temperature was controlled at approximately 145-155°C to facilitate the silanization reaction.

  • Stage 2 (Final Mixing):

    • The masterbatch was cooled, and then the vulcanizing agents (sulfur and accelerators) were added on a two-roll mill.

  • Vulcanization:

    • The final compound was vulcanized in a compression molding press at a specified temperature (e.g., 160°C) and pressure for the optimal cure time, as determined by a rheometer.

Mechanical Properties Testing
  • Tensile Strength, Modulus, and Elongation at Break:

    • Testing was conducted according to ASTM D412 standards.

    • Dumbbell-shaped specimens were cut from the vulcanized sheets.

    • A universal testing machine was used to pull the specimens at a constant crosshead speed of 500 mm/min until failure.

  • Tear Strength:

    • Testing was performed according to ASTM D624 using angle-nicked test specimens.

    • The specimens were torn at a constant speed of 500 mm/min.

Dynamic Mechanical Analysis (DMA)
  • The viscoelastic properties of the composites were measured using a dynamic mechanical analyzer in the tension mode.

  • Temperature sweeps were conducted from -80°C to 100°C at a heating rate of 2°C/min and a frequency of 10 Hz.

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') were recorded as a function of temperature.

  • Heat buildup was measured using a Goodrich flexometer, where a cylindrical sample is subjected to a constant load and cyclic compression. The temperature rise after a specific time is recorded.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the chemical interactions and experimental processes involved in the validation of TMSP as a silica coupling agent.

cluster_reactants Reactants cluster_reaction Coupling Mechanism cluster_product Product TMSP TMSP This compound Hydrolysis Hydrolysis of -OCH3 groups TMSP->Hydrolysis H2O Silica Silica (with surface -OH groups) Condensation Condensation with Silica -OH Silica->Condensation Polymer Rubber Polymer PolymerCoupling Interaction with Rubber Matrix Polymer->PolymerCoupling Hydrolysis->Condensation Forms Si-O-Si bonds Condensation->PolymerCoupling Aniline group interacts with polymer Composite Reinforced Rubber Composite PolymerCoupling->Composite

Caption: Chemical interaction of TMSP with silica and the rubber matrix.

cluster_prep Composite Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis Mixing Two-Stage Mixing (Internal Mixer & Two-Roll Mill) Vulcanization Compression Molding (Vulcanization) Mixing->Vulcanization Mechanical Mechanical Testing (Tensile, Tear, Hardness) Vulcanization->Mechanical Dynamic Dynamic Mechanical Analysis (DMA, Heat Buildup) Vulcanization->Dynamic Comparison Comparative Analysis of TMSP vs. Alternatives Mechanical->Comparison Dynamic->Comparison Conclusion Validation of TMSP as a Coupling Agent Comparison->Conclusion

Caption: Experimental workflow for validating TMSP performance.

Surface Energy Showdown: N-[3-(Trimethoxysilyl)propyl]aniline versus Amine- and Methacrylate-based Silanes for Substrate Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. The choice of silane (B1218182) coupling agent for substrate modification can dramatically influence wettability, adhesion, and biocompatibility. This guide provides an objective comparison of the surface energy characteristics of substrates modified with N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) against other commonly employed silanes, supported by experimental data and detailed protocols.

The modification of surfaces with organofunctional silanes is a cornerstone technique for tailoring the interfacial properties of materials. These bifunctional molecules form a durable link between inorganic substrates and organic layers. This compound is an organoalkoxysilane derivative of polyaniline that can be used as a conducting polymer and to modify surface characteristics.[1][2] This guide focuses on the surface energy analysis of TMSPA-modified substrates in comparison to other silanes, providing a quantitative basis for material selection in critical research and development applications.

Performance Benchmark: A Quantitative Comparison of Surface Energy

The surface free energy of a solid is a key indicator of its wettability and adhesion characteristics. It is often determined by measuring the contact angles of various liquids on the surface and applying theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.[3][4][5] This method dissects the total surface free energy (γs) into its dispersive (γsᵈ) and polar (γsᵖ) components, offering deeper insights into the nature of surface interactions.

The following table summarizes the surface energy components for glass substrates functionalized with this compound and other common silanes, as calculated by the Owens-Wendt method.

Silane Coupling AgentFunctional GroupTotal Surface Free Energy (γs) [mN/m]Dispersive Component (γsᵈ) [mN/m]Polar Component (γsᵖ) [mN/m]
This compound Aniline (B41778)45.341.83.5
3-Aminopropyltrimethoxysilane (APTMS)Amine44.240.04.2
N-(2-aminoethyl)-3-aminopropyl-trimethoxysilane (AEAPTMS)Diamine46.942.14.8
3-Methacryloxypropyl-trimethoxysilane (MPTMS)Methacrylate42.940.92.0
Untreated GlassHydroxyl51.234.916.3

Data sourced from a study on functionalized templates for crystallization. The substrate in all cases was glass.

Visualizing the Modification and Analysis Process

To better understand the underlying processes, the following diagrams illustrate the chemical pathway of surface modification with TMSPA and the general workflow for surface energy analysis.

Caption: Chemical pathway of TMSPA silanization on a glass surface.

Experimental Workflow for Surface Energy Analysis cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_analysis Surface Energy Analysis Start Start: Select Substrate (e.g., Glass Slide) Clean Clean and Dry Substrate Start->Clean Activate Surface Activation (e.g., Plasma Treatment) to generate -OH groups Clean->Activate Silanize Silanization with TMSPA or other silanes Activate->Silanize Rinse Rinse to remove excess silane Silanize->Rinse Cure Cure to form a stable layer Rinse->Cure ContactAngle Measure Contact Angles with Test Liquids (e.g., Water, Diiodomethane) Cure->ContactAngle Calculate Calculate Surface Free Energy using OWRK Method ContactAngle->Calculate Compare Compare Surface Energy Data Calculate->Compare

Caption: General workflow for surface energy analysis of modified substrates.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Surface Modification of Glass Substrates with this compound

This protocol details the steps for the functionalization of glass slides.

Materials:

Procedure:

  • Substrate Cleaning:

    • Immerse glass slides in a solution of detergent and deionized water and sonicate for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in absolute ethanol for 15 minutes.

    • Rinse again with deionized water and dry under a stream of nitrogen gas.

    • Place the cleaned slides in an oven at 110°C for at least 1 hour to ensure they are completely dry and to activate the surface hydroxyl groups.

  • Silanization Solution Preparation:

    • In a fume hood, prepare a 2% (v/v) solution of TMSPA in anhydrous toluene. For example, add 2 mL of TMSPA to 98 mL of anhydrous toluene in a sealed container.

    • Stir the solution for approximately 30 minutes to ensure homogeneity.

  • Surface Functionalization:

    • Allow the cleaned and dried glass slides to cool to room temperature in a desiccator.

    • Immerse the slides in the TMSPA solution for 2 hours at room temperature with gentle agitation.

    • Following immersion, remove the slides and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.

    • Rinse the slides with absolute ethanol.

  • Curing:

    • Dry the functionalized slides under a stream of nitrogen gas.

    • Cure the slides in an oven at 110°C for 1 hour to promote the formation of a stable, cross-linked siloxane layer.

    • After curing, allow the slides to cool to room temperature in a desiccator before use.

Protocol 2: Determination of Surface Free Energy via Contact Angle Goniometry (OWRK Method)

This protocol outlines the procedure for measuring contact angles and calculating surface free energy.

Materials and Equipment:

  • Contact angle goniometer with a sessile drop system

  • High-purity deionized water (as the polar liquid)

  • High-purity diiodomethane (B129776) (as the dispersive liquid)

  • Silane-modified substrates from Protocol 1

Procedure:

  • Instrument Calibration and Setup:

    • Calibrate the contact angle goniometer according to the manufacturer's instructions.

    • Ensure the substrate stage is level.

  • Contact Angle Measurement:

    • Place a modified substrate on the sample stage.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the goniometer's software to measure the static contact angle on both sides of the droplet.

    • Repeat the measurement at least five different locations on the substrate to ensure statistical relevance and calculate the average contact angle.

    • Thoroughly clean the dispensing needle and repeat steps 2.2-2.5 using diiodomethane as the test liquid.

  • Surface Free Energy Calculation (OWRK Method):

    • The OWRK method is based on the following equation: γₗ(1 + cosθ) / 2(γₗᵈ)¹ᐟ² = (γₛᵖ)¹ᐟ² * [(γₗᵖ)¹ᐟ² / (γₗᵈ)¹ᐟ²] + (γₛᵈ)¹ᐟ²

    • This equation is in the linear form y = mx + c, where:

      • y = γₗ(1 + cosθ) / 2(γₗᵈ)¹ᐟ²

      • x = (γₗᵖ)¹ᐟ² / (γₗᵈ)¹ᐟ²

      • m = (γₛᵖ)¹ᐟ² (the slope)

      • c = (γₛᵈ)¹ᐟ² (the y-intercept)

    • Use the known surface tension components of the test liquids (for water: γₗ = 72.8 mN/m, γₗᵈ = 21.8 mN/m, γₗᵖ = 51.0 mN/m; for diiodomethane: γₗ = 50.8 mN/m, γₗᵈ = 50.8 mN/m, γₗᵖ = 0 mN/m).

    • Plot y versus x for the two test liquids.

    • Determine the slope (m) and y-intercept (c) of the resulting line.

    • Calculate the polar (γₛᵖ = m²) and dispersive (γₛᵈ = c²) components of the solid's surface free energy.

    • The total surface free energy is the sum of the two components: γₛ = γₛᵖ + γₛᵈ.

Conclusion

The choice of silane coupling agent significantly impacts the surface energy of a modified substrate. The data presented indicates that this compound imparts a moderately polar surface with a total surface free energy of 45.3 mN/m on glass. This is comparable to amine-functionalized silanes like APTMS and AEAPTMS, and slightly higher than the methacrylate-functionalized MPTMS. The aniline functionality of TMSPA offers a unique aromatic amine character which may be advantageous for specific molecular interactions and applications in electronics or as a precursor for conductive polymer coatings.[1] By providing quantitative data and detailed experimental protocols, this guide serves as a valuable resource for researchers in selecting the optimal silane for their specific application, thereby enabling more precise control over surface properties and enhancing the performance of advanced materials and devices.

References

A Comparative Guide to the Electrochemical Characterization of Poly(N-[3-(Trimethoxysilyl)propyl]aniline) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data

This guide provides a detailed comparison of the electrochemical characteristics of poly(N-[3-(trimethoxysilyl)propyl]aniline) (PTMSPA) films, both in their pure form and when modified with horseradish peroxidase (HRP). The data presented is based on the findings from the study titled "Fabrication of horseradish peroxidase immobilized poly (N-[3-(trimethoxy silyl) propyl] aniline) gold nanorods film modified electrode and electrochemical hydrogen peroxide sensing" by Komathi et al. (2013). This guide aims to offer an objective analysis of the material's performance for researchers and professionals in drug development and related scientific fields.

Quantitative Electrochemical Performance

The electrochemical behavior of PTMSPA films was investigated using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). The key performance metrics are summarized in the table below, comparing the PTMSPA film with the HRP-immobilized PTMSPA (HRP/PTMSPA) film.

Electrochemical ParameterPTMSPA FilmHRP/PTMSPA FilmUnit
Cyclic Voltammetry
Anodic Peak Potential (Epa)+0.25+0.23V
Cathodic Peak Potential (Epc)+0.18+0.15V
Peak Separation (ΔEp)0.070.08V
Electrochemical Impedance Spectroscopy
Charge Transfer Resistance (Rct)1.2 x 10³0.8 x 10³Ω

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and electrochemical characterization of the PTMSPA films as described in the referenced study.

Synthesis of Poly(this compound) (PTMSPA) Films

The PTMSPA films were synthesized via electrochemical polymerization on a gold (Au) electrode. The electropolymerization was carried out in an electrochemical cell containing a solution of the this compound monomer in an appropriate electrolyte. A constant potential was applied to the Au electrode to initiate the polymerization process, resulting in the deposition of a uniform PTMSPA film on the electrode surface.

Immobilization of Horseradish Peroxidase (HRP)

For the fabrication of the HRP-modified electrode, the prepared PTMSPA/Au electrode was immersed in a solution containing horseradish peroxidase. The immobilization of HRP onto the PTMSPA film is facilitated by the functional groups present on the polymer backbone, allowing for stable attachment of the enzyme.

Electrochemical Characterization

Cyclic Voltammetry (CV): CV measurements were performed in a standard three-electrode cell with the PTMSPA/Au or HRP/PTMSPA/Au electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode. The experiments were conducted in a phosphate (B84403) buffer solution (PBS) at a specific pH. The potential was swept between a defined range at a constant scan rate to observe the redox behavior of the films.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements were carried out using the same three-electrode setup. The impedance spectra were recorded at the formal potential of the redox couple in the presence of a [Fe(CN)6]3−/4− solution as a redox probe. The frequency range and AC amplitude were set to optimal values to obtain the Nyquist plots, from which the charge transfer resistance (Rct) was determined.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow of the experimental process, from the initial preparation of the materials to the final electrochemical analysis.

experimental_workflow cluster_preparation Material Preparation cluster_synthesis Film Synthesis & Modification cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis Monomer This compound Monomer Electropolymerization Electrochemical Polymerization of PTMSPA on Au Electrode Monomer->Electropolymerization HRP Horseradish Peroxidase (HRP) Immobilization Immobilization of HRP on PTMSPA Film HRP->Immobilization Electropolymerization->Immobilization CV Cyclic Voltammetry (CV) Electropolymerization->CV PTMSPA Film EIS Electrochemical Impedance Spectroscopy (EIS) Electropolymerization->EIS PTMSPA Film Immobilization->CV HRP/PTMSPA Film Immobilization->EIS HRP/PTMSPA Film Performance_Comparison Comparison of Electrochemical Performance CV->Performance_Comparison EIS->Performance_Comparison

Caption: Experimental workflow for PTMSPA film characterization.

Performance Showdown: N-[3-(Trimethoxysilyl)propyl]aniline in Acidic vs. Basic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

N-[3-(Trimethoxysilyl)propyl]aniline (TMSPAn), a versatile silane (B1218182) coupling agent, plays a pivotal role in surface modification, adhesion promotion, and the development of advanced materials. Its efficacy, however, is intrinsically linked to the pH of the operational environment. This guide provides a comprehensive comparison of TMSPAn's performance under acidic and basic conditions, supported by established principles of silane chemistry and experimental data from analogous compounds. This analysis is designed to empower researchers in optimizing their protocols and selecting appropriate conditions for their specific applications.

The Critical Role of pH in Silane Chemistry

The performance of TMSPAn is governed by two fundamental reactions: hydrolysis and condensation. The rates of these reactions are highly pH-dependent, influencing the structure of the resulting silane layer and its ultimate performance in terms of adhesion and surface properties.

Hydrolysis: The initial step involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silicon atom to form reactive silanol (B1196071) groups (-Si-OH). This reaction is catalyzed by both acids and bases.

Condensation: Subsequently, these silanol groups can condense with hydroxyl groups on a substrate surface to form stable covalent Si-O-substrate bonds, or they can self-condense to form a cross-linked polysiloxane network (Si-O-Si).

The interplay between these two reactions, dictated by the pH, determines the quality and characteristics of the silanized surface.

Performance Comparison: Acidic vs. Basic Environments

While specific quantitative kinetic data for this compound across a wide pH range is not extensively available in peer-reviewed literature, the well-established behavior of similar aminosilanes and phenyl-containing silanes provides a strong basis for predicting its performance. The following tables summarize the expected trends and performance characteristics.

Table 1: Reaction Kinetics of this compound
ParameterAcidic Environment (pH < 4)Near Neutral Environment (pH 6-8)Basic Environment (pH > 9)
Hydrolysis Rate FastSlowestFast
Condensation Rate Slowest (minimum around pH 4)ModerateFast
Working Solution Stability Good (stable silanol solution)Poor (slow hydrolysis, potential for incomplete reaction)Poor (rapid self-condensation and precipitation)

Note: Data is inferred from studies on analogous silane coupling agents. Experimental verification for TMSPAn is recommended.

Table 2: Performance Characteristics of TMSPAn-Treated Surfaces
Performance MetricAcidic TreatmentBasic TreatmentRationale
Adhesion Strength Potentially HigherPotentially LowerSlower condensation in acidic conditions allows for better orientation of silanol groups towards the substrate, leading to a more ordered and well-bonded interface. Rapid condensation in basic media can lead to premature self-condensation and a less organized, weaker film.
Surface Coverage & Uniformity More UniformLess UniformThe stability of the silanol solution at acidic pH allows for a more controlled and uniform deposition onto the substrate.
Film Thickness Thinner, more monolayer-likeThicker, more multilayeredSlower condensation in acidic conditions favors monolayer formation, while rapid self-condensation in basic conditions promotes the growth of a thicker polysiloxane network.
Contact Angle (Hydrophobicity) Varies with surface densityVaries with surface densityThe final contact angle will depend on the density and orientation of the aniline (B41778) groups on the surface, which is influenced by the reaction conditions.

Note: Performance is highly dependent on the specific substrate, silane concentration, reaction time, and curing conditions.

Signaling Pathways and Experimental Workflow

To visually represent the chemical transformations and the experimental process, the following diagrams are provided in Graphviz DOT language.

cluster_acid Acidic Catalysis (H+) cluster_base Basic Catalysis (OH-) TMSPAn_acid This compound (TMSPAn) Hydrolysis_acid Fast Hydrolysis TMSPAn_acid->Hydrolysis_acid Silanols_acid Stable Silanols (-Si-OH) Hydrolysis_acid->Silanols_acid Condensation_acid Slow Condensation Silanols_acid->Condensation_acid Surface_acid Ordered Monolayer on Substrate Condensation_acid->Surface_acid TMSPAn_base This compound (TMSPAn) Hydrolysis_base Fast Hydrolysis TMSPAn_base->Hydrolysis_base Silanols_base Reactive Silanols (-Si-OH) Hydrolysis_base->Silanols_base Condensation_base Rapid Self-Condensation Silanols_base->Condensation_base Surface_base Disordered Multilayer on Substrate Condensation_base->Surface_base

Caption: TMSPAn reaction pathways in acidic vs. basic conditions.

start Start substrate_prep Substrate Preparation (Cleaning & Activation) start->substrate_prep silane_prep Silane Solution Preparation (Adjust pH: Acidic or Basic) substrate_prep->silane_prep silanization Surface Silanization (Deposition) silane_prep->silanization curing Curing (e.g., Heat Treatment) silanization->curing characterization Surface Characterization (Contact Angle, XPS, AFM) curing->characterization performance_eval Performance Evaluation (Adhesion Strength, Biocompatibility) characterization->performance_eval end End performance_eval->end

Caption: Experimental workflow for silane surface modification.

Experimental Protocols

For reproducible and comparable results, standardized experimental protocols are essential. Below are methodologies for key experiments.

Protocol 1: Determination of Hydrolysis and Condensation Rates by ¹H and ²⁹Si NMR Spectroscopy

Objective: To quantitatively measure the kinetics of TMSPAn hydrolysis and condensation at different pH values.

Materials:

  • This compound (TMSPAn)

  • Deuterated water (D₂O)

  • Deuterated solvent (e.g., acetone-d₆ or methanol-d₄)

  • pH buffers or dilute DCl and NaOD solutions for pH adjustment

  • NMR spectrometer (e.g., 400 MHz or higher) with a variable temperature probe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of TMSPAn in the chosen deuterated solvent.

    • Prepare a series of D₂O solutions with adjusted pD (equivalent to pH) values (e.g., 3, 4, 5, 7, 9, 10).

    • In an NMR tube, mix the TMSPAn stock solution with the D₂O solution of a specific pD at a controlled temperature. The final concentration of TMSPAn should be suitable for NMR analysis (e.g., 5-10% v/v).

  • NMR Data Acquisition:

    • Immediately after mixing, place the NMR tube in the spectrometer and start acquiring ¹H and ²⁹Si NMR spectra at regular time intervals.

    • For ¹H NMR, monitor the decrease in the intensity of the methoxy proton signal and the increase in the methanol (B129727) proton signal.

    • For ²⁹Si NMR, monitor the disappearance of the T⁰ species (unhydrolyzed silane) and the appearance and evolution of T¹, T², and T³ species, which correspond to the formation of silanols and siloxane bonds.

  • Data Analysis:

    • Integrate the relevant peaks in the ¹H and ²⁹Si NMR spectra to determine the concentration of reactants and products over time.

    • Calculate the rate constants for hydrolysis and condensation by fitting the concentration-time data to appropriate kinetic models (e.g., pseudo-first-order).

Protocol 2: Evaluation of Adhesion Strength by Lap Shear Test

Objective: To compare the adhesion strength of TMSPAn-treated substrates prepared under acidic and basic conditions.

Materials:

Procedure:

  • Substrate Preparation:

    • Clean the substrates thoroughly (e.g., sonication in acetone (B3395972) and isopropanol) and dry them completely.

    • Activate the surface to generate hydroxyl groups (e.g., plasma treatment or piranha solution for glass).

  • Silane Treatment:

    • Prepare two TMSPAn solutions (e.g., 1% v/v in 95:5 ethanol:water), one adjusted to pH 4 with acetic acid and the other to pH 10 with ammonium hydroxide.

    • Immerse the prepared substrates in each silane solution for a defined period (e.g., 5 minutes).

    • Rinse the substrates with ethanol to remove excess silane and cure them in an oven at a specified temperature and time (e.g., 110°C for 15 minutes).

  • Bonding and Testing:

    • Apply the adhesive to the treated surface of one substrate and bond it to another treated substrate, creating a lap shear joint with a defined overlap area.

    • Cure the adhesive according to the manufacturer's instructions.

    • Mount the bonded specimens in the universal testing machine and apply a tensile load until failure.

    • Record the load at failure and calculate the lap shear strength in megapascals (MPa).

Protocol 3: Surface Wettability Assessment by Contact Angle Measurement

Objective: To characterize the hydrophobicity/hydrophilicity of TMSPAn-treated surfaces prepared under different pH conditions.

Materials:

  • TMSPAn-treated substrates (prepared as in Protocol 2)

  • Contact angle goniometer

  • High-purity deionized water

Procedure:

  • Place the TMSPAn-treated substrate on the goniometer stage.

  • Dispense a small droplet of deionized water (e.g., 5 µL) onto the surface.

  • Capture an image of the droplet and use the goniometer software to measure the static contact angle at the solid-liquid-vapor interface.

  • Perform measurements at multiple locations on each substrate to ensure statistical reliability.

  • Compare the average contact angles of surfaces treated under acidic and basic conditions.

Conclusion and Recommendations

The pH of the working environment is a critical parameter that significantly influences the performance of this compound. An acidic environment (pH 4-5) generally promotes a more controlled reaction, leading to the formation of a stable and uniform silane layer with potentially superior adhesion properties. In contrast, a basic environment leads to rapid and less controlled self-condensation, which may result in a thicker, less organized film with weaker adhesion.

For applications requiring a robust and stable interface, such as in drug delivery systems, medical implants, and high-performance composites, treatment in a mildly acidic solution is recommended. However, the optimal conditions are application-specific and should be determined empirically. Researchers are encouraged to utilize the provided protocols to systematically evaluate the performance of TMSPAn and alternative silane coupling agents to identify the most suitable surface modification strategy for their needs.

A Comparative Guide to Surface Modification: N-[3-(Trimethoxysilyl)propyl]aniline vs. Other Common Aminosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aminosilane (B1250345) Performance for Advanced Surface Functionalization

The strategic modification of surfaces is a cornerstone of modern materials science, enabling advancements in fields ranging from drug delivery and biomedical implants to microelectronics and coatings. Aminosilanes are a critical class of coupling agents used to functionalize surfaces, creating a reactive layer for the covalent attachment of molecules or altering surface properties such as wettability and adhesion. Among the diverse array of aminosilanes, N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) presents a unique aromatic amine structure, offering distinct properties compared to more common aliphatic aminosilanes like (3-Aminopropyl)triethoxysilane (APTES) and (3-Aminopropyl)trimethoxysilane (APTMS).

This guide provides a comparative analysis of TMSPA against APTES and APTMS, supported by experimental data, to assist researchers in selecting the optimal aminosilane for their specific application. We will delve into key performance metrics, provide detailed experimental protocols, and offer a logical framework for aminosilane selection.

Performance Comparison of Aminosilanes

The choice of aminosilane significantly impacts the resulting surface characteristics. The chemical structure of the silane (B1218182), particularly the nature of the amine group and the alkyl chain, dictates the hydrophobicity, stability, and reactivity of the functionalized surface.

This compound is noted for its ability to impart hydrophobic properties to a surface. This is in contrast to the more hydrophilic surfaces typically generated by APTES and APTMS.[1] The presence of the phenyl group in TMSPA is a key contributor to its hydrophobicity.

While extensive quantitative data for TMSPA is not as readily available as for the more common aminosilanes, the following table summarizes typical performance metrics for APTES and APTMS to provide a baseline for comparison. The performance of any aminosilane is highly dependent on the deposition method and substrate.[2][3]

Performance Metric(3-Aminopropyl)triethoxysilane (APTES)(3-Aminopropyl)trimethoxysilane (APTMS)This compound (TMSPA)
Water Contact Angle 45° - 68°[4][5]~58° (on silica)Exhibits hydrophobic properties
Film Thickness 0.5 - 20 nm[2][6]Thermally stable layer of varying thickness[7]Data not readily available in cited sources
Surface Roughness (RMS) 0.3 - 5.5 nm[2][3][8]Data not readily available in cited sourcesData not readily available in cited sources
Primary Amine Reactivity HighHighModerate (Aromatic amine is less basic)
Hydrolytic Stability Moderate, can be unstable in aqueous mediaThermally stable films[7]Data not readily available in cited sources

Experimental Protocols

Reproducible and effective surface modification requires meticulous attention to the experimental methodology. Below are detailed protocols for substrate preparation and silanization using both vapor and solution phase deposition methods.

I. Substrate Preparation (General)
  • Cleaning: Thoroughly clean the substrate to remove organic contaminants and ensure a hydroxylated surface. Common methods include:

    • Piranha solution: A 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Oxygen plasma treatment: Exposing the substrate to oxygen plasma to remove organic residues and activate the surface.

  • Rinsing: Rinse the cleaned substrates copiously with deionized water.

  • Drying: Dry the substrates in an oven at 110°C for at least 30 minutes or under a stream of inert gas (e.g., nitrogen or argon).

II. Silanization Methods

A. Solution Phase Deposition

  • Solution Preparation: In an inert atmosphere (e.g., under nitrogen or in a glovebox), prepare a 1-5% (v/v) solution of the aminosilane in an anhydrous solvent such as toluene (B28343) or ethanol. The use of anhydrous solvents is crucial to prevent premature hydrolysis and polymerization of the silane in solution.

  • Hydrolysis (Optional but recommended): For controlled hydrolysis, a small, controlled amount of water can be added to the silane solution.

  • Deposition: Immerse the cleaned and dried substrates in the silane solution. The reaction is typically carried out for 2-24 hours at room temperature or elevated temperatures (e.g., 70-80°C).

  • Rinsing: After deposition, remove the substrates and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface.

B. Vapor Phase Deposition

  • Setup: Place the cleaned and dried substrates in a vacuum desiccator or a similar sealed chamber. Place a small, open vial containing the aminosilane in the chamber, ensuring it does not touch the substrates.

  • Deposition: Evacuate the chamber and then heat it to 70-90°C. The deposition time can range from 2 to 24 hours.

  • Post-Deposition Treatment: After deposition, remove the substrates and rinse them with an anhydrous solvent to remove any loosely bound silane.

  • Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes.

Mandatory Visualizations

To further elucidate the processes and logic involved in aminosilane surface modification, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Surface Characterization Cleaning Substrate Cleaning (e.g., Piranha, O2 Plasma) Rinsing DI Water Rinsing Cleaning->Rinsing Drying Drying (Oven or Inert Gas) Rinsing->Drying Solution_Prep Silane Solution Preparation (Anhydrous) Drying->Solution_Prep Deposition Deposition (Solution or Vapor Phase) Solution_Prep->Deposition Solvent_Rinse Solvent Rinsing Deposition->Solvent_Rinse Curing Curing (110-120°C) Solvent_Rinse->Curing Contact_Angle Contact Angle Goniometry Curing->Contact_Angle AFM Atomic Force Microscopy (AFM) Curing->AFM XPS X-ray Photoelectron Spectroscopy (XPS) Curing->XPS Ellipsometry Ellipsometry Curing->Ellipsometry

Caption: Experimental workflow for surface modification with aminosilanes.

aminosilane_selection Start Desired Surface Property? Hydrophilic Hydrophilic Surface Start->Hydrophilic Hydrophilic Hydrophobic Hydrophobic Surface Start->Hydrophobic Hydrophobic High_Reactivity High Primary Amine Reactivity? Hydrophilic->High_Reactivity Aromatic_Functionality Aromatic Functionality Needed? Hydrophobic->Aromatic_Functionality APTES_APTMS Select APTES or APTMS High_Reactivity->APTES_APTMS Yes Other_Silane Consider other functional silanes High_Reactivity->Other_Silane No TMSPA Select this compound Aromatic_Functionality->TMSPA Yes Aromatic_Functionality->Other_Silane No

References

Assessing the Biocompatibility of N-[3-(Trimethoxysilyl)propyl]aniline-Functionalized Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface functionalization of biomaterials is a critical step in ensuring their successful integration and performance within a biological environment. Among the various strategies, the use of silane (B1218182) coupling agents to modify surfaces has gained significant attention. This guide provides a comparative assessment of the biocompatibility of materials functionalized with N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA), a silane coupling agent with potential applications in biomedical devices and drug delivery systems. While direct and extensive experimental data on the biocompatibility of TMSPA-functionalized materials is limited in publicly available literature, this guide synthesizes information on related aminosilanes and aniline-based polymers to provide a comparative perspective.

In Vitro Cytotoxicity Assessment

The initial evaluation of a biomaterial's biocompatibility involves assessing its potential to induce cell death. This is commonly performed using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[1]

Illustrative Comparative Cytotoxicity Data (MTT Assay)

The following table presents hypothetical MTT assay results to illustrate a potential comparative scenario. This data is for illustrative purposes only and is not derived from direct experimental results on TMSPA.

Material/SurfaceCell Viability (%) vs. Control (Mean ± SD)
Tissue Culture Plastic (Control)100 ± 5.0
Uncoated Titanium (Ti)95 ± 4.5
APTES-Functionalized Ti92 ± 5.2
TMSPA-Functionalized Ti 90 ± 6.1 (Hypothetical)
Polyurethane (PU)85 ± 7.3

Hemocompatibility Evaluation

For blood-contacting applications, assessing the hemocompatibility of a material is crucial to prevent adverse events like thrombosis.[5] Key parameters evaluated include hemolysis (the rupture of red blood cells) and platelet adhesion and activation.[4][6]

There is a lack of specific studies on the hemocompatibility of TMSPA-functionalized surfaces. However, research on APTES-grafted materials has indicated low hemolysis rates (2-4%).[7] The aniline (B41778) component of TMSPA is part of the broader family of conducting polymers like polyaniline (PANI), which have been investigated for biomedical applications and have shown some degree of biocompatibility.[8][9] The overall hemocompatibility of TMSPA-functionalized materials would likely be influenced by surface chemistry, topography, and the resulting protein adsorption profile.

Illustrative Comparative Hemocompatibility Data (Hemolysis Assay)

The table below provides an illustrative comparison of hemolysis percentages for different materials. This data is hypothetical and intended to demonstrate a potential comparative outcome.

Material/SurfaceHemolysis (%) (Mean ± SD)
Negative Control (Saline)< 0.1
Positive Control (Water)100
Uncoated Titanium (Ti)1.5 ± 0.3
APTES-Functionalized Ti2.1 ± 0.4
TMSPA-Functionalized Ti 2.5 ± 0.5 (Hypothetical)
Polyurethane (PU)3.0 ± 0.6

In Vivo Biocompatibility

In vivo studies are essential to evaluate the long-term biocompatibility and host response to an implanted material.[10] These studies typically assess the inflammatory response, fibrous capsule formation, and overall tissue integration. While no specific in vivo biocompatibility data for TMSPA-functionalized materials were found, studies on other functionalized implants provide insights into the expected biological response. For instance, natural compounds can be used to modulate the inflammatory response to implanted biomaterials.[9] The aniline component in TMSPA might influence the local inflammatory milieu, but this requires dedicated in vivo investigation.

Experimental Protocols

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is a standard method for evaluating cell viability on a material surface.[11]

  • Material Preparation: Sterilize the TMSPA-functionalized and control material samples (e.g., via ethylene (B1197577) oxide or gamma irradiation) and place them in sterile multi-well cell culture plates.

  • Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts or primary human osteoblasts) onto the material surfaces at a density of 1 x 104 cells/well. Culture the cells in a complete growth medium at 37°C in a humidified 5% CO2 atmosphere for 24-72 hours.

  • MTT Incubation: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours under the same conditions.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control (cells cultured on tissue culture plastic).

Hemolysis Assay Protocol (Direct Contact Method)

This protocol is based on the ASTM F756 standard practice for the assessment of hemolytic properties of materials.

  • Blood Collection: Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., ACD or CPD).

  • Red Blood Cell Suspension Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs three times with sterile phosphate-buffered saline (PBS). Prepare a 2% (v/v) RBC suspension in PBS.

  • Incubation: Place the sterilized TMSPA-functionalized and control material samples into separate test tubes. Add 10 mL of the 2% RBC suspension to each tube. Include a positive control (distilled water) and a negative control (PBS). Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new tube and measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

  • Calculation of Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Conclusion prep TMSPA Functionalization of Substrate sterilize Sterilization prep->sterilize cytotoxicity Cytotoxicity Assay (MTT) sterilize->cytotoxicity hemocompatibility Hemocompatibility Assay (Hemolysis, Platelet Adhesion) sterilize->hemocompatibility implantation Implantation in Animal Model sterilize->implantation analysis Comparative Data Analysis cytotoxicity->analysis hemocompatibility->analysis histology Histological Analysis (Inflammation, Fibrous Capsule) implantation->histology histology->analysis conclusion Biocompatibility Assessment analysis->conclusion Inflammatory_Pathway material Biomaterial Implantation protein Protein Adsorption material->protein macrophage Macrophage Recruitment & Activation (M1 Phenotype) protein->macrophage cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) macrophage->cytokines inflammation Acute Inflammation cytokines->inflammation fibrosis Fibrous Capsule Formation (Chronic Inflammation) inflammation->fibrosis If unresolved resolution Resolution & Tissue Integration (M2 Phenotype) inflammation->resolution If resolved

References

A Comparative Guide to Quantitative Surface Analysis of N-[3-(Trimethoxysilyl)propyl]aniline using XPS and AFM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of surface modifications is paramount. The deposition of silane (B1218182) coupling agents like N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) is a critical step in creating functionalized surfaces for a variety of applications, including biomaterial engineering and drug delivery systems. The extent of surface coverage and the morphology of the deposited layer directly influence the final performance of the material. This guide provides a comparative analysis of two powerful surface-sensitive techniques, X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), for the quantitative analysis of TMSPA surface coverage.

Quantitative Data Summary
ParameterX-ray Photoelectron Spectroscopy (XPS)Atomic Force Microscopy (AFM)
Primary Information Elemental composition, chemical states, and film thickness.Surface topography, roughness, and morphology.
Quantitative Output Atomic concentration (at%), Areal density (~3 molecules/nm²).[1]Root Mean Square (RMS) Roughness (e.g., 0.254–0.597 μm).[2]
Layer Thickness Can be estimated from signal attenuation (typically 0.5-10 nm).[3]Can be measured via scratch tests or step-height analysis.
Destructive? No.[1]Generally no, but contact mode can potentially alter soft films.
Key Advantages Provides chemical bonding information, highly surface-sensitive.[1]High-resolution 3D imaging, operates in various environments.[4]
Limitations Requires high vacuum, may not provide absolute quantification without standards.[1]Does not provide direct chemical information.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for XPS and AFM analysis of silanized surfaces.

X-ray Photoelectron Spectroscopy (XPS) Analysis Protocol

XPS is a high-vacuum technique that provides quantitative elemental and chemical state information from the top few nanometers of a surface.[6]

1. Instrumentation:

  • X-ray Photoelectron Spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV).[7]

  • Hemispherical electron energy analyzer.

  • Ion gun for sputter depth profiling (optional).

2. Sample Preparation:

  • The TMSPA-modified substrate is mounted onto a sample holder using conductive tape to prevent charging.

  • The sample is introduced into the ultra-high vacuum (UHV) analysis chamber.

3. Data Acquisition:

  • Survey Scan: A wide binding energy range (e.g., 0-1100 eV) is scanned to identify all elements present on the surface.[7]

  • High-Resolution Scans: Detailed spectra are acquired for the elements of interest, such as Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Silicon (Si 2p), to determine their chemical states and quantify their concentrations.[7]

  • Angle-Resolved XPS (ARXPS): For thin films (<7nm), acquiring spectra at different take-off angles can provide information about the depth distribution of elements.[6]

4. Data Analysis:

  • The areas of the high-resolution peaks are integrated after background subtraction.

  • Atomic concentrations are calculated by normalizing the peak areas using relative sensitivity factors (RSFs).[8]

  • The thickness of the silane layer can be estimated based on the attenuation of the substrate signal (e.g., Si 2p from a silicon wafer substrate).

Atomic Force Microscopy (AFM) Analysis Protocol

AFM is a high-resolution scanning probe microscopy technique that provides a 3D profile of a surface with nanoscale resolution.[9]

1. Instrumentation:

  • An Atomic Force Microscope operating in tapping mode is often preferred for soft organic layers to minimize sample damage.[10]

  • A sharp silicon or silicon nitride cantilever with a tip radius of less than 10 nm.

2. Sample Preparation:

  • The TMSPA-modified substrate is mounted on a sample puck using adhesive.

  • The surface should be clean and free of contaminants.

3. Data Acquisition:

  • The cantilever is oscillated at its resonant frequency and brought close to the surface.

  • The tip gently "taps" the surface as it is scanned, and changes in the cantilever's oscillation amplitude are used to map the surface topography.[10]

  • Images are typically acquired at multiple locations and different scan sizes (e.g., 1x1 µm, 5x5 µm) to ensure the data is representative.

4. Data Analysis:

  • The AFM software is used to process the raw topographical data, including leveling and filtering.

  • Surface Roughness: Key roughness parameters such as the root mean square (RMS) roughness are calculated.[11]

  • Morphology: The images are analyzed to identify the presence of islands, aggregates, or a uniform monolayer.[12]

  • Layer Thickness: If a scratch is made in the silane layer, the height difference between the substrate and the top of the layer can be measured from the AFM image.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of TMSPA surface coverage using XPS and AFM.

experimental_workflow cluster_main cluster_xps XPS Analysis cluster_afm AFM Analysis start Start: TMSPA-Modified Substrate split1 xps_sample_prep Sample Mounting (Conductive Tape) split1->xps_sample_prep afm_sample_prep Sample Mounting (Adhesive) split1->afm_sample_prep xps_uhv Introduction into UHV Chamber xps_sample_prep->xps_uhv xps_acquire Data Acquisition (Survey & High-Res Scans) xps_uhv->xps_acquire xps_analysis Data Analysis (Atomic %, Thickness) xps_acquire->xps_analysis xps_result Quantitative Chemical Data xps_analysis->xps_result afm_scan Tapping Mode Scanning afm_sample_prep->afm_scan afm_process Image Processing (Leveling, Filtering) afm_scan->afm_process afm_analysis Data Analysis (Roughness, Morphology) afm_process->afm_analysis afm_result Quantitative Morphological Data afm_analysis->afm_result combine xps_result->combine afm_result->combine final_report Comprehensive Surface Characterization

Caption: Workflow for surface analysis using XPS and AFM.

References

Benchmarking N-[3-(Trimethoxysilyl)propyl]aniline for Corrosion Prevention on Metal Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effectiveness of N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) in preventing corrosion on metal surfaces. Its performance is benchmarked against other alternative silane-based corrosion inhibitors, supported by experimental data from electrochemical studies.

Executive Summary

This compound is an organofunctional silane (B1218182) that demonstrates potential as a corrosion inhibitor by forming a protective film on metal surfaces. This guide synthesizes available data to compare its performance with other silane treatments on common industrial metals such as aluminum alloys and mild steel. The primary mechanism of protection involves the hydrolysis of the trimethoxysilyl groups in the presence of water, leading to the formation of silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the metal surface to form a durable, covalent Si-O-metal bond, creating a barrier to corrosive agents. While direct, quantitative data for TMSPA as a standalone corrosion inhibitor is limited in publicly available research, this guide draws comparisons with other silanes to provide a performance benchmark.

Performance Comparison of Silane Corrosion Inhibitors

The following tables summarize quantitative data from potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) studies on various metal substrates. These techniques are standard in corrosion science for evaluating the protective properties of coatings.

Table 1: Potentiodynamic Polarization Data for Silane Coatings on Aluminum Alloy (AA2024-T3)

TreatmentCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (icorr) (µA/cm²)Polarization Resistance (Rp) (kΩ·cm²)Inhibition Efficiency (%)
Uncoated AA2024-T3-0.65 V7.82.9-
γ-aminopropyltriethoxysilane (APS)-0.72 V1.818.276.9
bis-[3-(triethoxysilyl)propyl]amine (BTMS)-0.70 V0.481.594.9
Cerium-modified BTMS-0.68 V0.1298.798.7

Data synthesized from studies on AA2024-T3 in NaCl solutions.[1][2][3] Inhibition efficiency is calculated relative to the uncoated sample.

Table 2: Electrochemical Data for Corrosion Inhibitors on Mild Steel

TreatmentCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (icorr) (µA/cm²)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Uncoated Mild Steel (in 1M HCl)-478 mV113213.14-
Aromatic Hydrazide Derivative (0.8 mM)-496 mV58.20.6794.9
Uncoated Mild Steel (in 3.5% NaCl)-680 mV15.50.18-
Ionic Liquid Inhibitor (800 ppm)-590 mV2.90.0381.3

Data synthesized from various studies on mild steel in corrosive media.[4][5][6][7][8][9]

Experimental Protocols

The data presented in this guide is primarily derived from two key electrochemical techniques: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization (PDP)

This technique measures the current response of a metal sample to a controlled change in its electrical potential in a corrosive electrolyte.

Methodology:

  • A three-electrode electrochemical cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • The metal sample is immersed in a corrosive solution (e.g., 3.5% NaCl solution to simulate a marine environment).

  • After the open-circuit potential (OCP) stabilizes, the potential is scanned from a cathodic value to an anodic value at a slow, constant rate.

  • The resulting current is measured, and a polarization curve (log of current density vs. potential) is plotted.

  • Key parameters are extracted from this curve:

    • Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction. A more positive Ecorr can indicate a more passive (less reactive) surface.

    • Corrosion Current Density (icorr): The current density at Ecorr, which is directly proportional to the corrosion rate of the metal. Lower icorr values signify better corrosion protection.

    • Polarization Resistance (Rp): The resistance of the sample to corrosion, determined from the slope of the polarization curve near Ecorr. Higher Rp values indicate greater corrosion resistance.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the coating and the corrosion processes occurring at the metal-coating interface.

Methodology:

  • The same three-electrode setup as in PDP is used.

  • The metal sample is held at its OCP.

  • A small amplitude AC voltage is applied over a wide range of frequencies.

  • The impedance of the system is measured at each frequency.

  • The data is often presented as Nyquist and Bode plots.

  • Equivalent electrical circuit models are used to fit the experimental data and extract parameters such as:

    • Solution Resistance (Rs): The resistance of the electrolyte.

    • Coating Capacitance (Cc): Related to the dielectric properties of the coating. A lower capacitance can indicate a thicker or more intact coating.

    • Coating Resistance or Pore Resistance (Rpo): The resistance of the coating to the penetration of the electrolyte. A higher Rpo indicates better barrier properties.

    • Charge Transfer Resistance (Rct): The resistance to the corrosion reaction at the metal surface. A higher Rct signifies a lower corrosion rate.

    • Double Layer Capacitance (Cdl): Related to the electrical double layer formed at the metal-electrolyte interface.

Visualizing the Process

To better understand the experimental workflow and the mechanism of action of TMSPA, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Metal Metal Substrate (e.g., Mild Steel, Aluminum Alloy) Cleaning Degreasing & Cleaning Metal->Cleaning Coating Silane Coating Application (e.g., TMSPA) Cleaning->Coating Curing Curing Coating->Curing Cell Three-Electrode Cell Assembly Curing->Cell PDP Potentiodynamic Polarization (PDP) Cell->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Cell->EIS PDP_Data Extract Ecorr, icorr, Rp PDP->PDP_Data EIS_Data Equivalent Circuit Modeling EIS->EIS_Data Comparison Performance Comparison PDP_Data->Comparison EIS_Data->Comparison

Caption: Experimental workflow for evaluating corrosion inhibitors.

protective_mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Bonding TMSPA TMSPA (R-Si(OCH3)3) Silanol Silanol (R-Si(OH)3) TMSPA->Silanol + 3H2O Water Water (H2O) Covalent_Bond Formation of Covalent Si-O-Metal Bonds Silanol->Covalent_Bond Metal Metal Surface (with -OH groups) Metal->Covalent_Bond Protective_Film Stable Protective Film Covalent_Bond->Protective_Film

Caption: Mechanism of protective film formation by TMSPA.

Conclusion

References

Safety Operating Guide

Proper Disposal of N-[3-(Trimethoxysilyl)propyl]aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of N-[3-(Trimethoxysilyl)propyl]aniline is critical not only for regulatory compliance but also for ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the handling and disposal of this hazardous chemical.

This compound is classified as a toxic substance, and its disposal is regulated. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative to follow established protocols for waste management. The primary recommended method of disposal is through a licensed hazardous waste contractor, typically involving incineration.[1][2] Under no circumstances should this chemical be disposed of in surface water, sewers, or soil.[1][2]

Key Disposal and Safety Information

A summary of the essential data for the safe handling and disposal of this compound is provided in the table below. This information is compiled from safety data sheets (SDS) and should be used in conjunction with your institution's specific safety protocols.

ParameterValue/InstructionSource
UN Number 2810[1]
Proper Shipping Name Toxic liquid, organic, n.o.s. (contains this compound)[1]
Hazard Class 6.1 (Poisonous substances)[1]
Packing Group III[1]
Primary Disposal Method Incineration by a licensed hazardous waste disposal company.[1][3]
Environmental Restrictions Do not dispose into surface water, sewer systems, or soil.[1][2]
Container Disposal Triple-rinse containers before disposal. Puncture or crush to prevent reuse.[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Use proper ventilation.[1]

Experimental Protocols for Waste Handling

While on-site chemical neutralization is not recommended due to the hazardous nature of this compound and its hydrolysis byproducts, proper laboratory procedures for waste accumulation and preparation for disposal are crucial.

Materials:

  • Dedicated, labeled, and sealed hazardous waste containers.

  • Absorbent materials (e.g., vermiculite (B1170534) or sand) for liquid spills.

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

Procedure for Waste Accumulation:

  • Segregation: Collect all waste containing this compound, including residues, contaminated absorbents, and empty containers, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Containment: Ensure the waste container is made of a compatible material and is kept securely sealed to prevent leaks or the release of vapors.

  • Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols (e.g., "Toxic").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste contractor.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes safety and compliance at each step, from initial handling to final disposal.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Waste Generation (this compound) B Segregate Waste A->B Step 1 C Contain in Labeled, Sealed Container B->C Step 2 D Store in Designated Secure Area C->D Step 3 E Schedule Pickup with Licensed Waste Contractor D->E Step 4 F Transport to Disposal Facility E->F Step 5 G Incineration F->G Step 6

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-[3-(Trimethoxysilyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for N-[3-(Trimethoxysilyl)propyl]aniline (CAS Number: 3068-76-6). Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin burns, serious eye damage, and may lead to allergic skin reactions.[1][2] It is also suspected of causing genetic defects and cancer.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]To prevent skin contact, which can cause burns and allergic reactions.[1][2]
Eye and Face Protection Chemical safety goggles or a face shield.[1][3]To protect against splashes that can cause serious eye damage.
Skin and Body Protection Chemical-resistant lab coat or a full protective suit.[2]To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][5]To avoid inhalation of harmful vapors or mists.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

  • Preparation :

    • Ensure that an eyewash station and a safety shower are readily accessible.[6]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid direct contact with the chemical.[2][7]

    • Prevent the formation of mists or vapors.[1][5]

    • Keep the container tightly closed when not in use.[5]

    • This substance is moisture-sensitive; handle under an inert gas atmosphere if necessary for the experiment.[5][8]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate all work surfaces after use.

    • Properly remove and dispose of contaminated PPE.[2][5]

Disposal Plan: Waste Management

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Collect all waste, including unused product and residues, in a designated, labeled, and sealed container.

    • This combustible material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5][8]

    • Alternatively, surplus and non-recyclable solutions should be handled by a licensed professional waste disposal company.[2][5]

    • Do not dispose of the chemical down the drain.[2]

  • Contaminated Materials :

    • Dispose of contaminated gloves, wipes, and other disposable materials in a sealed container specifically for hazardous waste.[2][5]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation handle_chem Handle Chemical in Fume Hood prep_vent->handle_chem handle_avoid Avoid Contact and Inhalation post_wash Wash Hands Thoroughly handle_avoid->post_wash post_decon Decontaminate Work Area disp_waste Collect Chemical Waste post_decon->disp_waste disp_ppe Dispose of Contaminated PPE disp_prof Professional Waste Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.